Hypoglycin A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(2S)-2-amino-3-[(1S)-2-methylidenecyclopropyl]propanoic acid |
InChI |
InChI=1S/C7H11NO2/c1-4-2-5(4)3-6(8)7(9)10/h5-6H,1-3,8H2,(H,9,10)/t5-,6-/m0/s1 |
InChI Key |
OOJZCXFXPZGUBJ-WDSKDSINSA-N |
Isomeric SMILES |
C=C1C[C@H]1C[C@@H](C(=O)O)N |
Canonical SMILES |
C=C1CC1CC(C(=O)O)N |
physical_description |
Yellow solid; [Merck Index] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Hypoglycin A Biosynthetic Pathway in Blighia sapida
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypoglycin (B18308) A, a non-proteinogenic amino acid found in the unripe arils and seeds of the ackee fruit (Blighia sapida), is the causative agent of Jamaican Vomiting Sickness. Its unique chemical structure, featuring a methylenecyclopropyl group, and its profound impact on human metabolism have made its biosynthetic pathway a subject of scientific interest. This technical guide provides a comprehensive overview of the current understanding of the hypoglycin A biosynthetic pathway in Blighia sapida. It consolidates data on precursor molecules, outlines the proposed enzymatic steps, which are believed to be analogous to the leucine (B10760876) biosynthesis pathway, and details the subsequent conversion of this compound to its dipeptide, hypoglycin B. This document also includes quantitative data on the distribution of these compounds during fruit maturation, detailed experimental protocols for their analysis, and visual diagrams of the proposed pathways and workflows to facilitate further research and understanding.
Introduction
Blighia sapida, commonly known as the ackee tree, is a member of the Sapindaceae family and is native to West Africa. It is widely cultivated in tropical regions, particularly in Jamaica, where the fruit is a national delicacy. The consumption of unripe ackee fruit can lead to a severe and potentially fatal condition known as Jamaican Vomiting Sickness, characterized by hypoglycemia and severe vomiting. The toxicity is attributed to this compound, a water-soluble, non-proteinogenic amino acid. Once ingested, this compound is metabolized to methylenecyclopropylacetyl-CoA (MCPA-CoA), a potent inhibitor of fatty acid β-oxidation and gluconeogenesis. Understanding the biosynthesis of this compound is crucial for developing strategies to ensure the safety of ackee consumption and for exploring potential pharmacological applications of its unique chemical structure.
The Proposed Biosynthetic Pathway of this compound
The complete biosynthetic pathway of this compound in Blighia sapida has not been fully elucidated. However, based on radiolabeling studies and enzymatic assays, a hypothetical pathway has been proposed. This pathway initiates from the amino acids threonine and methionine and proceeds through steps that are analogous to the well-characterized leucine biosynthesis pathway.
Precursors
Radiotracer studies have identified L-threonine and L-methionine as the primary precursors for this compound biosynthesis. It is hypothesized that threonine provides the four-carbon backbone, while the methyl group of methionine is the source of the additional carbon atoms required for the formation of the cyclopropane (B1198618) ring.
Hypothetical Enzymatic Steps
The proposed pathway involves the following key transformations:
-
Formation of α-Ketobutyrate: The pathway is thought to begin with the conversion of L-threonine to α-ketobutyrate.
-
Addition of Carbon Units: Two one-carbon units, likely derived from S-adenosylmethionine (SAM), are added to α-ketobutyrate. This step is crucial for the formation of the cyclopropane ring structure.
-
Leucine Biosynthesis Analogy: Following the initial steps, the pathway is believed to mirror the biosynthesis of leucine. This involves a series of enzymatic reactions that extend the carbon chain and introduce the amino group. The key proposed steps analogous to leucine biosynthesis include:
-
Condensation with acetyl-CoA.
-
Isomerization.
-
Oxidative decarboxylation.
-
Transamination to yield this compound.
-
The enzymes catalyzing these steps in Blighia sapida have not yet been isolated and characterized.
Diagram of the Proposed this compound Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound in Blighia sapida.
Conversion of this compound to Hypoglycin B
As the ackee fruit matures, the concentration of this compound in the edible aril decreases significantly. This detoxification process is associated with the translocation of this compound to the seeds, where it is converted into hypoglycin B.[1] Hypoglycin B is the γ-glutamyl dipeptide of this compound.
This conversion is catalyzed by the enzyme γ-glutamyl transpeptidase .[1]
Diagram of this compound to Hypoglycin B Conversion
Caption: Enzymatic conversion of this compound to Hypoglycin B.
Quantitative Data
The concentrations of this compound and B in the aril and seeds of Blighia sapida vary significantly with the maturity of the fruit. The following table summarizes the quantitative data from studies on the 'Cheese' variety of ackee.
| Fruit Component | Maturity Stage | This compound (mg/kg) | Hypoglycin B (mg/kg) | Reference |
| Aril | Green (Immature) | ~8000 | Not typically measured | [1] |
| Aril | Ripe | 271 | Not typically measured | [1] |
| Seeds | Green (Immature) | ~8000 | 1629 | [1] |
| Seeds | Ripe | 1451 | 11774 | [1] |
Experimental Protocols
Detailed experimental protocols for the elucidation of the this compound biosynthetic pathway in Blighia sapida are not extensively published. However, the following are adapted methodologies based on standard practices for studying amino acid biosynthesis in plants.
Radiolabeling Studies to Identify Precursors
Objective: To confirm the incorporation of hypothesized precursors into this compound.
Methodology:
-
Plant Material: Healthy, developing Blighia sapida fruits attached to stems.
-
Radiolabeled Precursors: ¹⁴C-labeled L-threonine and L-methionine.
-
Infiltration: The cut end of the ackee stem is placed in a solution containing the radiolabeled precursor. The plant's natural transpiration stream will draw the labeled compound into the fruit.
-
Incubation: The setup is maintained under controlled light and temperature conditions for a specified period to allow for metabolic incorporation.
-
Extraction of this compound:
-
The ackee arils and seeds are homogenized in 80% ethanol (B145695).
-
The homogenate is centrifuged, and the supernatant is collected.
-
The extract is then subjected to ion-exchange chromatography to isolate the amino acid fraction.
-
-
Analysis:
-
The isolated amino acid fraction is analyzed by High-Performance Liquid Chromatography (HPLC).
-
The fraction corresponding to the retention time of a this compound standard is collected.
-
The radioactivity of the collected fraction is measured using a scintillation counter to determine the extent of ¹⁴C-incorporation.
-
Diagram of Radiolabeling Experimental Workflow
Caption: Workflow for radiolabeling studies in Blighia sapida.
Quantification of this compound and B by HPLC-MS/MS
Objective: To accurately measure the concentrations of this compound and B in different parts of the ackee fruit.
Methodology:
-
Sample Preparation:
-
A known weight of ackee aril or seed tissue is homogenized in an 80% ethanol-water solution.
-
The mixture is centrifuged, and the supernatant is filtered.
-
-
Chromatographic Separation:
-
An aliquot of the filtered extract is injected into a High-Performance Liquid Chromatography (HPLC) system.
-
Separation is typically achieved on a C18 reversed-phase column.
-
A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of this compound and B.
-
-
Quantification:
-
A calibration curve is generated using certified standards of this compound and B.
-
The concentration of the analytes in the samples is determined by comparing their peak areas to the calibration curve.
-
Enzyme Assays for γ-Glutamyl Transpeptidase
Objective: To measure the activity of γ-glutamyl transpeptidase in ackee seeds.
Methodology:
-
Enzyme Extraction:
-
Immature ackee seeds are homogenized in a suitable buffer (e.g., Tris-HCl) containing protease inhibitors.
-
The homogenate is centrifuged at high speed to pellet cellular debris, and the supernatant containing the crude enzyme extract is collected.
-
-
Assay Mixture:
-
The reaction mixture contains the enzyme extract, a γ-glutamyl donor (e.g., γ-glutamyl-p-nitroanilide), and an acceptor substrate (e.g., glycylglycine) in a buffer at the optimal pH for the enzyme.
-
-
Reaction and Detection:
-
The reaction is initiated by the addition of the enzyme extract.
-
The activity of γ-glutamyl transpeptidase is determined by spectrophotometrically measuring the rate of release of p-nitroaniline at 410 nm.
-
-
Data Analysis:
-
The enzyme activity is calculated based on the molar extinction coefficient of p-nitroaniline and is expressed in units per milligram of protein.
-
Conclusion and Future Directions
The biosynthesis of this compound in Blighia sapida is a complex process that is not yet fully understood. Current evidence strongly suggests a pathway that originates from threonine and methionine and proceeds through intermediates analogous to those in leucine biosynthesis. The subsequent conversion of this compound to the less toxic hypoglycin B in the seeds represents a natural detoxification mechanism within the fruit.
Future research should focus on the isolation and characterization of the specific enzymes involved in each step of the proposed pathway. This would involve proteomic and transcriptomic approaches to identify candidate genes, followed by heterologous expression and biochemical characterization of the recombinant enzymes. A detailed understanding of the reaction mechanisms, particularly the formation of the unique cyclopropane ring, would be of significant interest to biochemists and synthetic chemists. Furthermore, elucidating the regulatory mechanisms that control the expression and activity of these enzymes during fruit development will be crucial for developing strategies to modulate this compound levels in ackee, thereby enhancing its safety as a food source and unlocking its potential for pharmacological applications.
References
The Unripe Truth: A Technical Guide to the Toxicokinetics and Toxicodynamics of Hypoglycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoglycin (B18308) A, a non-proteinogenic amino acid found predominantly in the unripe fruit of the ackee tree (Blighia sapida), is the causative agent of Jamaican Vomiting Sickness, a severe and often fatal illness characterized by profound hypoglycemia.[1] This technical guide provides a comprehensive overview of the toxicokinetics and toxicodynamics of Hypoglycin A, offering valuable insights for researchers in toxicology, metabolism, and drug development. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this potent toxin, alongside its precise molecular mechanisms of action, is crucial for the development of effective diagnostic and therapeutic strategies.
Toxicokinetics: The Journey of a Toxin
The toxicokinetics of this compound are characterized by its rapid absorption, metabolic activation to a highly toxic intermediate, and subsequent elimination. While comprehensive pharmacokinetic parameters in humans are not well-established due to the nature of the toxicity, animal studies and in vitro models provide critical data.
Absorption
Studies in rats have shown that the oral and intraperitoneal LD50 values for this compound are remarkably similar (98 mg/kg and 97 mg/kg, respectively), suggesting high oral bioavailability.[2][3] This indicates that the toxin is efficiently absorbed from the gastrointestinal tract.
Distribution
Following absorption, this compound is distributed throughout the body. There is limited specific data on the volume of distribution of this compound.
Metabolism
The toxicity of this compound is a direct result of its metabolic activation. In the liver, this compound undergoes deamination and subsequent oxidative decarboxylation by the branched-chain alpha-keto acid dehydrogenase complex to form its primary toxic metabolite, methylenecyclopropylacetyl-CoA (MCPA-CoA).[4] This conversion is a critical step in the toxification pathway.
Excretion
This compound and its metabolites are primarily excreted in the urine. In rats, it has been shown that the glycine (B1666218) conjugate of MCPA, methylenecyclopropylacetyl-glycine (MCPA-Gly), accounts for 25-40% of the administered dose of this compound found in the urine.[5] The elimination of this compound and its metabolites is reported to be rapid.[6] In vitro studies using ruminal fluid have shown a mean half-life of approximately 2.05 hours for this compound.[7]
Table 1: Quantitative Toxicokinetic and Toxicity Data for this compound
| Parameter | Species | Value | Route of Administration | Reference |
| LD50 | Rat | 98 mg/kg | Oral | [2][3] |
| Rat | 97 mg/kg | Intraperitoneal | [2][3] | |
| Acute Toxic Dose | Rat (male) | 231.19 ± 62.55 mg/kg body weight | Oral (in diet) | [5] |
| Rat (female) | 215.99 ± 63.33 mg/kg body weight | Oral (in diet) | [5] | |
| Maximum Tolerated Dose (MTD) | Rat (male & female) | 1.50 ± 0.07 mg/kg body weight/day | Oral (in diet) | [5] |
| Urinary Excretion (as MCPA-Gly) | Rat | 25-40% of administered dose | - | [5] |
| In vitro Half-life (ruminal fluid) | - | ~2.05 hours | - | [7] |
Toxicodynamics: The Molecular Mayhem
The toxic effects of this compound are mediated by its metabolite, MCPA-CoA, which potently disrupts cellular energy metabolism.
Mechanism of Action: Inhibition of Beta-Oxidation
The primary mechanism of MCPA-CoA toxicity is the irreversible inhibition of several key mitochondrial acyl-CoA dehydrogenases involved in the beta-oxidation of fatty acids.[1][8] MCPA-CoA acts as a suicide inhibitor, forming an irreversible complex with the FAD cofactor of these enzymes.[4] This inhibition specifically affects:
-
Short-Chain Acyl-CoA Dehydrogenase (SCAD)
-
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)
-
Isovaleryl-CoA Dehydrogenase (IVD) [8]
The inhibition of these enzymes leads to an accumulation of fatty acids and their derivatives, which can be detected in the urine of affected individuals.[9]
Disruption of Gluconeogenesis
The blockage of fatty acid oxidation has a profound secondary effect on gluconeogenesis. The depletion of acetyl-CoA, a critical allosteric activator of pyruvate (B1213749) carboxylase, inhibits the synthesis of glucose from non-carbohydrate precursors.[1] This, coupled with the rapid depletion of hepatic glycogen (B147801) stores, leads to severe and often fatal hypoglycemia.[3]
Table 2: In Vitro Inhibition of Acyl-CoA Dehydrogenases by MCPA
| Enzyme | IC50 | Cell Line | Reference |
| Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) | 0.8 ± 0.1 μM | HEK-293 | |
| Isovaleryl-CoA Dehydrogenase (IVD) | 1.2 ± 0.1 μM | HEK-293 | |
| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | 1.6 ± 0.3 μM | HEK-293 | |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | 7.8 ± 1.0 μM | HEK-293 |
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in this compound toxicity, the following diagrams illustrate the metabolic pathway, the mechanism of action, and a typical experimental workflow for its analysis.
Metabolic pathway of this compound.
Mechanism of MCPA-CoA induced toxicity.
Workflow for this compound analysis.
Experimental Protocols
In Vivo Model of this compound Toxicity (Rat)
This protocol is based on studies inducing Jamaican Vomiting Sickness in rats for biochemical analysis.[10][11]
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are fasted for 12-18 hours with free access to water. Fasting is crucial as it enhances the toxic effects of this compound.[2][3]
-
Dosing: this compound is dissolved in saline and administered via oral gavage or intraperitoneal injection at a dose of 100 mg/kg body weight.[10][11]
-
Monitoring: Animals are monitored for clinical signs of toxicity, including lethargy, hypothermia, and convulsions. Blood glucose levels are measured at regular intervals (e.g., every 2 hours) to track the onset of hypoglycemia.
-
Sample Collection: At predetermined time points or upon the presentation of severe symptoms, animals are euthanized, and blood, urine, and liver tissue are collected for biochemical analysis (e.g., measurement of glucose, free fatty acids, organic acids, and glycogen content).
In Vitro Acyl-CoA Dehydrogenase Inhibition Assay
This protocol is a generalized procedure based on methods used to determine the IC50 of MCPA-CoA for acyl-CoA dehydrogenases.
-
Enzyme Preparation: Purified recombinant or isolated mitochondrial short-chain, medium-chain, or isovaleryl-CoA dehydrogenase is used.
-
Reaction Mixture: The assay is typically performed in a potassium phosphate (B84403) buffer (pH 7.5) containing the enzyme, the electron-transferring flavoprotein (ETF), and a fluorescent or colorimetric substrate that is reduced by ETF.
-
Inhibition Study: Varying concentrations of MCPA-CoA are pre-incubated with the acyl-CoA dehydrogenase for a set period to allow for irreversible inhibition.
-
Assay Initiation and Measurement: The reaction is initiated by the addition of the specific acyl-CoA substrate (e.g., butyryl-CoA for SCAD). The rate of ETF reduction is monitored spectrophotometrically or fluorometrically over time.
-
Data Analysis: The initial reaction rates at different MCPA-CoA concentrations are used to calculate the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.
Quantification of this compound and its Metabolites by LC-MS/MS
This protocol is a summary of established methods for the sensitive detection of this compound and its metabolites.[5][12]
-
Sample Preparation:
-
Urine: A "dilute-and-shoot" approach is often sufficient. Urine samples are centrifuged, and the supernatant is diluted with an appropriate solvent (e.g., 5% methanol (B129727) in water) containing an isotopically labeled internal standard.[5]
-
Plasma/Serum: Protein precipitation is performed by adding a solvent like acetonitrile (B52724). The supernatant is then collected.[12]
-
Tissues: Homogenization in a suitable solvent (e.g., 80% ethanol) is followed by centrifugation to extract the analytes.
-
-
Chromatographic Separation: A reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column is used to separate this compound and its metabolites from other matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile or methanol) is typically employed.
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for this compound and its metabolites are monitored to ensure selectivity and sensitivity.
-
Quantification: A calibration curve is generated using standards of known concentrations, and the concentration of the analytes in the samples is determined by comparing their peak areas to those of the standards, corrected for the internal standard response.
Conclusion
This technical guide has provided a detailed examination of the toxicokinetics and toxicodynamics of this compound. The rapid absorption and metabolic activation to MCPA-CoA, a potent and irreversible inhibitor of fatty acid beta-oxidation, are the key events leading to the life-threatening hypoglycemia characteristic of Jamaican Vomiting Sickness. The quantitative data and detailed experimental protocols presented herein serve as a valuable resource for researchers working to further elucidate the mechanisms of this toxicity and to develop improved diagnostic and therapeutic interventions. Further research is warranted to fully characterize the pharmacokinetic profile of this compound in different species and to explore potential antidotal therapies that can counteract the devastating metabolic consequences of its ingestion.
References
- 1. Jamaican vomiting sickness - Wikipedia [en.wikipedia.org]
- 2. Studies of the action of hypoglycin-A, an hypoglycaemic substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Ackee (Blighia sapida) this compound toxicity: dose response assessment in laboratory rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ackee Fruit Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 9. Jamaican vomiting sickness. Biochemical investigation of two cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of hypoglycin on glucose metabolism in the rat. A kinetic study in vivo and [U-14C,2-3H]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of hypoglycin on glucose metabolism in the rat. A kinetic study in vivo and [U-14C,2-3H]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Jamaican Vomiting Sickness: A Technical Guide to its Discovery, Pathophysiology, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Jamaican Vomiting Sickness (JVS), also known as Toxic Hypoglycemic Syndrome, is a severe and often fatal illness caused by the ingestion of the unripe arils of the ackee fruit (Blighia sapida). The toxicity is attributed to the presence of hypoglycin (B18308) A, a non-proteinogenic amino acid. This technical guide provides a comprehensive overview of the discovery and historical context of JVS, the biochemical mechanisms of hypoglycin A toxicity, detailed experimental protocols for its analysis, and quantitative data relevant to researchers and drug development professionals. The document elucidates the metabolic disruption caused by this compound, focusing on the inhibition of fatty acid β-oxidation and gluconeogenesis, and presents this information through structured data tables and detailed pathway diagrams.
Discovery and Historical Context
The recognition of Jamaican Vomiting Sickness as a distinct clinical entity emerged in the late 19th and early 20th centuries. Initially, the cause of the illness, characterized by severe vomiting, convulsions, coma, and profound hypoglycemia, was unknown.
An association between the consumption of unripe ackee fruit and the mysterious "vomiting sickness" was first suggested in Jamaican medical reports in the late 1800s. However, it wasn't until the mid-20th century that the definitive link was scientifically established. A pivotal moment in understanding JVS came in 1954 when C. H. Hassall and K. Reyle isolated the toxic compounds, this compound and hypoglycin B, from the ackee fruit. Their groundbreaking work, published in 1955, laid the foundation for all subsequent research into the pathophysiology of the disease.
Early epidemiological studies in Jamaica revealed a higher incidence of JVS in children and malnourished individuals, who have lower hepatic glycogen (B147801) reserves, making them more susceptible to the hypoglycemic effects of the toxin. Outbreaks were often seasonal, coinciding with the ackee harvesting seasons. The introduction of intravenous glucose as a treatment in the mid-1950s dramatically reduced the mortality rate of JVS.
The following diagram illustrates the key milestones in the discovery and understanding of Jamaican Vomiting Sickness.
Data Presentation
Quantitative Analysis of this compound in Ackee Fruit
The concentration of this compound in the arils of the ackee fruit varies significantly with the stage of ripeness. The following table summarizes the levels of this compound in unripe and ripe ackee fruit.
| Ackee Fruit Stage | This compound Concentration (mg/100g fresh weight) | Reference |
| Uncooked Unripe Arils | 124.4 ± 6.7 | [1] |
| Uncooked Ripe Arils | 6.4 ± 1.1 | [1] |
| Uncooked Unripe Seeds | 142.8 ± 8.8 | [1] |
| Uncooked Ripe Seeds | 106.0 ± 5.4 | [1] |
Toxicological Data for this compound
The toxicity of this compound has been determined in animal models. The following table presents the median lethal dose (LD50) values for rats.
| Route of Administration | LD50 (mg/kg) | Reference |
| Oral | 98 | [2] |
| Intraperitoneal | 97 | [2] |
Clinical Laboratory Findings in Jamaican Vomiting Sickness
Patients with Jamaican Vomiting Sickness exhibit characteristic biochemical abnormalities. The following table summarizes key laboratory findings.
| Parameter | Finding | Reference |
| Blood Glucose | Profound hypoglycemia (as low as 3 mg/dL) | [3] |
| Liver Enzymes | Elevated | [3] |
| Metabolic State | Metabolic acidosis | [3] |
| Urinary Organic Acids | Increased excretion of dicarboxylic acids | [4] |
| Serum Phosphorus | 86% of patients showed a significant increase | [5] |
| Anion Gap | 97% of patients showed a significant increase | [5] |
| Serum Aspartate Aminotransferase (AST) | 79% of patients showed a significant increase | [5] |
| Serum Bicarbonate | 95% of patients showed a significant decrease | [5] |
Biochemical Signaling and Pathophysiology
The toxicity of this compound is not direct but results from its metabolism to a highly toxic compound, methylenecyclopropylacetic acid (MCPA), which is then converted to its coenzyme A ester, MCPA-CoA. MCPA-CoA is a potent inhibitor of several key enzymes involved in fatty acid β-oxidation and the metabolism of some amino acids.
The primary mechanism of toxicity involves the irreversible inhibition of short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD), crucial enzymes in the mitochondrial β-oxidation spiral. This inhibition blocks the breakdown of fatty acids, leading to a depletion of acetyl-CoA, which is a vital substrate for the Krebs cycle and an allosteric activator of pyruvate (B1213749) carboxylase, a key enzyme in gluconeogenesis. The blockage of fatty acid oxidation also leads to an accumulation of fatty acids, which are then shunted into alternative metabolic pathways, resulting in the characteristic dicarboxylic aciduria observed in JVS patients.
The following diagram illustrates the metabolic pathway of this compound and the mechanism of its toxic effects.
Experimental Protocols
Protocol for the Extraction and Quantification of this compound from Ackee Fruit by HPLC-MS/MS
This protocol describes a method for the rapid determination of this compound in ackee fruit using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5.1.1 Materials and Reagents
-
This compound standard (Toronto Research Chemicals)
-
L-Leucine-d3 (internal standard)
-
Ethanol (B145695) (95%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Acclaim™ Trinity™ Q1 (3 µm, 100 x 3 mm) analytical column or equivalent
5.1.2 Sample Preparation
-
Weigh a 3 g test portion of the ackee arils into a centrifuge tube.
-
Add an appropriate volume of an ethanolic solution (e.g., 80% ethanol in water) to the tube.
-
Shake the tube vigorously for a specified time to extract this compound.
-
Centrifuge the sample to pellet the solid material.
-
Dilute the supernatant with an appropriate solvent and add the internal standard.
5.1.3 LC-MS/MS Analysis
-
Inject the prepared sample extract into the LC-MS/MS system.
-
Perform chromatographic separation using a mixed-mode column.
-
Monitor for at least two MS-MS transitions for this compound to ensure accurate identification.
-
Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
The following diagram outlines the workflow for this experimental protocol.
Protocol for Urinary Organic Acid Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of urinary organic acids, which is crucial for the diagnosis of Jamaican Vomiting Sickness due to the characteristic dicarboxylic aciduria.
5.2.1 Materials and Reagents
-
Urine sample
-
Internal standards (e.g., stable isotope-labeled organic acids)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
GC-MS system with a suitable capillary column
5.2.2 Sample Preparation
-
Thaw the urine sample and centrifuge to remove any particulate matter.
-
Add internal standards to a specific volume of urine.
-
Acidify the urine sample with HCl to a pH of approximately 1.
-
Extract the organic acids from the acidified urine using a solvent such as ethyl acetate.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Derivatize the dried residue to make the organic acids volatile for GC analysis. This is typically done by adding a silylating agent like BSTFA and heating.
5.2.3 GC-MS Analysis
-
Inject the derivatized sample into the GC-MS system.
-
Separate the organic acids based on their volatility and interaction with the GC column.
-
Identify the individual organic acids by their mass spectra and retention times.
-
Quantify the organic acids by comparing their peak areas to those of the internal standards.
The following diagram illustrates the workflow for this experimental protocol.
Conclusion
The discovery and elucidation of the mechanisms behind Jamaican Vomiting Sickness represent a significant chapter in toxicology and metabolic research. The identification of this compound as the causative agent and the subsequent understanding of its metabolic activation and enzymatic inhibition have provided a clear picture of its pathophysiology. The analytical methods detailed in this guide are essential for the accurate diagnosis of JVS and for ensuring the safety of commercially available ackee products. For researchers and professionals in drug development, the potent and specific enzymatic inhibition by MCPA-CoA may offer insights into metabolic regulation and potential therapeutic targets. Further research into the nuances of this compound metabolism and its interaction with cellular pathways could yield valuable information for both clinical toxicology and the development of novel therapeutics targeting metabolic disorders.
References
- 1. Quantification of this compound and Methylenecyclopropylglycine in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and B, two biologically active polypeptides from Blighia sapida - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spin.atomicobject.com [spin.atomicobject.com]
- 5. youtube.com [youtube.com]
Hypoglycin A and its Induction of Acquired Multiple Acyl-CoA Dehydrogenase Deficiency: A Technical Guide
Abstract
Hypoglycin A, a naturally occurring amino acid protoxin found in the unripe ackee fruit and certain other plants, is the causative agent of Jamaican Vomiting Sickness.[1][2] Upon ingestion, it is metabolized to a highly toxic compound, methylenecyclopropylacetyl-CoA (MCPA-CoA), which potently inhibits multiple acyl-CoA dehydrogenases.[2][3][4] This action effectively blocks mitochondrial fatty acid β-oxidation and subsequently impairs gluconeogenesis, leading to severe hypoglycemia and a metabolic state that phenocopies the genetic disorder, Multiple Acyl-CoA Dehydrogenase Deficiency (MADD).[1][5] This technical guide provides an in-depth examination of the molecular mechanisms of this compound toxicity, its clinical and biochemical manifestations, and its direct relationship to acquired MADD. It details relevant experimental protocols for toxin analysis and summarizes key quantitative data for researchers, scientists, and drug development professionals.
Introduction
This compound
This compound (L-α-amino-β-[methylenecyclopropyl] propionic acid) is a toxic amino acid found in plants of the Sapindaceae family, most notably the unripened fruit of the ackee tree (Blighia sapida), but also in the seeds of the box elder tree (Acer negundo) and lychee fruit (Litchi chinensis).[1][2][4] Ingestion of unripe ackee fruit can lead to a severe illness known as Jamaican Vomiting Sickness (JVS) or Toxic Hypoglycemic Syndrome, characterized by acute gastrointestinal distress, profound hypoglycemia, seizures, and potentially coma and death.[3][6][7] The toxin is a protoxin, meaning its toxicity is dependent on its metabolic activation in the body.[1]
Multiple Acyl-CoA Dehydrogenase Deficiency (MADD)
Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), also known as glutaric aciduria type II, is an autosomal recessive inborn error of metabolism.[5][8] It is caused by mutations in the ETFA, ETFB, or ETFDH genes, which encode for the electron transfer flavoprotein (ETF) and ETF:ubiquinone oxidoreductase (ETF:QO).[8][9][10] This complex is crucial for transferring electrons from at least 12 different flavoprotein dehydrogenases involved in fatty acid, amino acid, and choline (B1196258) metabolism to the mitochondrial respiratory chain.[5][11] The resulting enzymatic blockade leads to a wide spectrum of clinical presentations, from severe neonatal-onset forms with metabolic acidosis and cardiomyopathy to milder, late-onset forms characterized by muscle weakness and exercise intolerance.[5][12]
The Connection: An Acquired Phenocopy
The toxic effects of this compound create a metabolic condition that is a direct phenocopy of genetic MADD. The active metabolite of this compound, MCPA-CoA, is a potent, irreversible inhibitor of the same family of acyl-CoA dehydrogenases that are dysfunctional in MADD.[1][3] This chemical-induced inhibition of fatty acid and amino acid metabolism leads to a clinical and biochemical profile that is nearly indistinguishable from the genetic disorder, thus providing a unique model of acquired MADD.
Molecular Mechanism of this compound Toxicity
Metabolic Activation
This compound itself is not the toxic agent.[1] After ingestion, it undergoes deamination and oxidative decarboxylation, primarily in the liver, a process catalyzed by the branched-chain α-keto acid dehydrogenase complex.[1] This metabolic conversion yields methylenecyclopropylacetyl-CoA (MCPA-CoA), the ultimate toxic metabolite.[2][13]
Inhibition of β-Oxidation
MCPA-CoA is a powerful inhibitor of several mitochondrial acyl-CoA dehydrogenases, including short-chain (SCAD), medium-chain (MCAD), and long-chain (LCAD) acyl-CoA dehydrogenases.[2][3] It forms an irreversible complex with the FAD cofactor of these enzymes, rendering them inactive.[1] Furthermore, MCPA interferes with the transport of long-chain fatty acids into the mitochondria by forming esters with carnitine and coenzyme A, further disrupting the β-oxidation pathway.[3] This comprehensive blockade prevents the breakdown of fatty acids for energy production.[4]
Disruption of Gluconeogenesis
The inhibition of fatty acid β-oxidation has critical downstream consequences. The block prevents the generation of acetyl-CoA from fatty acids.[3] Acetyl-CoA is a mandatory allosteric activator of pyruvate (B1213749) carboxylase, the first and rate-limiting enzyme in the gluconeogenesis pathway.[3] The resulting depletion of acetyl-CoA, coupled with a reduction in ATP and NADH, severely impairs the liver's ability to synthesize glucose from non-carbohydrate precursors like lactate, alanine, and glycerol.[3][14] Once hepatic glycogen (B147801) stores are depleted, which occurs rapidly in the absence of fatty acid metabolism, the body is unable to produce more glucose, leading to profound and often fatal hypoglycemia.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Jamaican vomiting sickness - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. medlink.com [medlink.com]
- 6. Ackee Fruit Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. Orphanet: Multiple acyl-CoA dehydrogenase deficiency [orpha.net]
- 9. researchgate.net [researchgate.net]
- 10. informnetwork.org [informnetwork.org]
- 11. Frontiers | Diagnostic Challenges in Late Onset Multiple Acyl-CoA Dehydrogenase Deficiency: Clinical, Morphological, and Genetic Aspects [frontiersin.org]
- 12. Multiple Acyl-CoA Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. gsconlinepress.com [gsconlinepress.com]
- 14. Ackee Fruit Poisoning in Eight Siblings: Implications for Public Health Awareness - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Natural Sources of Hypoglycin A Beyond Blighia sapida (Ackee)
Audience: Researchers, scientists, and drug development professionals.
Abstract: While Hypoglycin (B18308) A is famously associated with the ackee fruit (Blighia sapida), its presence is not exclusive to this species. This technical guide provides an in-depth overview of other significant natural sources of this toxic amino acid, focusing on plants within the Sapindaceae family. It consolidates quantitative data on Hypoglycin A concentrations, details the analytical methodologies for its detection, and illustrates its mechanism of toxicity. This document serves as a critical resource for researchers in toxicology, natural product chemistry, and drug development investigating the compound's distribution and biological effects.
Introduction: Expanding the Scope of this compound Research
This compound (L-α-amino-β-[methylenecyclopropyl] propionic acid) is a non-proteinogenic amino acid known for its potent hypoglycemic and toxic effects.[1][2] Its most well-known source is the unripe aril of the ackee fruit, the ingestion of which can lead to a condition known as Jamaican Vomiting Sickness (JVS).[1][3] However, occurrences of a similar toxidrome, termed Atypical Myopathy (AM) or Seasonal Pasture Myopathy (SPM) in horses, have led to the identification of this compound in other plant species, primarily within the Acer (maple) genus, which also belongs to the Sapindaceae family.[4][5][6] More recently, this compound and its analogue, methylenecyclopropylglycine (B50705) (MCPG), have been linked to outbreaks of acute encephalopathy in children consuming large quantities of unripe lychee (Litchi chinensis), another member of the Sapindaceae family.[3][7]
This guide focuses on these alternative sources, providing a consolidated repository of quantitative data, analytical protocols, and toxicological pathways relevant to researchers and professionals in the field.
Primary Natural Sources of this compound Beyond Ackee
The primary sources of this compound outside of the ackee fruit are concentrated within the Sapindaceae (soapberry) family.
-
Acer Species (Maple Trees): Several maple species are now confirmed sources of this compound. The toxin is predominantly found in the seeds (samaras) and seedlings.
-
Litchi chinensis (Lychee): The unripe fruit and seeds of the lychee tree contain both this compound and its lower homologue, MCPG.[3][8][9] These toxins have been implicated in outbreaks of a fatal hypoglycemic encephalopathy, particularly in malnourished children.[3][7]
-
Other Sapindaceae: While less studied, other members of the Sapindaceae family, such as longan and rambutan, are known to contain MCPG and may also contain this compound.[3][9]
Quantitative Analysis of this compound in Plant Tissues
The concentration of this compound can vary significantly depending on the plant species, the part of the plant, its maturity, and even geographic location and seasonal conditions.[5][10] The following tables summarize reported concentrations from scientific literature.
Table 1: this compound Concentrations in Acer Species
| Species | Plant Part | Concentration Range | Mean Concentration | Notes |
|---|---|---|---|---|
| Acer pseudoplatanus | Seeds | 0.04 - 9.12 µg/mg (40 - 9120 mg/kg)[4][10] | 0.69 - 1.59 µg/mg (690 - 1590 mg/kg)[4][10] | Concentrations are highly variable between individual trees and years.[5][10] |
| Acer pseudoplatanus | Seeds | 25 - 3683 mg/kg[5] | 456 - 856 mg/kg[5] | Concentrations were significantly higher in seeds from pastures where Atypical Myopathy occurred.[5] |
| Acer pseudoplatanus | Seedlings | 3223 - 4508 mg/kg[11] | Not Reported | Seedlings can contain very high concentrations of the toxin.[11] |
| Acer pseudoplatanus | Leaves | Undetectable - 0.01 µg/mg (0 - 10 mg/kg)[10] | Not Reported | Leaves contain very little to no this compound.[10] |
| Acer negundo | Seeds | 3 - 160 µ g/seed [6] | Not Reported | The primary source of toxicity in North American cases of equine myopathy.[4][6] |
| Acer platanoides | Seeds, Leaves | Not Detected[5] | Not Applicable | Considered safe.[5] |
| Acer campestre | Seeds, Leaves | Not Detected[5] | Not Applicable | Considered safe.[5] |
Table 2: this compound and MCPG Concentrations in Litchi chinensis
| Toxin | Plant Part | Concentration Range | Notes |
|---|---|---|---|
| This compound | Aril (flesh) | 0.35 - 14.46 mg/kg[12] | Concentration varies significantly between cultivars.[12] |
| This compound | Aril (flesh) | 12.4 - 152.0 µg/g (12.4 - 152.0 mg/kg)[13] | Unripe fruit contains higher levels. |
| MCPG | Aril (flesh) | 0.08 - 0.83 mg/kg[12] | Also present alongside this compound.[12] |
| MCPG | Aril (flesh) | 44.9 - 220 µg/g (44.9 - 220 mg/kg)[13] | Often found in higher concentrations than this compound in lychee. |
Experimental Protocols for this compound Analysis
Accurate quantification of this compound is critical for toxicological studies. The primary analytical technique is Liquid Chromatography coupled with Mass Spectrometry (LC-MS), often with tandem mass spectrometry (MS/MS) for enhanced specificity and sensitivity.
Sample Preparation and Extraction
This protocol is a composite of methodologies described for plant matrices like Acer seeds.[14][15][16]
-
Homogenization: Plant material (e.g., seeds, seedlings) is dried and pulverized to a fine powder to ensure efficient extraction.
-
Extraction Solvent: An aqueous-organic mixture is typically used. A common choice is 80:20 ethanol (B145695):water or methanol (B129727).[14][16] Methanol has been shown to provide superior extraction efficiency compared to ethanol or water alone.[14]
-
Extraction Procedure: a. Weigh a known amount of homogenized plant material (e.g., 0.5 g) into a centrifuge tube.[15] b. Add a defined volume of extraction solvent (e.g., 5 mL of methanol).[14] c. Vortex the mixture thoroughly. d. Perform extraction using sonication for 10-15 minutes or by shaking at an elevated temperature (e.g., 50°C for 1 hour).[14][15] e. Centrifuge the sample at high speed (e.g., 4000 rpm for 10 minutes) to pellet solid debris.[15] f. Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted, and the supernatants combined.[15]
-
Filtration and Dilution: The crude extract is filtered through a 0.22 µm syringe filter to remove fine particulates. The extract is then diluted with a suitable solvent (e.g., 5% methanol in water) to a concentration within the linear range of the LC-MS/MS instrument.[15]
LC-MS/MS Quantification
Modern methods favor direct analysis without the need for chemical derivatization, which was common in older HPLC-UV methods.[14][17]
-
Chromatography:
-
Column: A mixed-mode column (possessing reversed-phase and ion-exchange characteristics) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column is used to retain the polar this compound molecule.[16]
-
Mobile Phase: A typical mobile phase consists of an aqueous component with a buffer (e.g., ammonium (B1175870) formate) and an organic component (e.g., acetonitrile).
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode is used.
-
Detection: Tandem mass spectrometry (MS/MS) is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both this compound and an isotopically labeled internal standard for accurate quantification.[16][18]
-
Precursor Ion (this compound): m/z 142.1
-
Product Ions (for confirmation/quantification): m/z 82.1, 96.1
-
-
Caption: Workflow for this compound extraction and analysis.
Mechanism of Toxicity: The Disruption of Cellular Energy Metabolism
This compound itself is a protoxin.[3] Its toxicity arises from its metabolism into a highly reactive compound, methylenecyclopropylacetyl-CoA (MCPA-CoA).[1][19] This metabolite wreaks havoc on mitochondrial fatty acid β-oxidation, a critical pathway for energy production, particularly during periods of fasting when glucose is scarce.
The key steps in the toxic pathway are:
-
Activation: After ingestion, this compound is metabolized by cytosolic aminotransferases and mitochondrial branched-chain dehydrogenase into MCPA-CoA.[19]
-
Enzyme Inhibition: MCPA-CoA irreversibly inhibits multiple acyl-CoA dehydrogenases.[3][20] These enzymes are essential for the breakdown of fatty acids. The most critically affected are short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD).[20]
-
Blocked β-Oxidation: The inhibition of these enzymes creates a metabolic blockade. Fatty acids cannot be fully oxidized to produce acetyl-CoA, which is needed for the Krebs cycle and ketone body formation.
-
Energy Crisis: The cell is deprived of energy from fats. This forces a complete reliance on glucose.
-
Depletion of Glycogen: The body's glucose stores (glycogen) are rapidly depleted.
-
Inhibition of Gluconeogenesis: MCPA-CoA also inhibits enzymes required for gluconeogenesis, the body's process for making new glucose.[3] This prevents the body from compensating for the falling blood sugar levels.
-
Severe Hypoglycemia: The combination of rapid glucose consumption, depleted glycogen, and inhibited gluconeogenesis leads to profound and often fatal hypoglycemia.[1][2]
Caption: Toxic mechanism of this compound.
Conclusion and Future Directions
The identification of this compound in Acer species and Litchi chinensis has significantly broadened our understanding of its natural distribution and toxicological impact beyond the classic case of ackee poisoning. For researchers and drug development professionals, this knowledge is crucial. The potent and specific inhibition of acyl-CoA dehydrogenases by MCPA-CoA, while toxic, highlights a mechanism that could be explored for therapeutic modulation of fatty acid metabolism.
Future research should focus on:
-
Screening a wider range of Sapindaceae species to map the distribution of this compound and its analogues.
-
Investigating the environmental and genetic factors that lead to the high variability in toxin concentration.
-
Developing rapid, field-deployable detection methods to prevent accidental poisonings in humans and animals.
-
Exploring the structure-activity relationship of MCPA-CoA and its target enzymes for potential pharmacological applications.
This guide provides a foundational technical overview to support these ongoing and future research endeavors.
References
- 1. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 2. fortunejournals.com [fortunejournals.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound concentrations in seeds of Acer pseudoplatanus trees growing on atypical myopathy-affected and control pastures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. paarden.vlaanderen [paarden.vlaanderen]
- 6. researchgate.net [researchgate.net]
- 7. Litchi-related Hypoglycemia: A Public Health Challenge, an Endocrine Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Detection of MCPG metabolites in horses with atypical myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Concentrations in Seeds of Acer Pseudoplatanus Trees Growing on Atypical Myopathy‐Affected and Control Pastures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. ijset.in [ijset.in]
- 14. Detection of equine atypical myopathy-associated this compound in plant material: Optimisation and validation of a novel LC-MS based method without derivatisation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. fda.gov [fda.gov]
- 17. researchgate.net [researchgate.net]
- 18. A sensitive LC–MS/MS method for the quantification of the plant toxins this compound and methylenecyclopropylglycine and their metabolites in cow’s milk and urine and application to farm milk samples from Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of Metabolites for Assessing Human Exposure to Soapberry Toxins this compound and Methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hypoglycine A | C7H11NO2 | CID 11768666 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Hypoglycin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypoglycin A, a naturally occurring amino acid derivative, is a potent toxin found in the unripe fruit of the ackee tree (Blighia sapida) and the seeds of the box elder tree (Acer negundo).[1] Its ingestion can lead to a severe and potentially fatal condition known as Jamaican Vomiting Sickness, characterized by profound hypoglycemia. This technical guide provides a comprehensive overview of the chemical structure of this compound, a detailed analysis of its stereoisomers, and a summary of experimental protocols for its analysis. This information is critical for researchers involved in toxicology, natural product chemistry, and the development of potential therapeutic interventions.
Chemical Structure of this compound
This compound is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in proteins.[2] Its unique structure contains a methylenecyclopropyl moiety, which is rare in nature and fundamental to its toxicity.
1.1. Molecular Formula and IUPAC Name
The molecular formula of this compound is C₇H₁₁NO₂.[3][4] The systematic International Union of Pure and Applied Chemistry (IUPAC) name for the naturally occurring, major stereoisomer of this compound is (2S)-2-Amino-3-[(1R)-2-methylidenecyclopropyl]propanoic acid .[1][4] It is also commonly referred to as L-α-amino-β-(methylenecyclopropyl)propionic acid.
1.2. Key Structural Features
The molecule consists of:
-
An L-alanine backbone, providing the amino acid character.
-
A methylenecyclopropyl ring attached to the β-carbon of the alanine (B10760859) structure. This strained three-membered ring with an exocyclic double bond is a key feature responsible for its reactivity and toxicity.
Stereoisomers of this compound
This compound possesses two chiral centers, leading to the possibility of four stereoisomers (two pairs of enantiomers). The two stereogenic centers are:
-
C2 (α-carbon): The carbon atom to which the amino group and the carboxyl group are attached.
-
C1 of the cyclopropyl (B3062369) ring: The carbon atom of the cyclopropyl ring that is attached to the methylene (B1212753) group of the alanine side chain. Following standard IUPAC nomenclature for cyclopropanes, this would be C1, and the methylidene carbon would be C2. However, some literature refers to the chiral carbon on the ring as C4, which can be a source of confusion.
The four possible stereoisomers are:
-
(2S, 1R) and (2R, 1S) - a pair of enantiomers.
-
(2S, 1S) and (2R, 1R) - a pair of enantiomers.
The relationship between these stereoisomers is that of diastereomers (e.g., (2S, 1R) and (2S, 1S)).
Naturally occurring this compound is not a single, pure stereoisomer but rather a mixture of two diastereomers. H NMR and circular dichroism studies have identified the major diastereomer as (2S, 4R) and the minor diastereomer as (2S, 4S) .[3] The IUPAC name (2S)-2-Amino-3-[(1R)-2-methylidenecyclopropyl]propanoic acid corresponds to the (2S, 4R) configuration, which is the major, more abundant natural form.
Mandatory Visualization: Stereoisomers of this compound
Caption: Diagram illustrating the stereoisomeric relationships of this compound.
Quantitative Data
| Property | Value | Reference(s) |
| Molecular Weight | 141.17 g/mol | [4] |
| Melting Point | 280-284 °C | |
| Optical Rotation [α]D | +9.2° |
Experimental Protocols
The analysis of this compound is crucial for food safety and toxicological studies. Various analytical methods have been developed for its detection and quantification.
4.1. LC-MS/MS Analysis of Underivatized this compound
This method, developed by the U.S. Food and Drug Administration (FDA), allows for the rapid and sensitive analysis of this compound in ackee fruit without the need for derivatization.
4.1.1. Sample Preparation
-
Homogenize the drained ackee fruit.
-
Weigh a 3 g portion of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of 80% ethanol (B145695) in water.
-
Shake vigorously for 20 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Dilute the supernatant appropriately with the initial mobile phase.
4.1.2. LC-MS/MS Instrumentation and Conditions
-
LC Column: A mixed-mode column, such as the Acclaim™ Trinity™ Q1 (3 µm, 100 x 3 mm), is used to retain the polar this compound molecule.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with an ammonium (B1175870) formate (B1220265) buffer.
-
Mass Spectrometry: A tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used for detection and quantification.
4.2. HPLC Analysis with Pre-column Derivatization
Derivatization is often employed to improve the chromatographic retention and detection of this compound.
4.2.1. Phenylisothiocyanate (PITC) Derivatization
-
Extract this compound from the sample using an aqueous-organic solvent.
-
Dry the extract.
-
Reconstitute the extract in a coupling buffer (e.g., ethanol:water:triethylamine).
-
Add PITC solution and incubate to form the phenylthiocarbamyl (PTC) derivative.
-
Analyze the PTC-amino acid derivative by reversed-phase HPLC with UV detection.
4.2.2. o-Phthalaldehyde (OPA) Derivatization for Diastereomer Separation
-
Extract this compound as described previously.
-
In a vial, mix the sample extract with an OPA/thiol reagent solution (e.g., OPA with N-acetyl-L-cysteine).
-
The reaction proceeds rapidly at room temperature to form fluorescent diastereomeric isoindole derivatives.
-
Inject the derivatized sample onto a reversed-phase HPLC column.
-
The diastereomers can be separated and detected using a fluorescence detector. It is important to note that this method can lead to the resolution of the (2S,4S) and (2S,4R) diastereomers, which have been previously misidentified as other amino acids like isoleucine when using older analytical methods.[5]
Mandatory Visualization: Experimental Workflow
Caption: A generalized workflow for the analysis of this compound.
Conclusion
A thorough understanding of the chemical structure and stereoisomerism of this compound is fundamental for the accurate toxicological assessment of contaminated foodstuffs and for research into the mechanisms of its biological activity. The presence of two chiral centers gives rise to four stereoisomers, with the natural toxin being a mixture of two diastereomers. Advanced analytical techniques, particularly LC-MS/MS, provide robust methods for the detection and quantification of this potent toxin. Further research, including the acquisition of detailed structural data for the individual stereoisomers through methods like X-ray crystallography, would be invaluable for a more complete understanding of its structure-activity relationship.
References
- 1. fda.gov [fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. One-pot determination of amino acids in drugs by pre-column derivatization with phenyl isothiocyanate | Kalmykov | Fine Chemical Technologies [finechem-mirea.ru]
- 5. cerealsgrains.org [cerealsgrains.org]
The Biochemical Cascade of Hypoglycin A: A Technical Guide to its Effects on Gluconeogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypoglycin (B18308) A, a naturally occurring amino acid protoxin found in the unripe ackee fruit (Blighia sapida), is the causative agent of Jamaican Vomiting Sickness, a serious condition characterized by severe hypoglycemia. This technical guide provides an in-depth exploration of the biochemical mechanisms by which Hypoglycin A disrupts gluconeogenesis. Through its active metabolite, methylenecyclopropylacetyl-CoA (MCPA-CoA), this compound potently inhibits fatty acid β-oxidation, leading to a critical depletion of essential substrates and cofactors required for hepatic glucose production. This document details the metabolic pathways affected, presents quantitative data on enzyme inhibition and metabolic consequences, outlines key experimental protocols for studying these effects, and provides visual representations of the involved biochemical and experimental workflows.
Introduction
This compound is a protoxin, meaning it is not toxic in its native form.[1] Upon ingestion, it undergoes metabolic activation to its toxic metabolite, methylenecyclopropylacetyl-CoA (MCPA-CoA).[2][3] The primary toxic effect of MCPA-CoA is the severe disruption of mitochondrial fatty acid β-oxidation.[4] This inhibition has profound downstream consequences on glucose homeostasis, primarily by crippling the liver's ability to synthesize glucose through gluconeogenesis, especially during periods of fasting when glycogen (B147801) stores are depleted.[4][5] Understanding the precise biochemical effects of this compound is crucial for the development of effective therapeutic strategies for Jamaican Vomiting Sickness and provides a valuable tool for researchers studying metabolic pathways.
Mechanism of Action: Inhibition of Gluconeogenesis
The hypoglycemic effect of this compound is not a result of increased insulin (B600854) secretion but rather a direct consequence of the inhibition of gluconeogenesis.[6] The cascade of events is initiated by the metabolism of this compound and culminates in the shutdown of hepatic glucose production.
Metabolic Activation of this compound
This compound is converted to its toxic form, MCPA-CoA, through a two-step process. First, it undergoes deamination to form methylenecyclopropylpyruvic acid (MCPA-pyruvate). Subsequently, MCPA-pyruvate is oxidatively decarboxylated to MCPA-CoA.[7]
Inhibition of Fatty Acid β-Oxidation
MCPA-CoA is a potent inhibitor of several mitochondrial acyl-CoA dehydrogenases, the enzymes that catalyze the first step of β-oxidation.[3] It acts as a suicide inhibitor, forming an irreversible covalent bond with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor.[8] This inhibition is most pronounced for short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD), as well as isovaleryl-CoA dehydrogenase (IVD), which is involved in the metabolism of the amino acid leucine.[8][9]
Depletion of Gluconeogenic Precursors
The inhibition of β-oxidation by MCPA-CoA leads to a drastic reduction in the mitochondrial production of two key molecules essential for gluconeogenesis:
-
Acetyl-CoA: Fatty acid oxidation is a major source of acetyl-CoA. In the liver, acetyl-CoA is a critical allosteric activator of pyruvate (B1213749) carboxylase, the enzyme that catalyzes the first committed step of gluconeogenesis, the conversion of pyruvate to oxaloacetate.[4] The depletion of acetyl-CoA due to β-oxidation blockage leads to the inactivation of pyruvate carboxylase and a subsequent halt in gluconeogenesis.[10]
-
ATP: The process of β-oxidation generates a significant amount of ATP through oxidative phosphorylation. Gluconeogenesis is an energy-intensive pathway, requiring the investment of ATP at several steps. The severe reduction in ATP production resulting from the inhibition of fatty acid oxidation creates an energy deficit that further hinders the process of gluconeogenesis.[11]
Potential Direct Inhibition of Gluconeogenic Enzymes
Some studies suggest that this compound or its metabolites may also directly inhibit key gluconeogenic enzymes. There is evidence for the in vivo inhibition of glucose-6-phosphatase, the enzyme responsible for the final step of gluconeogenesis, the conversion of glucose-6-phosphate to free glucose.[5][12]
Quantitative Data
The following tables summarize the quantitative data available on the biochemical effects of this compound and its metabolite, MCPA-CoA.
Table 1: Inhibition of Acyl-CoA Dehydrogenases by MCPA-CoA
| Enzyme | IC50 (μM) | Reference |
| Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) | 0.8 ± 0.1 | [9] |
| Isovaleryl-CoA Dehydrogenase (IVD) | 1.2 ± 0.1 | [9] |
| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | 1.6 ± 0.3 | [9] |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | 7.8 ± 1.0 | [9] |
Table 2: Metabolic Consequences of this compound Administration in Rats
| Parameter | Change | Reference |
| Blood Glucose | Significant decrease to 42.60 +/- 4.84 mg/dl 3 hours after administration | [6] |
| Hepatic Acetyl-CoA | Reduced by 84% | [10] |
| Hepatic Glycogen | Exhaustion precedes hypoglycemia | [13][14] |
| Cori Cycle (Glucose Recycling) | Virtually abolished | [15] |
| Irreversible Glucose Disposal | Decreased by about 70% | [15] |
Experimental Protocols
This section provides an overview of the methodologies used to investigate the biochemical effects of this compound.
Measurement of Acyl-CoA Dehydrogenase Activity
A common method for assaying acyl-CoA dehydrogenase activity is a spectrophotometric assay.[16][17][18]
-
Principle: The assay measures the reduction of an electron acceptor, such as ferricenium hexafluorophosphate (B91526) or 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of an acyl-CoA substrate by the dehydrogenase. The change in absorbance of the electron acceptor is monitored over time. A continuous spectrophotometric assay can also be performed by coupling the production of H₂O₂ to the horseradish peroxidase (HRP)-catalyzed oxidation of a chromogenic substrate.[19]
-
Procedure Outline:
-
Prepare a reaction mixture containing a suitable buffer, the electron acceptor, and the acyl-CoA substrate (e.g., butyryl-CoA for SCAD, octanoyl-CoA for MCAD).
-
Initiate the reaction by adding the enzyme source (e.g., mitochondrial extract or purified enzyme).
-
Monitor the change in absorbance at a specific wavelength (e.g., 600 nm for DCPIP) over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the electron acceptor. A microplate-based version of the assay can be adapted for higher throughput.[20]
-
Analysis of Urinary Organic Acids
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of urinary organic acids in patients with Jamaican Vomiting Sickness.[21][22][23][24]
-
Principle: Organic acids are extracted from urine, derivatized to make them volatile, and then separated and identified based on their retention time and mass spectrum.
-
Procedure Outline:
-
Sample Preparation: Acidify a urine sample and extract the organic acids using an organic solvent (e.g., ethyl acetate).
-
Derivatization: Evaporate the organic solvent and derivatize the dried residue to form trimethylsilyl (B98337) (TMS) esters.
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The compounds are separated on a capillary column and then ionized and fragmented in the mass spectrometer.
-
Data Analysis: Identify and quantify the organic acids by comparing their mass spectra and retention times to those of known standards. Two-dimensional gas chromatography-time-of-flight mass spectrometry (GCxGC-TOFMS) can also be utilized for enhanced separation and identification.[25]
-
In Vivo Measurement of Gluconeogenesis
Stable isotope tracer methodology is a powerful tool for measuring the rate of gluconeogenesis in vivo.[1][26][27][28][29]
-
Principle: A stable isotope-labeled precursor of glucose (e.g., [¹³C]lactate, [¹³C]glycerol, or ²H₂O) is infused into the subject. The rate of appearance of the isotope in blood glucose is measured by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, which allows for the calculation of the gluconeogenic rate.
-
Procedure Outline (using ²H₂O):
-
Administer a loading dose of deuterated water (²H₂O) to the subject to enrich the body water pool.
-
Collect blood samples at timed intervals.
-
Isolate glucose from the plasma.
-
Determine the deuterium (B1214612) enrichment at specific positions of the glucose molecule (e.g., C-5 and C-2) using mass spectrometry.
-
Calculate the fractional contribution of gluconeogenesis to total glucose production based on the relative enrichment at these positions.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic activation of this compound and its inhibitory effect on gluconeogenesis.
Caption: Workflow for the analysis of urinary organic acids by GC-MS.
Conclusion
This compound exerts its profound hypoglycemic effect through a well-defined biochemical cascade initiated by its metabolism to MCPA-CoA. The primary target of this toxic metabolite is the mitochondrial fatty acid β-oxidation pathway. By irreversibly inhibiting key acyl-CoA dehydrogenases, MCPA-CoA effectively shuts down this critical energy-producing pathway, leading to a severe depletion of acetyl-CoA and ATP. The lack of these essential molecules, in turn, cripples hepatic gluconeogenesis, resulting in life-threatening hypoglycemia, particularly in a fasted state. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and clinicians working to understand, diagnose, and treat the metabolic consequences of this compound poisoning. Further research into the potential direct effects of this compound on gluconeogenic enzymes and the development of rapid diagnostic assays remain important areas of investigation.
References
- 1. Methods for measuring gluconeogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 4. Frontiers | Severe Inhibition of Long-Chain Acyl-CoA Enoylhydratase (EC 4.2.1.74) in a Newborn Foal Suffering From Atypical Myopathy [frontiersin.org]
- 5. Inhibition of gluconeogenesis by hypoglycin in the rat. Evidence for inhibition of glucose-6-phosphatase in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Metabolites for Assessing Human Exposure to Soapberry Toxins this compound and Methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic and Spectral Properties of Isovaleryl-CoA Dehydrogenase and Interaction with Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and Methylenecyclopropylglycine-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of gluconeogenesis by hypoglycin in the rat. Evidence for inhibition of glucose-6-phosphatase in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Studies of the action of hypoglycin-a, a hypoglycaemic substance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Studies of the action of hypoglycin-A, an hypoglycaemic substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effects of hypoglycin on glucose metabolism in the rat. A kinetic study in vivo and [U-14C,2-3H]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 22. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. metbio.net [metbio.net]
- 24. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quantitative Organic Acids in Urine by Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS) | Springer Nature Experiments [experiments.springernature.com]
- 26. dspace.mit.edu [dspace.mit.edu]
- 27. journals.humankinetics.com [journals.humankinetics.com]
- 28. Stable Isotope Methodology - Research - Maastricht University [maastrichtuniversity.nl]
- 29. prosciento.com [prosciento.com]
In Vivo Animal Models for Studying Hypoglycin A Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoglycin (B18308) A (HGA) is a naturally occurring amino acid protoxin found in the unripe fruit of the ackee tree (Blighia sapida) and seeds of the box elder tree (Acer negundo).[1] Ingestion of HGA can lead to a severe and often fatal illness known as Jamaican Vomiting Sickness in humans and atypical myopathy in horses.[1][2] The toxicity of HGA stems from its metabolism to methylenecyclopropylacetic acid (MCPA), which subsequently forms a CoA ester, MCPA-CoA.[3] This metabolite potently inhibits mitochondrial β-oxidation of fatty acids, leading to a profound energy deficit and severe hypoglycemia.[3] Understanding the pathophysiology of HGA toxicity and developing potential therapeutics necessitates the use of robust in vivo animal models. This technical guide provides an in-depth overview of the key animal models, experimental protocols, and data interpretation methods used in the study of Hypoglycin A toxicity.
Core Concepts of this compound Toxicity
This compound itself is not the toxic agent. It requires metabolic activation to exert its deleterious effects. The key steps in the toxic pathway are:
-
Ingestion and Absorption: HGA is ingested and absorbed from the gastrointestinal tract.
-
Metabolic Activation: In the liver, HGA is deaminated and oxidized to its toxic metabolite, methylenecyclopropylacetic acid (MCPA).
-
Formation of MCPA-CoA: MCPA is then conjugated to coenzyme A to form MCPA-CoA.
-
Inhibition of β-oxidation: MCPA-CoA irreversibly inhibits key enzymes in the β-oxidation of fatty acids, particularly short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD).
-
Energy Depletion and Hypoglycemia: The blockage of fatty acid metabolism leads to a cellular energy crisis and an inability to perform gluconeogenesis, resulting in severe, often fatal, hypoglycemia once hepatic glycogen (B147801) stores are depleted.
Animal Models for this compound Toxicity
Several animal species have been utilized to model HGA toxicity, with rodents and equines being the most common. The choice of model depends on the specific research question, with rodents being suitable for mechanistic and initial toxicity screening studies, while horses provide a naturally affected, large animal model that closely mimics the myopathy seen in field cases.
Rodent Models (Rats and Mice)
Rats, particularly the Sprague-Dawley strain, are the most extensively studied rodent model for HGA toxicity.[4] They are cost-effective, have a relatively short lifespan, and their physiology is well-characterized. Mice are also used, though less frequently.
Equine Model (Horses)
Horses are a clinically relevant model as they can naturally develop atypical myopathy after ingesting HGA-containing seeds or seedlings.[2] Studies in horses provide valuable insights into the muscular pathology and metabolic disturbances associated with the disease.
Quantitative Toxicological Data
The following tables summarize key quantitative data from in vivo studies of this compound toxicity.
Table 1: Acute Toxicity of this compound in Rats
| Parameter | Value | Route of Administration | Animal Strain | Reference |
| LD50 | 98 mg/kg | Oral | Not Specified | [5] |
| LD50 | 97 mg/kg | Intraperitoneal | Not Specified | [5] |
| Acute Toxic Dose (Male) | 231.19 ± 62.55 mg/kg | Oral (in diet) | Sprague-Dawley | [4] |
| Acute Toxic Dose (Female) | 215.99 ± 63.33 mg/kg | Oral (in diet) | Sprague-Dawley | [4] |
| Maximum Tolerated Dose (MTD) | 1.50 ± 0.07 mg/kg/day | Oral (in diet, 30 days) | Sprague-Dawley | [4] |
Table 2: Key Biochemical Findings in Animal Models of this compound Toxicity
| Parameter | Animal Model | Finding | Reference |
| Blood Glucose | Rat | Severe hypoglycemia | [5] |
| Liver Glycogen | Rat | Depletion | [5] |
| Serum Acylcarnitines (C2-C26) | Horse | Significant increase | [6] |
| Urine Glycine (B1666218) Conjugates | Horse | Significant increase | [6] |
| Serum Aspartate Aminotransferase (AST) | Human | Significant increase | [3] |
| Serum Bicarbonate | Human | Significant decrease | [3] |
| Serum Anion Gap | Human | Significant increase | [3] |
| Serum Phosphorus | Human | Significant increase | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of this compound toxicity.
Rodent Acute Toxicity Study (LD50 Determination)
Objective: To determine the median lethal dose (LD50) of this compound.
Materials:
-
Male and female Sprague-Dawley rats (8-10 weeks old)
-
This compound (purified)
-
Vehicle (e.g., sterile water or saline)
-
Oral gavage needles
-
Animal balance
-
Standard laboratory animal housing
Procedure:
-
Acclimatization: House animals in standard conditions (12:12 h light:dark cycle, controlled temperature and humidity) for at least one week prior to the experiment, with ad libitum access to standard chow and water.
-
Fasting: Fast the animals for 12-16 hours before HGA administration to increase susceptibility to hypoglycemia.[5]
-
Dose Preparation: Prepare a series of graded doses of this compound in the chosen vehicle.
-
Administration: Administer a single dose of this compound or vehicle to respective groups of animals via oral gavage.
-
Observation: Observe the animals continuously for the first 4 hours post-administration and then at regular intervals for up to 14 days. Record clinical signs of toxicity, including lethargy, prostration, seizures, and mortality.
-
Data Analysis: Calculate the LD50 using a recognized statistical method (e.g., probit analysis).
Equine Atypical Myopathy Field Study
Objective: To investigate the clinical, biochemical, and pathological features of naturally occurring atypical myopathy.
Materials:
-
Horses presenting with clinical signs of atypical myopathy
-
Control horses from the same pasture or a similar environment
-
Blood collection tubes (for serum and plasma)
-
Urine collection containers
-
Biopsy and necropsy tools
-
Formalin and other fixatives
-
Liquid nitrogen for snap-freezing tissues
Procedure:
-
Clinical Examination: Perform a thorough clinical examination of affected and control horses, recording vital signs, posture, gait, and any signs of muscle weakness or pain.
-
Sample Collection:
-
Blood: Collect blood samples for complete blood count (CBC), serum biochemistry (including muscle enzymes like CK and AST), and metabolomic analysis (acylcarnitine profile).
-
Urine: Collect urine for urinalysis and analysis of organic acids and glycine conjugates.
-
-
Muscle Biopsy (optional, in live animals): Collect a muscle biopsy from an affected muscle group (e.g., intercostal or gluteal muscles) for histopathological examination.
-
Necropsy (in deceased animals): Perform a full necropsy, paying close attention to the skeletal muscles, heart, and liver. Collect tissue samples for histopathology and snap-freeze additional samples in liquid nitrogen for biochemical and molecular analyses.
-
Data Analysis: Compare the clinical, biochemical, and pathological findings between affected and control horses.
Biochemical Analysis of Acyl-CoAs in Liver Tissue
Objective: To quantify the levels of MCPA-CoA and other acyl-CoAs in liver tissue.
Materials:
-
Frozen liver tissue
-
Ice-cold methanol/water (80%/20%) extraction solvent
-
Homogenizer
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Acyl-CoA standards
Procedure:
-
Tissue Homogenization: Homogenize approximately 20 mg of frozen liver tissue in 500 µL of ice-cold extraction solvent.[7]
-
Incubation and Centrifugation: Incubate the homogenate on ice for 10 minutes and then centrifuge at high speed (e.g., 20,000 x g) for 5 minutes.[7]
-
Supernatant Collection and Drying: Transfer the supernatant to a new tube and dry it using a centrifugal vacuum concentrator.[7]
-
Reconstitution: Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis (e.g., 50 mM ammonium (B1175870) acetate (B1210297) in water).[7]
-
LC-MS/MS Analysis: Analyze the reconstituted sample using a validated LC-MS/MS method for the detection and quantification of MCPA-CoA and other acyl-CoAs.
Histopathological Examination
Objective: To assess the microscopic changes in tissues affected by this compound toxicity.
Materials:
-
Formalin-fixed tissue samples
-
Microtome
-
Glass slides
-
Hematoxylin (B73222) and eosin (B541160) (H&E) stain
-
Oil Red O or Sudan III stain for lipids
-
Microscope
Procedure:
-
Tissue Processing: Dehydrate the formalin-fixed tissues through a series of graded alcohols and clear in xylene.
-
Paraffin Embedding: Infiltrate the tissues with and embed them in paraffin wax.
-
Sectioning: Cut thin sections (4-6 µm) of the paraffin-embedded tissues using a microtome.
-
Staining:
-
H&E Staining: Deparaffinize and rehydrate the sections, then stain with hematoxylin and eosin to visualize the general tissue architecture.
-
Lipid Staining: For frozen sections, stain with Oil Red O or Sudan III to detect the accumulation of neutral lipids.
-
-
Microscopic Examination: Examine the stained sections under a light microscope to identify pathological changes such as rhabdomyolysis (muscle fiber necrosis), myodegeneration, and lipid accumulation in muscle and liver.
Visualizations
Signaling Pathway of this compound Toxicity
Caption: Metabolic activation of this compound and subsequent inhibition of β-oxidation.
Experimental Workflow for an In Vivo Rodent Study
References
- 1. Studies of the action of hypoglycin-A, an hypoglycaemic substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative flux analysis in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 4. Ackee (Blighia sapida) this compound toxicity: dose response assessment in laboratory rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Equine atypical myopathy: A metabolic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Uptake and Transport Mechanisms of Hypoglycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypoglycin (B18308) A (HGA) is a naturally occurring amino acid protoxin found in the unripe fruit of the ackee tree (Blighia sapida) and seeds of the box elder tree (Acer negundo). Ingestion of HGA can lead to Jamaican Vomiting Sickness, a serious condition characterized by severe hypoglycemia and metabolic disruption. Understanding the mechanisms by which HGA enters cells is critical for the development of therapeutic interventions and for elucidating its full toxicological profile. This technical guide provides a comprehensive overview of the current knowledge on the cellular uptake and transport of Hypoglycin A, focusing on the transporters involved, kinetic parameters, and detailed experimental protocols for its study.
Introduction
This compound is a structural analog of the branched-chain amino acids (BCAAs), particularly leucine (B10760876). This structural mimicry is central to its biological activity, including its cellular uptake and subsequent metabolic activation. Once inside the cell, HGA is metabolized by the branched-chain α-keto acid dehydrogenase complex to its toxic metabolite, methylenecyclopropylacetyl-CoA (MCPA-CoA). MCPA-CoA potently and irreversibly inhibits several acyl-CoA dehydrogenases, leading to a profound disruption of fatty acid β-oxidation and gluconeogenesis, the primary drivers of HGA's toxicity.[1] This guide focuses on the initial step in this toxic cascade: the entry of HGA into the cell.
Proposed Cellular Transport Mechanisms
The cellular uptake of this compound is believed to be mediated by transporters that recognize and transport structurally similar amino acids. The primary candidates are transporters for branched-chain amino acids and carnitine.
Branched-Chain Amino Acid (BCAA) Transporters
Given its structural similarity to leucine, it is highly probable that this compound is a substrate for BCAA transporters. The L-type amino acid transporter 1 (LAT1), a member of the solute carrier family 7 (SLC7A5), is a major transporter of large neutral amino acids, including the BCAAs (leucine, isoleucine, and valine).[1][2] LAT1 is a sodium-independent, obligatory exchanger, meaning it imports one amino acid while exporting another. It is widely expressed in various tissues, including the brain, placenta, and at high levels in many cancer cells.
Organic Cation/Carnitine Transporters (OCTNs)
Another potential route of entry for this compound is via the organic cation/carnitine transporter family, particularly OCTN2 (SLC22A5). OCTN2 is a high-affinity, sodium-dependent carnitine transporter responsible for the uptake and reabsorption of carnitine in various tissues, including the kidneys, skeletal muscle, and heart.[3] The structural resemblance of this compound to carnitine, both being small, zwitterionic molecules, makes OCTN2 a plausible candidate for its transport.
Quantitative Data on Transporter Kinetics
To date, specific kinetic parameters (Km, Vmax, and Ki) for the transport of this compound by LAT1 and OCTN2 have not been explicitly reported in the literature. However, data for the endogenous substrates of these transporters provide a valuable reference point for designing and interpreting experiments.
| Transporter | Cell Line | Substrate | Km (µM) | Vmax (pmol/mg protein/min) | Reference |
| OCTN2 | Caco-2 | L-Carnitine | 14.07 ± 1.70 | 4.38 ± 0.13 (26.3 ± 0.80 pmol/mg protein/6 min) | [4][5][6] |
Table 1: Known Kinetic Parameters for the OCTN2 Transporter.
Experimental Protocols
The following sections provide detailed methodologies for investigating the cellular uptake of this compound. These protocols are adapted from established methods for studying transporter-mediated uptake of amino acids and other small molecules.
General Cellular Uptake Assay Using Radiolabeled this compound
This protocol describes a general method for quantifying the uptake of radiolabeled this compound (e.g., [³H]-HGA or [¹⁴C]-HGA) into cultured cells.
Materials:
-
Cell line of interest (e.g., HEK293 cells overexpressing LAT1 or Caco-2 cells endogenously expressing OCTN2)
-
Cell culture medium and supplements
-
Radiolabeled this compound
-
Unlabeled this compound
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
Ice-cold wash buffer (e.g., PBS)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture for 24-48 hours.
-
Cell Washing: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer.
-
Pre-incubation: Add 500 µL of uptake buffer to each well and pre-incubate the plate at 37°C for 10-15 minutes to allow the cells to equilibrate.
-
Initiation of Uptake: Aspirate the pre-incubation buffer. To initiate the uptake, add 250 µL of uptake buffer containing a known concentration of radiolabeled this compound. For competition assays, include a molar excess of unlabeled this compound or other potential inhibitors (e.g., leucine for LAT1, L-carnitine for OCTN2).
-
Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 1, 5, 15, 30 minutes).
-
Termination of Uptake: To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with 1 mL of ice-cold wash buffer.
-
Cell Lysis: Add 500 µL of cell lysis buffer to each well and incubate at room temperature for at least 30 minutes to ensure complete lysis.
-
Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Assay: Determine the protein concentration in each well using a standard method (e.g., BCA assay) to normalize the uptake data.
BCAA Transport Competition Assay
This assay is designed to determine if this compound competes with known substrates of BCAA transporters.
Materials:
-
Cell line expressing the BCAA transporter of interest (e.g., LAT1-overexpressing cells)
-
Radiolabeled BCAA (e.g., [³H]-Leucine)
-
Unlabeled this compound
-
Unlabeled Leucine (as a positive control for inhibition)
-
Other materials as listed in Protocol 4.1.
Procedure:
-
Follow steps 1-3 of the General Cellular Uptake Assay (Protocol 4.1).
-
Initiation of Uptake with Inhibitors: Aspirate the pre-incubation buffer. Add 250 µL of uptake buffer containing a fixed concentration of radiolabeled BCAA and varying concentrations of unlabeled this compound or unlabeled leucine.
-
Continue with steps 5-9 of the General Cellular Uptake Assay.
-
Data Analysis: Plot the uptake of the radiolabeled BCAA as a function of the concentration of the inhibitor (this compound or leucine). This will allow for the determination of the IC₅₀ and subsequently the inhibition constant (Ki) of this compound for the transporter.
LC-MS/MS Method for Intracellular this compound Quantification
This method allows for the direct measurement of unlabeled this compound that has been transported into the cells.
Materials:
-
Cell line of interest
-
Unlabeled this compound
-
Internal standard (e.g., isotopically labeled this compound or a structural analog not present in the cells)
-
Extraction solvent (e.g., 80:20 methanol:water)
-
LC-MS/MS system
Procedure:
-
Perform the cellular uptake experiment as described in Protocol 4.1, using unlabeled this compound.
-
Extraction: After the final wash step, add 500 µL of ice-cold extraction solvent containing the internal standard to each well. Scrape the cells and collect the cell suspension.
-
Centrifugation: Centrifuge the cell suspension at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein and cellular debris.
-
Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method for the quantification of this compound.[3][7][8]
Visualizations of Pathways and Workflows
Proposed Cellular Uptake Pathways for this compound
Caption: Proposed cellular uptake routes for this compound via BCAA and carnitine transporters.
Experimental Workflow for Cellular Uptake Assay
Caption: A generalized workflow for conducting a radiolabeled this compound cellular uptake assay.
Intracellular Fate and Toxic Action of this compound
Caption: The intracellular metabolic activation of this compound and its subsequent toxic effects.
Signaling Pathways
Currently, there is a significant knowledge gap regarding direct signaling pathways that may be initiated by the binding or transport of this compound, independent of its metabolic conversion to MCPA-CoA. As a structural analog of leucine, HGA could potentially interact with cellular machinery that senses amino acid availability, such as the mTORC1 pathway. However, research in this area is lacking. Future studies should investigate whether HGA can directly modulate signaling cascades involved in cell growth, proliferation, and nutrient sensing.
Conclusion and Future Directions
The cellular uptake of this compound is a critical initiating step in its toxicity. The evidence strongly suggests that HGA exploits transporters for branched-chain amino acids, such as LAT1, and possibly carnitine transporters like OCTN2, to gain entry into cells. While the downstream metabolic consequences are well-documented, the precise kinetics of HGA transport and the potential for direct signaling effects remain to be elucidated.
Future research should focus on:
-
Determining the specific kinetic parameters (Km, Vmax, and Ki) of this compound for LAT1, OCTN2, and other potential transporters using the protocols outlined in this guide.
-
Utilizing radiolabeled this compound to perform detailed uptake and competition assays in a variety of cell lines with known transporter expression profiles.
-
Investigating whether this compound can directly modulate key cellular signaling pathways, such as the mTORC1 pathway, independent of its metabolic effects.
A thorough understanding of these fundamental processes will be invaluable for the development of targeted therapies to mitigate this compound toxicity and will provide deeper insights into the mechanisms of xenobiotic transport and cellular metabolism.
References
- 1. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms for membrane transport of metformin in human intestinal epithelial Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive LC–MS/MS method for the quantification of the plant toxins this compound and methylenecyclopropylglycine and their metabolites in cow’s milk and urine and application to farm milk samples from Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Expression and localization of organic cation/carnitine transporter OCTN2 in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. A sensitive LC-MS/MS method for the quantification of the plant toxins this compound and methylenecyclopropylglycine and their metabolites in cow's milk and urine and application to farm milk samples from Germany - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Hypoglycin A in Seasonal Pasture Myopathy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Seasonal Pasture Myopathy (SPM), also known as Atypical Myopathy (AM) in Europe, is a highly fatal, non-exertional rhabdomyolysis affecting grazing horses.[1][2] Extensive research has identified the causative agent as Hypoglycin (B18308) A (HGA), a toxic non-proteinogenic amino acid found in the seeds and seedlings of certain trees of the Acer genus, most notably the box elder (Acer negundo) in North America and the sycamore maple (Acer pseudoplatanus) in Europe.[2][3][4] This technical guide provides an in-depth overview of the pivotal role of HGA in the pathophysiology of SPM. It details the metabolic pathways disrupted by HGA and its primary toxic metabolite, methylenecyclopropylacetic acid (MCPA), leading to a state of acquired multiple acyl-CoA dehydrogenase deficiency (MADD).[5][6] This guide summarizes quantitative data on toxin concentrations and their metabolic consequences, outlines key experimental protocols for the diagnosis and study of SPM, and presents visual representations of the core signaling pathways and experimental workflows.
Introduction to Seasonal Pasture Myopathy (SPM)
SPM is characterized by the sudden onset of clinical signs including muscle weakness, stiffness, tremors, sweating, and reluctance to move.[1][7] As the myopathy progresses, horses may become recumbent and exhibit myoglobinuria, indicated by dark-colored urine.[7][8] The disease has a high mortality rate, often exceeding 75%, with death typically occurring within 72 hours of the onset of clinical signs.[2][3] The primary pathological finding is severe damage to postural, respiratory, and cardiac muscles.[1][7]
The Central Role of Hypoglycin A
The ingestion of HGA is the definitive cause of SPM.[1] HGA itself is a protoxin that undergoes metabolic activation to its toxic form.[4]
Mechanism of Action of this compound
Upon ingestion, HGA is metabolized in the liver and muscle tissues. The primary toxic metabolite is methylenecyclopropylacetyl-CoA (MCPA-CoA), formed from the transamination and oxidative decarboxylation of HGA.[4][9] MCPA-CoA is a potent inhibitor of several mitochondrial acyl-CoA dehydrogenases, which are critical enzymes in the β-oxidation of fatty acids.[4][10] This inhibition leads to a profound disruption of energy metabolism, particularly in muscle cells that rely heavily on fatty acids as an energy source. The disruption of fatty acid oxidation results in the accumulation of toxic metabolic intermediates.[10]
Another toxic metabolite, methylenecyclopropylformyl-CoA (MCPF-CoA), derived from a related compound, méthylènecyclopropylglycine (MCPrG), also found in Acer seeds, is thought to inhibit the second step of β-oxidation.[4][9]
Disrupted Signaling Pathways
The primary signaling pathway disrupted by HGA and its metabolites is mitochondrial fatty acid β-oxidation. This metabolic cascade is essential for energy production from lipids.
Quantitative Data
The following tables summarize key quantitative data related to HGA and its impact on horses with SPM.
Table 1: this compound Concentrations in Acer Species
| Acer Species | Plant Part | HGA Concentration (mg/kg) | Reference(s) |
| Acer pseudoplatanus (Sycamore Maple) | Seeds | 266 - 2962 | [6] |
| Seedlings | 3223 - 4508 | [6] | |
| Leaves | 120 - 3202 | [6] | |
| Acer negundo (Box Elder) | Seeds | 1.7 - 319.8 (μg/g) | [9] |
| Seedlings | Median: 550 | [11] | |
| Acer saccharinum (Silver Maple) | Samaras, Leaves, Inflorescences | Median: 56 | [11] |
Table 2: Concentrations of HGA and its Metabolites in Horses
| Analyte | Matrix | Affected Horses | Control/Co-grazing Horses | Reference(s) |
| This compound (HGA) | Serum | 387.8 - 8493.8 μg/L | < 10 μg/L (Controls) 108.8 ± 83.76 μg/L (Co-grazing) | [9] |
| Urine | 143.8 - 926.4 μg/L | < 10 μg/L (Controls) 26.9 ± 7.39 μg/L (Co-grazing) | [9] | |
| MCPA-carnitine | Serum | 0.17 - 0.65 mmol/L | < 0.01 mmol/L | [12] |
| MCPA-glycine | Urine | 0.34 - 2.05 μmol/mmol creatinine | < 0.001 μmol/mmol creatinine | [12] |
Table 3: Acylcarnitine Profile in Horses with SPM
| Acylcarnitine Chain Length | Observation in Affected Horses | Reference(s) |
| Short-chain (C2-C5) | Increased | [10][13] |
| Medium-chain (C6-C12) | Increased | [10][13] |
| Long-chain (C14-C20) | Increased | [10][13] |
Experimental Protocols
Accurate diagnosis and research into SPM rely on specific and sensitive analytical methods.
Analysis of this compound in Plant Material
A common method for the quantification of HGA in Acer seeds and seedlings is Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
Protocol Outline:
-
Sample Preparation: Homogenize a known weight of dried plant material.
-
Extraction: Extract HGA using a suitable solvent, often a methanol/water mixture.
-
Purification: Use solid-phase extraction (SPE) to clean up the sample.
-
Analysis: Inject the purified extract into the UHPLC-MS/MS system for separation and quantification.
Quantification of HGA and MCPA-carnitine in Equine Serum
UHPLC-High Resolution Tandem Mass Spectrometry (UHPLC-HRMS/MS) is a validated method for the simultaneous quantification of HGA and MCPA-carnitine in equine serum.[2][14]
Protocol Outline:
-
Sample Collection: Collect whole blood and separate serum.
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile) to the serum to remove proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Analysis: Inject the supernatant into the UHPLC-HRMS/MS system.
Acylcarnitine Profiling in Equine Serum
Tandem mass spectrometry (MS/MS) is the gold standard for acylcarnitine profiling.[15][16]
Protocol Outline:
-
Sample Preparation: Spot a small volume of plasma or serum onto a filter paper card (dried blood spot) or use liquid plasma/serum.
-
Derivatization: Convert acylcarnitines to their butyl esters.
-
Extraction: Extract the derivatized acylcarnitines.
-
Analysis: Analyze the extract using flow-injection ESI-MS/MS.
Urine Organic Acid Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of organic acids in urine.[8][17]
Protocol Outline:
-
Sample Preparation: Acidify a urine sample.
-
Extraction: Perform a liquid-liquid extraction with a solvent like ethyl acetate.
-
Derivatization: Derivatize the organic acids to make them volatile for GC analysis (e.g., trimethylsilyl (B98337) derivatives).
-
Analysis: Inject the derivatized sample into the GC-MS system.
Muscle Biopsy and Histopathology
Histopathological examination of muscle tissue is crucial for confirming the diagnosis of SPM.
Protocol Outline:
-
Biopsy Site Selection: Collect samples from affected muscles, such as the intercostal or postural muscles.
-
Sample Collection: Obtain a muscle biopsy using a standard surgical procedure.
-
Fixation: Fix the tissue sample in 10% neutral buffered formalin.
-
Processing and Staining: Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Oil Red O (for lipid accumulation).
-
Microscopic Examination: Examine the slides for evidence of myodegeneration, necrosis, and lipid accumulation within muscle fibers.
Conclusion and Future Directions
The identification of this compound as the causative agent of Seasonal Pasture Myopathy represents a significant advancement in veterinary toxicology and equine medicine. The elucidation of its mechanism of action, centered on the disruption of mitochondrial fatty acid β-oxidation by its metabolite MCPA-CoA, provides a clear biochemical basis for the devastating clinical signs observed in affected horses. The analytical methods outlined in this guide are essential for the accurate diagnosis of SPM and for furthering our understanding of the disease.
Future research should focus on the development of targeted therapies aimed at mitigating the toxic effects of MCPA-CoA. This could include the investigation of compounds that can restore the function of acyl-CoA dehydrogenases or provide alternative energy substrates for muscle cells. Additionally, further research into the factors influencing HGA concentrations in Acer species and the development of rapid, field-side diagnostic tests are crucial for the prevention and management of this fatal equine myopathy. The development of prognostic indicators based on acylcarnitine profiles is also a promising area of research that could aid in clinical decision-making.[18]
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. madbarn.com [madbarn.com]
- 3. Detection of this compound and MCPA-carnitine in equine serum and muscle tissue: Optimisation and validation of a LC-MS-based method without derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. erndim.org [erndim.org]
- 8. aurametrix.weebly.com [aurametrix.weebly.com]
- 9. This compound Content in Blood and Urine Discriminates Horses with Atypical Myopathy from Clinically Normal Horses Grazing on the Same Pasture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound in Acer genus plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dynamics of acylcarnitines, this compound, méthylènecyclopropylglycine and their metabolites in a Kladruber stallion with atypical myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of an ultrahigh performance liquid chromatography-high resolution tandem mass spectrometry quantification method for this compound and methylene cyclopropyl acetic acid carnitine in horse serum in cases of atypical myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization | Applications Notes | JEOL Ltd. [jeol.com]
- 18. ker.com [ker.com]
An In-Depth Technical Guide to the Molecular Targets of Methylenecyclopropylacetyl-CoA (MCPA-CoA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylenecyclopropylacetyl-CoA (MCPA-CoA) is the toxic metabolite of hypoglycin (B18308) A, a compound found in the unripe fruit of the ackee tree (Blighia sapida). Ingestion of hypoglycin A can lead to a severe and potentially fatal condition known as Jamaican Vomiting Sickness, characterized by profound hypoglycemia. The toxicity of this compound is mediated by MCPA-CoA, which potently disrupts cellular metabolism by targeting key enzymes involved in fatty acid and branched-chain amino acid oxidation. This technical guide provides a comprehensive overview of the molecular targets of MCPA-CoA, detailing its mechanism of action, summarizing quantitative inhibition data, and providing experimental protocols for its study.
Introduction
Methylenecyclopropylacetyl-CoA (MCPA-CoA) is the metabolically active form of this compound.[1] Once ingested, this compound is converted to methylenecyclopropylacetic acid (MCPA), which is subsequently esterified to coenzyme A to form MCPA-CoA. This metabolite is structurally similar to short- and medium-chain acyl-CoA esters, allowing it to interact with enzymes that metabolize these substrates. The primary toxic effect of MCPA-CoA stems from its potent and irreversible inhibition of several mitochondrial acyl-CoA dehydrogenases, leading to a profound disruption of β-oxidation and a subsequent cascade of metabolic derangements.
Primary Molecular Targets: Acyl-CoA Dehydrogenases
The principal molecular targets of MCPA-CoA are a class of mitochondrial flavoenzymes known as acyl-CoA dehydrogenases (ACADs). These enzymes catalyze the initial dehydrogenation step in the β-oxidation of fatty acids and the catabolism of branched-chain amino acids. MCPA-CoA acts as a suicide inhibitor, meaning it is processed by the enzyme's catalytic machinery, leading to the formation of a reactive intermediate that covalently modifies and irreversibly inactivates the enzyme.[1]
The specificity of MCPA-CoA for different ACADs is a key determinant of its toxicological profile.
Acyl-CoA Dehydrogenases Severely Inhibited by MCPA-CoA
-
Short-Chain Acyl-CoA Dehydrogenase (SCAD): This enzyme is responsible for the dehydrogenation of short-chain fatty acids (C4-C6). SCAD is severely and irreversibly inactivated by MCPA-CoA.[1]
-
Medium-Chain Acyl-CoA Dehydrogenase (MCAD): MCAD acts on medium-chain fatty acids (C6-C12) and is also a major target of MCPA-CoA, undergoing severe and irreversible inhibition.[1]
-
Isovaleryl-CoA Dehydrogenase (IVD): Involved in the metabolism of the branched-chain amino acid leucine, IVD is strongly inhibited by MCPA-CoA.[1]
Acyl-CoA Dehydrogenases Mildly or Not Significantly Inhibited
-
2-Methyl-Branched Chain Acyl-CoA Dehydrogenase (2-meBCADH): This enzyme is involved in the catabolism of isoleucine and valine and is only slowly and mildly inactivated by MCPA-CoA.[1]
-
Long-Chain Acyl-CoA Dehydrogenase (LCAD): LCAD, which acts on long-chain fatty acids, is not significantly inactivated by MCPA-CoA.[1]
Secondary Molecular Target: Carnitine Metabolism
Beyond the direct inhibition of ACADs, MCPA-CoA also disrupts fatty acid metabolism by interfering with the carnitine shuttle system. This system is responsible for transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation. MCPA-CoA can form an ester linkage with carnitine, effectively sequestering the available pool of free carnitine. This depletion of carnitine impairs the transport of long-chain fatty acids into the mitochondria, further exacerbating the block in fatty acid oxidation. While the direct inhibition of carnitine acetyltransferase by MCPA-CoA is not as extensively characterized as its effects on ACADs, the sequestration of carnitine is a recognized component of its toxicity.
Quantitative Inhibition Data
The potency of MCPA-CoA as an inhibitor of various acyl-CoA dehydrogenases has been quantified, primarily through the determination of half-maximal inhibitory concentrations (IC50).
| Enzyme Target | IC50 (µM) | Cell Line/System | Reference |
| Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) | 0.8 ± 0.1 | HEK-293 cells | [2] |
| Isovaleryl-CoA Dehydrogenase (IVD) | 1.2 ± 0.1 | HEK-293 cells | [2] |
| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | 1.6 ± 0.3 | HEK-293 cells | [2] |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | 7.8 ± 1.0 | HEK-293 cells | [2] |
Note: One study reported strong inhibition of butyryl-CoA dehydrogenase (a function of SCAD) at a concentration of 13 µM MCPA-CoA in a partially purified enzyme mixture from rabbit liver.[3]
Signaling Pathways and Logical Relationships
The inhibition of key metabolic enzymes by MCPA-CoA initiates a cascade of downstream effects, ultimately leading to the profound hypoglycemia and other clinical manifestations of Jamaican Vomiting Sickness.
References
- 1. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Severe Inhibition of Long-Chain Acyl-CoA Enoylhydratase (EC 4.2.1.74) in a Newborn Foal Suffering From Atypical Myopathy [frontiersin.org]
Hypoglycin A's Interaction with Mitochondrial Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoglycin (B18308) A is a naturally occurring amino acid protoxin found in the unripe arils of the ackee fruit (Blighia sapida) and seeds of the box elder tree (Acer negundo)[1]. Ingestion of Hypoglycin A can lead to a severe and potentially fatal condition known as Jamaican Vomiting Sickness, characterized by profound hypoglycemia, vomiting, and in severe cases, seizures, coma, and death[1][2]. The toxicity of this compound is not direct but stems from its metabolism to a potent inhibitor of crucial mitochondrial enzymes. This guide provides an in-depth technical overview of the molecular interactions between this compound's metabolites and mitochondrial enzymes, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Metabolism of this compound and Mechanism of Mitochondrial Toxicity
Upon ingestion, this compound is not toxic in its original form. It undergoes a two-step metabolic activation, primarily in the liver, to its toxic metabolite, methylenecyclopropylacetyl-CoA (MCPA-CoA)[1][3][4].
-
Transamination: this compound is first transaminated to α-ketomethylene-cyclopropylpropionic acid (KMCPP).
-
Oxidative Decarboxylation: KMCPP is then oxidatively decarboxylated to form MCPA-CoA[5].
MCPA-CoA is a highly reactive molecule that covalently binds to and irreversibly inhibits several key mitochondrial acyl-CoA dehydrogenases. This inhibition is the primary mechanism of this compound's toxicity[6][7]. The primary targets are enzymes involved in the β-oxidation of fatty acids and the catabolism of branched-chain amino acids[7].
The inhibition of these dehydrogenases leads to a cascade of metabolic derangements:
-
Impaired Fatty Acid β-Oxidation: The blockage of acyl-CoA dehydrogenases prevents the breakdown of fatty acids for energy production[2][8]. This leads to an accumulation of fatty acids in the liver.
-
Depletion of Acetyl-CoA and ATP: The disruption of β-oxidation results in a significant reduction in the production of acetyl-CoA, a critical substrate for the Krebs cycle, and consequently, a decrease in ATP synthesis[9][10].
-
Inhibition of Gluconeogenesis: The lack of acetyl-CoA, an allosteric activator of pyruvate (B1213749) carboxylase, and the overall energy deficit severely impair gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors[2][10].
-
Hypoglycemia: With glycogen (B147801) stores depleted and gluconeogenesis inhibited, the body is unable to maintain blood glucose levels, leading to severe hypoglycemia[1][2].
The metabolic pathway and mechanism of toxicity are visualized in the following diagram.
Quantitative Data on this compound's Effects
The metabolic disruptions caused by this compound have been quantified in various studies. The following tables summarize key quantitative findings on its biochemical and clinical impacts.
Table 1: Biochemical Effects of this compound Metabolites
| Parameter | Organ/System | Observed Effect | Reference |
| Hepatic Acetyl-CoA Levels | Rat Liver | Reduced by up to 84% | [9] |
| Pyruvate Carboxylase Flux | Rat Liver | Reduced by 75% | [9] |
| ATP Levels | Rat Liver | Depleted by 13% | [9] |
| AMP Levels | Rat Liver | Elevated by 65% | [9] |
| Endogenous Glucose Production | Experimental Models | Dropped by 50% within 90-120 minutes | [9] |
| Butyryl-CoA Dehydrogenase Activity | Rat Liver Mitochondria | Inhibited by more than 90% | [11] |
| Acyl-CoA Dehydrogenase Activity (Butyryl-CoA substrate) | Rat Liver Mitochondria | Drastically reduced | [12] |
Table 2: Clinical Laboratory Findings in Patients with this compound Toxicity (Jamaican Vomiting Sickness)
| Analyte | Percentage of Patients with Abnormal Levels | Nature of Abnormality | 95% Confidence Interval | Reference |
| Phosphorus | 86% | Significant Increase | 1.74-2.73 | [3][13] |
| Anion Gap | 97% | Significant Increase | 24.26-29.05 | [3][13] |
| Aspartate Aminotransferase (AST) | 79% | Significant Increase | 37.97-73.06 | [3][13] |
| Bicarbonate | 95% | Significant Decrease | 13.02-16.56 | [3][13] |
| Lymphocyte Count | 92% | Significant Decrease | 7.49-12.81 | [3][13] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's interaction with mitochondrial enzymes.
Isolation of Mitochondria from Rat Liver
This protocol describes the differential centrifugation method for isolating functional mitochondria from rat liver.
Materials:
-
Isolation Buffer I: 225 mM mannitol, 75 mM sucrose, 10 mM Tris-HCl (pH 7.4), 0.1 mM EGTA.
-
Isolation Buffer II: 225 mM mannitol, 75 mM sucrose, 10 mM Tris-HCl (pH 7.4).
-
Dounce homogenizer with a loose-fitting pestle.
-
Refrigerated centrifuge.
Procedure:
-
Euthanize a rat according to approved animal care protocols.
-
Quickly excise the liver and place it in ice-cold Isolation Buffer I to wash away excess blood.
-
Mince the liver into small pieces with scissors.
-
Transfer the minced tissue to a pre-chilled Dounce homogenizer with 10 volumes of ice-cold Isolation Buffer I.
-
Homogenize the tissue with 5-10 gentle strokes of the loose-fitting pestle.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully decant the supernatant into a clean, pre-chilled centrifuge tube.
-
Centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in ice-cold Isolation Buffer II.
-
Repeat the centrifugation at 10,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of the desired experimental buffer.
-
Determine the protein concentration of the mitochondrial suspension using a standard method such as the Bradford or BCA assay.
Measurement of Mitochondrial Respiration
This protocol outlines the use of a Clark-type oxygen electrode to measure the rate of oxygen consumption by isolated mitochondria.
Materials:
-
Clark-type oxygen electrode system.
-
Respiration Buffer: 125 mM KCl, 10 mM MOPS, 5 mM MgCl₂, 5 mM KH₂PO₄, 1 mM EGTA, pH 7.4.
-
Substrates (e.g., 10 mM glutamate (B1630785), 5 mM malate).
-
ADP solution (e.g., 100 mM).
-
Inhibitors (e.g., rotenone, antimycin A).
Procedure:
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Add 1-2 mL of air-saturated Respiration Buffer to the electrode chamber, maintained at a constant temperature (e.g., 30°C).
-
Allow the baseline to stabilize.
-
Add the isolated mitochondria (e.g., 0.5-1.0 mg of mitochondrial protein) to the chamber and record the baseline respiration rate (State 2).
-
Add the respiratory substrates (e.g., glutamate and malate) and record the substrate-dependent respiration rate.
-
Initiate State 3 respiration by adding a known amount of ADP (e.g., 150 nmol). The rate of oxygen consumption will increase significantly.
-
Once all the ADP is phosphorylated to ATP, the respiration rate will return to a slower rate (State 4).
-
The Respiratory Control Ratio (RCR), an indicator of mitochondrial coupling and health, can be calculated as the ratio of the State 3 to State 4 respiration rate.
-
To study the effect of MCPA-CoA, it can be pre-incubated with the mitochondria before the addition of substrates.
Quantification of this compound in Plasma by HPLC-MS/MS
This protocol provides a general workflow for the quantitative analysis of this compound in plasma samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
C18 reversed-phase HPLC column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).
-
This compound standard.
-
Internal standard (e.g., isotopically labeled this compound).
-
Protein precipitation agent (e.g., acetonitrile or methanol).
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma, add the internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of Mobile Phase A.
-
-
HPLC-MS/MS Analysis:
-
Inject the prepared sample onto the HPLC-MS/MS system.
-
Separate the analytes using a gradient elution with Mobile Phases A and B.
-
Detect and quantify this compound and its internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
Develop a calibration curve using known concentrations of the this compound standard to quantify the analyte in the plasma samples.
-
Visualizations
The following diagrams illustrate key experimental workflows related to the study of this compound's effects on mitochondrial function.
References
- 1. Measurement of mitochondrial oxygen consumption using a Clark electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of this compound and Methylenecyclopropylglycine in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A validated method for quantifying this compound in whole blood by UHPLC-HRMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2.11. Mitochondrial respiration [bio-protocol.org]
- 9. Isolating mitochondria from liver tissue [ruf.rice.edu]
- 10. Video: Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]
- 11. Assessment of respiration in isolated plant mitochondria using Clark-type electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Quantification of this compound and methylenecyclopropylglycine in human plasma by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Hypoglycin A in Whole Blood by UHPLC-HRMS/MS
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of Hypoglycin (B18308) A (HGA) in whole blood using Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (UHPLC-HRMS/MS). HGA is a toxic amino acid found in the unripe ackee fruit and seeds of certain maple trees, responsible for Jamaican Vomiting Sickness and Atypical Myopathy in horses, respectively.[1][2] Accurate and sensitive detection of HGA in biological matrices is crucial for toxicological diagnosis and forensic investigations.[1][2] The described protocol, involving solid-phase extraction and UHPLC-HRMS/MS analysis, provides the necessary sensitivity and specificity for the determination of HGA in whole blood samples.[1]
Introduction
Hypoglycin A is a naturally occurring toxin that can lead to severe illness, characterized by hypoglycemia and encephalopathy, and can be fatal if not diagnosed and treated promptly.[3][4][5] The ability to accurately measure levels of HGA in whole blood is essential for confirming exposure and understanding the toxicokinetics of the compound. This application note provides a detailed protocol for a validated UHPLC-HRMS/MS method for the quantification of HGA in whole blood, suitable for clinical and research applications.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in whole blood is depicted in the diagram below. This process includes sample preparation, chromatographic separation, and mass spectrometric detection and analysis.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., L-Leucine-d3)
-
Formic acid (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (HILIC)
-
Dansyl chloride (optional, for derivatization)
-
Whole blood collection tubes (EDTA)
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 250 µL of whole blood, add an appropriate amount of internal standard.
-
Protein Precipitation: Add 750 µL of acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes.
-
SPE Cartridge Conditioning: Condition a HILIC SPE cartridge with 1 mL of methanol followed by 1 mL of acetonitrile.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of acetonitrile.
-
Elution: Elute the analyte with 1 mL of a mixture of acetonitrile and water.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
UHPLC Conditions
-
Column: HILIC column (e.g., 100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6-6.1 min: 50% to 95% B
-
6.1-8 min: 95% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
HRMS/MS Conditions
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., QExactive)
-
Ionization Source: Heated Electrospray Ionization (HESI), positive mode
-
Scan Mode: Full scan with data-dependent MS/MS (dd-MS2) or Parallel Reaction Monitoring (PRM)
-
Full Scan Resolution: 70,000
-
MS/MS Resolution: 17,500
-
Collision Energy: Optimized for HGA fragmentation
Quantitative Data Summary
The following tables summarize the validation parameters for the UHPLC-HRMS/MS method for this compound quantification in whole blood.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 0.8 - 500 µg/L[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Linearity Model | Linear, weighted (1/x) |
Table 2: Accuracy and Precision
| Quality Control Level | Concentration (µg/L) | Accuracy (%) | Precision (%RSD) |
| Low QC | 2.5 | 95 - 105 | < 15 |
| Medium QC | 50 | 98 - 102 | < 10 |
| High QC | 400 | 97 - 103 | < 10 |
Table 3: Limits of Detection and Quantification
| Parameter | Value |
| Limit of Detection (LOD) | 0.35 µg/L[1] |
| Limit of Quantification (LOQ) | 0.8 µg/L[1] |
Table 4: Matrix Effect and Recovery
| Parameter | Value |
| Matrix Effect | 85 - 115% |
| Recovery | > 80% |
Discussion
The presented UHPLC-HRMS/MS method provides a reliable and sensitive approach for the quantification of this compound in whole blood. The use of solid-phase extraction effectively removes matrix interferences, and the high resolution and sensitivity of the mass spectrometer allow for low-level detection.[1] The method has been validated according to international guidelines and demonstrates excellent linearity, accuracy, and precision.[6] This protocol can be readily implemented in laboratories equipped with UHPLC and high-resolution mass spectrometry capabilities for routine analysis of whole blood samples for HGA.
Conclusion
This application note provides a comprehensive protocol for the quantification of this compound in whole blood by UHPLC-HRMS/MS. The detailed experimental procedures and summarized quantitative data will be a valuable resource for researchers, scientists, and drug development professionals involved in toxicology, clinical chemistry, and forensic analysis.
References
- 1. A validated method for quantifying this compound in whole blood by UHPLC-HRMS/MS [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of this compound and methylenecyclopropylglycine in human plasma by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 5. fortunejournals.com [fortunejournals.com]
- 6. Development and validation of an ultrahigh performance liquid chromatography-high resolution tandem mass spectrometry quantification method for this compound and methylene cyclopropyl acetic acid carnitine in horse serum in cases of atypical myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of Hypoglycin A in Ackee Fruit by LC-MS/MS
Abstract
This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Hypoglycin (B18308) A (HGA) in ackee fruit. Hypoglycin A is a toxic amino acid found in the unripe fruit and is responsible for "Jamaican Vomiting Sickness."[1][2] Accurate quantification of HGA is crucial for food safety and to mitigate health risks associated with the consumption of improperly harvested or prepared ackee. The described method utilizes a simple ethanolic extraction followed by direct analysis, eliminating the need for complex and time-consuming derivatization steps.[1][2] A mixed-mode liquid chromatography column is employed for efficient retention of the polar HGA molecule.[1] Detection is achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. An isotopically labeled internal standard is used to ensure accuracy and correct for matrix effects.[1]
Introduction
This compound ((S)-2-amino-3-((S)-2-methylidenecyclopropyl)propanoic acid) is a naturally occurring toxin prevalent in the unripe arils of the ackee fruit (Blighia sapida).[1][3] Ingestion of HGA can lead to severe hypoglycemia by disrupting gluconeogenesis and fatty acid β-oxidation.[1] Due to its toxicity, regulatory bodies such as the U.S. Food and Drug Administration (FDA) have set maximum allowable limits for HGA in canned ackee products, typically not to exceed 100 µg/g.[1][2]
Traditional methods for HGA analysis often required pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or phenyl isothiocyanate (PITC) to enhance chromatographic retention on reverse-phase columns.[1][4][5] These derivatization steps can be laborious, introduce variability, and may suffer from derivative instability.[2] The method presented here circumvents these issues by using a mixed-mode HPLC column that provides adequate retention for the underivatized, polar HGA molecule.[1] This direct analysis approach, coupled with the specificity of tandem mass spectrometry, offers a rapid, reliable, and high-throughput solution for the routine monitoring of HGA in ackee fruit samples.
Experimental Protocol
1. Materials and Reagents
-
This compound (≥85% purity)
-
L-Leucine-d3 (≥99% purity)
-
Ethanol (95%, HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium (B1175870) formate
-
Formic acid (98%)
2. Standard and Sample Preparation
-
Stock Standard Solution (1 mg/mL of HGA): Prepare by dissolving the appropriate amount of HGA standard in HPLC-grade water, correcting for purity.[1]
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of L-Leucine-d3 in acetonitrile.
-
Working Internal Standard Solution (50 ng/mL): Dilute the IS stock solution with acetonitrile.[1]
-
Calibration Standards: Prepare a series of calibration standards by spiking the appropriate amounts of the HGA stock solution into the working IS solution.
-
Sample Extraction:
-
Homogenize the ackee fruit sample.
-
Weigh a 3 g portion of the homogenized sample into a centrifuge tube.[1]
-
Add an ethanolic solution (e.g., 8:2 ethanol:water).[1]
-
Shake vigorously.
-
Centrifuge the mixture.[1]
-
Pipette 5 µL of the supernatant (sample extract) into an autosampler vial containing 245 µL of the 50 ng/mL IS solution.[1]
-
Vortex the vial briefly before analysis.[1]
-
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography system.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: LC-MS/MS Parameters
| Parameter | Condition |
| LC Column | Acclaim™ Trinity™ Q1 (3 µm, 100 x 3 mm) or equivalent mixed-mode column[1] |
| Mobile Phase A | 1:9 water:acetonitrile + 5 mM ammonium formate, pH 2.9 (Prepared by mixing 900 mL acetonitrile, 90 mL water, and 10 mL of a 500 mM ammonium formate/formic acid buffer at pH 2.9)[1] |
| Mobile Phase B | 3:7 water:acetonitrile + 50 mM ammonium formate, pH 2.9 (Prepared by mixing 700 mL acetonitrile, 200 mL water, and 100 mL of a 500 mM ammonium formate/formic acid buffer at pH 2.9)[1] |
| Gradient Program | Time (min) |
| Injection Volume | 1 µL[1] |
| Column Temperature | 60 °C[6] |
| Ionization Mode | ESI Positive |
| MRM Transitions | Analyte |
Quantitative Data Summary
The performance of the method was evaluated by fortifying blank ackee samples at various concentration levels.
Table 2: Method Performance and Quantitative Data
| Parameter | Value |
| Spike Levels (µg/g) | 17, 33, and 66[1] |
| Average Recovery (%) | 70-120[1] |
| Relative Standard Deviation (RSD %) | ≤ 20[1] |
| Linearity Range | 0.5–100 µg/L (in matrix-matched standards for a similar method)[7] |
| Internal Standard | L-Leucine-d3[1] |
Experimental Workflow and Signaling Pathways
The overall analytical workflow for the determination of this compound in ackee fruit is depicted below.
Caption: LC-MS/MS workflow for this compound analysis.
Conclusion
The LC-MS/MS method described provides a rapid, sensitive, and reliable means for the quantitative analysis of this compound in ackee fruit. By employing a mixed-mode column, the need for derivatization is eliminated, streamlining the sample preparation process and reducing potential sources of error. The use of an isotopically labeled internal standard ensures high accuracy and precision, making this method well-suited for routine food safety testing and regulatory compliance monitoring. The validation data demonstrates excellent recovery and reproducibility across a range of relevant concentrations.
References
- 1. fda.gov [fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Method validation study of this compound determination in ackee fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of Metabolites for Assessing Human Exposure to Soapberry Toxins this compound and Methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A sensitive LC–MS/MS method for the quantification of the plant toxins this compound and methylenecyclopropylglycine and their metabolites in cow’s milk and urine and application to farm milk samples from Germany - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Hypoglycin A from Plant Material Without Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoglycin (B18308) A (HGA) is a naturally occurring, non-proteinogenic amino acid found in various plants of the Sapindaceae family, such as ackee fruit (Blighia sapida) and sycamore maple (Acer pseudoplatanus)[1][2]. The ingestion of HGA can lead to a severe and often fatal condition known as Jamaican Vomiting Sickness in humans and Atypical Myopathy in horses, characterized by severe hypoglycemia[3][4]. The toxicity stems from its metabolite, methylenecyclopropylacetyl-CoA (MCPA-CoA), which inhibits crucial enzymes in fatty acid and amino acid metabolism[3].
Accurate quantification of HGA in plant material is crucial for food safety, toxicological studies, and pharmaceutical research. Traditional methods for HGA analysis often require a chemical derivatization step to enhance its chromatographic retention and detection[3][5]. However, derivatization can be time-consuming, may introduce variability, and can lead to uncontrollable reaction recoveries[1]. This document outlines a detailed protocol for the extraction of Hypoglycin A from plant material for quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) without the need for derivatization. This direct analysis approach simplifies sample preparation, reduces analysis time, and improves the reliability of quantification[1][3].
Principle
This protocol employs a solid-liquid extraction method to isolate this compound from homogenized plant tissue. The selection of an appropriate solvent, such as methanol (B129727) or aqueous ethanol, is critical for efficient extraction. The crude extract is then clarified by centrifugation and filtration before direct analysis. For complex matrices or when lower detection limits are required, an optional solid-phase extraction (SPE) step can be included for sample cleanup and concentration. Quantification is achieved using LC-MS/MS, which offers high selectivity and sensitivity for the direct detection of underivatized HGA[1][3].
Materials and Reagents
-
This compound standard (>95% purity)
-
Methanol (LC-MS grade)
-
Ethanol (HPLC grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Plant material (e.g., ackee arils, sycamore seeds)
-
Homogenizer (e.g., bead beater, rotor-stator)
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
Syringe filters (0.22 µm, PTFE or PVDF)
-
Autosampler vials
-
Optional: Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Experimental Protocol: Extraction of this compound
This protocol is a synthesis of methods described for the extraction of HGA from various plant materials, primarily focusing on a methanol-based extraction which has demonstrated high efficiency[1].
1. Sample Preparation: a. Collect fresh plant material. For seeds, remove any external coatings. For fruits like ackee, use only the aril. b. Freeze-dry or air-dry the plant material to a constant weight to facilitate grinding and standardize moisture content. c. Homogenize the dried plant material into a fine, uniform powder using a grinder or mortar and pestle. Store the powder in a desiccator at 4°C until extraction.
2. Extraction: a. Weigh approximately 100 mg of the homogenized plant powder into a microcentrifuge tube or a suitable extraction vessel. b. Add 1.0 mL of methanol to the tube. c. Vortex the mixture vigorously for 1 minute to ensure thorough wetting of the plant material. d. Place the sample in a sonicator bath or a heated shaker. Extract for 1 hour at 50°C[1]. This combination of sonication and heat has been shown to be effective. e. After extraction, centrifuge the sample at 10,000 x g for 10 minutes to pellet the solid plant debris.
3. Sample Clarification: a. Carefully collect the supernatant (the methanol extract) using a pipette and transfer it to a clean tube. b. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis. c. If the initial extract concentration is expected to be high, it may be necessary to dilute the sample with the initial mobile phase of the chromatography method.
4. (Optional) Solid-Phase Extraction (SPE) for Sample Cleanup: This step is recommended for complex matrices or if the HGA concentration is very low. a. Condition an SPE cartridge (e.g., Oasis HLB, 60 mg) by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge. b. Load the methanol extract from step 3a onto the conditioned SPE cartridge. c. Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. d. Elute the this compound from the cartridge with 1 mL of methanol or an appropriate solvent mixture. e. Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. f. Reconstitute the dried residue in a known volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis of underivatized this compound is typically performed using a triple quadrupole mass spectrometer coupled with a liquid chromatography system.
-
Chromatographic Column: A mixed-mode, HILIC, or C18 column can be used. A mixed-mode column like the Acclaim™ Trinity™ Q1 has been shown to effectively retain the polar HGA without derivatization[3].
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.
-
MS/MS Detection: Detection is performed in Multiple Reaction Monitoring (MRM) mode. The precursor ion for this compound is [M+H]⁺ at m/z 142.2. Common product ions for monitoring are m/z 74.0 and m/z 96.0[6].
Data Presentation
Quantitative data from various studies on the extraction of this compound without derivatization are summarized below. These values can serve as a benchmark for researchers developing or validating their own methods.
| Parameter | Acer pseudoplatanus (Sycamore)[1] | Ackee Fruit[3] | Soapberry Arils[7] |
| Extraction Solvent | Methanol | 80% Ethanol-Water | 80% Ethanol-Water |
| Extraction Method | Sonication at 50°C for 1 hour | Shaking | Homogenization |
| Analytical Method | LC-MS/MS | LC-MS/MS | HPLC-MS/MS |
| Limit of Quantitation (LOQ) | 0.5 µg/g | Not explicitly stated | ~1 µg/g (in dried fruit) |
| Accuracy / Recovery | 84–94% | 70–120% (spiked) | Not explicitly stated |
| Precision (RSD%) | 3–16% | ≤ 20% | Not explicitly stated |
| Linear Range (R²) | 0.999 | Not explicitly stated | Not explicitly stated |
Diagrams
Experimental Workflow for this compound Extraction
Caption: Workflow for this compound extraction from plant material without derivatization.
Conclusion
The protocol described provides a reliable and efficient method for the extraction of this compound from plant materials without the need for chemical derivatization. By leveraging the selectivity and sensitivity of LC-MS/MS, this approach allows for direct and accurate quantification, which is essential for food safety monitoring, toxicological assessment, and natural product research. The method is adaptable, with an optional SPE cleanup step for more complex sample matrices, ensuring its broad applicability in various research and development settings.
References
- 1. Detection of equine atypical myopathy-associated this compound in plant material: Optimisation and validation of a novel LC-MS based method without derivatisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. This compound in Cow’s Milk—A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Toxins in Soapberry (Sapindaceae) Arils: this compound and Methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hypoglycin A Analysis using Solid-Phase Extraction and Dansyl Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoglycin (B18308) A (HGA) is a naturally occurring amino acid analog found in the unripe fruit of the ackee tree (Blighia sapida) and seeds of the box elder tree (Acer negundo).[1] Ingestion of HGA can lead to a toxic condition known as Jamaican Vomiting Sickness, characterized by severe hypoglycemia.[1] The toxicity of HGA stems from its metabolism to methylenecyclopropylacetyl-CoA (MCPA-CoA), which inhibits crucial enzymes involved in fatty acid β-oxidation and gluconeogenesis.[1][2] Accurate and sensitive quantification of HGA in biological matrices is therefore critical for toxicological studies, clinical diagnosis, and food safety assessments.
This document provides detailed application notes and experimental protocols for the analysis of Hypoglycin A using a robust method that combines solid-phase extraction (SPE) for sample cleanup and dansyl chloride derivatization for enhanced detection by liquid chromatography-mass spectrometry (LC-MS).
Experimental Workflow
The overall experimental workflow for the analysis of this compound is depicted below.
Caption: Experimental workflow for this compound analysis.
I. Data Presentation: Quantitative Performance
The following tables summarize the quantitative data from various studies employing SPE and dansyl derivatization for the analysis of this compound.
Table 1: Recovery and Precision of this compound Analysis
| Matrix | Fortification Level (µg/g) | Mean Recovery (%) | Standard Deviation (SD) | Coefficient of Variation (%CV) | Citation |
| Ackee Fruit | 403.2 | 94.37 | 1.27 | 1.35 | [3][4] |
| Ackee Fruit | 201.6 | 99.12 | 2.09 | 2.11 | [3][4] |
| Ackee Fruit | 96.8 | 107.95 | 5.42 | 5.02 | [3][4] |
| Ackee Fruit | 48.4 | 129.18 | 15.32 | 11.86 | [3][4] |
| Ackee Fruit | 17, 33, 66 | 70-120 | - | ≤ 20 | [5] |
Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for this compound
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Citation |
| HPLC-MS/MS | Soapberry Seeds | 0.676 ng/mL (theoretical) | 1.00 ng/mL | [6] |
| UHPLC-HRMS/MS | Whole Blood | 0.35 µg/L | 0.8 µg/L | [7] |
II. Experimental Protocols
A. Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is optimized for the extraction of this compound from plasma samples using Oasis HLB SPE cartridges.
Materials:
-
Oasis HLB 1 cc (30 mg) SPE cartridges
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Centrifuge
-
SPE vacuum manifold
Protocol:
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 300 µL of 1% formic acid in acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition the Oasis HLB cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under high vacuum for 5 minutes.
-
-
Elution:
-
Elute this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
Collect the eluate in a clean collection tube.
-
-
Dry Down:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
The dried extract is now ready for dansyl derivatization.
-
B. Dansyl Derivatization of this compound
This protocol describes the derivatization of the extracted this compound with dansyl chloride for enhanced LC-MS detection.
Materials:
-
Dansyl chloride solution (5 mg/mL in acetone)
-
Sodium bicarbonate buffer (100 mM, pH 9.5)
-
Acetonitrile (LC-MS grade)
-
Water bath or heating block
-
Nitrogen evaporator
Protocol:
-
Reconstitution:
-
Reconstitute the dried sample extract from the SPE step in 50 µL of 100 mM sodium bicarbonate buffer (pH 9.5).
-
-
Derivatization Reaction:
-
Add 50 µL of dansyl chloride solution (5 mg/mL in acetone) to the reconstituted sample.
-
Vortex briefly to mix.
-
Incubate the reaction mixture at 60°C for 45 minutes in a water bath or heating block.[8]
-
-
Quenching the Reaction:
-
After incubation, add 10 µL of 5% formic acid to quench the reaction and neutralize the excess dansyl chloride.
-
Vortex briefly.
-
-
Final Preparation for LC-MS:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
The sample is now ready for injection into the LC-MS system.
-
III. Visualization of this compound Toxicity Pathway
The following diagram illustrates the metabolic pathway and mechanism of toxicity of this compound.
Caption: Mechanism of this compound toxicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Method validation study of this compound determination in ackee fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. Quantitative HPLC-MS/MS Analysis of Toxins in Soapberry Seeds: Methylenecyclopropylglycine and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Assessment of Hypoglycin A Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hypoglycin A (HGA) is a naturally occurring amino acid protoxin found in the unripe fruit of the ackee tree (Blighia sapida) and seeds of the box elder tree (Acer negundo).[1] Ingestion of HGA can lead to a severe and potentially fatal condition known as Jamaican Vomiting Sickness, characterized by profound hypoglycemia, vomiting, and metabolic acidosis.[1][2] The primary mechanism of HGA toxicity involves its metabolic conversion to methylenecyclopropylacetyl-CoA (MCPA-CoA).[1][2] MCPA-CoA irreversibly inhibits multiple acyl-CoA dehydrogenases, which are crucial for mitochondrial fatty acid β-oxidation.[1] This disruption of fatty acid metabolism and subsequent inhibition of gluconeogenesis leads to a severe energy deficit, particularly in organs with high metabolic rates like the liver and kidneys.[1][3]
These application notes provide detailed protocols for assessing the cytotoxicity of this compound in relevant in vitro cell culture models. The provided methodologies will enable researchers to quantify the cytotoxic effects of HGA and investigate the underlying cellular and molecular mechanisms.
Recommended In Vitro Cell Culture Models
Given that the liver is the primary site of HGA metabolism and the kidneys are also affected by its toxicity, the following human cell lines are recommended for in vitro studies:
-
HepG2 (Human hepatocellular carcinoma): This cell line is a well-established model for studying liver metabolism and toxicity. HepG2 cells retain many of the enzymatic activities found in primary hepatocytes, making them suitable for investigating the metabolic activation and cytotoxic effects of compounds like HGA.
-
HK-2 (Human kidney proximal tubule cells): As the proximal tubules are a key site of renal function and are susceptible to damage from toxins, the HK-2 cell line provides a relevant model to investigate the nephrotoxic potential of HGA.
Experimental Protocols for Cytotoxicity Assessment
The following are standard colorimetric assays to quantify the cytotoxicity of this compound. It is recommended to perform at least two different assays to obtain a comprehensive understanding of the cytotoxic mechanism.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Culture HepG2 or HK-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in sterile phosphate-buffered saline (PBS) or culture medium.
-
Perform serial dilutions of HGA to achieve the desired final concentrations (e.g., a range from 1 µM to 1000 µM).
-
Remove the culture medium from the wells and add 100 µL of medium containing the different concentrations of HGA.
-
Include untreated control wells (medium only) and vehicle control wells (if a solvent other than medium is used).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of HGA that causes 50% inhibition of cell viability).
-
Neutral Red (NR) Uptake Assay
Principle: This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells. Damage to the cell membrane or lysosomes results in decreased dye uptake.
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Neutral Red Incubation:
-
After the treatment period, remove the medium and add 100 µL of pre-warmed medium containing Neutral Red (50 µg/mL).
-
Incubate for 2-3 hours at 37°C.
-
-
Dye Extraction:
-
Remove the Neutral Red-containing medium and wash the cells with 150 µL of PBS.
-
Add 150 µL of destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid) to each well.
-
Shake the plate for 10 minutes to extract the dye.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
-
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay quantifies cell membrane damage by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis.
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Absorbance Measurement:
-
Add 50 µL of stop solution (if required by the kit).
-
Measure the absorbance at 490 nm.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each treatment group compared to a maximum LDH release control (cells treated with a lysis buffer).
-
Data Presentation
Summarize all quantitative data from the cytotoxicity assays into clearly structured tables for easy comparison.
Table 1: Cytotoxicity of this compound on HepG2 Cells
| Assay | Exposure Time (hours) | IC50 (µM) [95% Confidence Interval] |
| MTT | 24 | Data to be determined experimentally |
| 48 | Data to be determined experimentally | |
| 72 | Data to be determined experimentally | |
| Neutral Red | 24 | Data to be determined experimentally |
| 48 | Data to be determined experimentally | |
| 72 | Data to be determined experimentally | |
| LDH | 24 | Data to be determined experimentally |
| 48 | Data to be determined experimentally | |
| 72 | Data to be determined experimentally |
Table 2: Cytotoxicity of this compound on HK-2 Cells
| Assay | Exposure Time (hours) | IC50 (µM) [95% Confidence Interval] |
| MTT | 24 | Data to be determined experimentally |
| 48 | Data to be determined experimentally | |
| 72 | Data to be determined experimentally | |
| Neutral Red | 24 | Data to be determined experimentally |
| 48 | Data to be determined experimentally | |
| 72 | Data to be determined experimentally | |
| LDH | 24 | Data to be determined experimentally |
| 48 | Data to be determined experimentally | |
| 72 | Data to be determined experimentally |
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for assessing this compound cytotoxicity.
Proposed Signaling Pathway for this compound-Induced Cytotoxicity
Caption: Proposed signaling pathway of this compound-induced cell death.
References
Detecting Hypoglycin A: A Detailed Application Note for High-Performance Liquid Chromatography Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoglycin (B18308) A (HGA) is a naturally occurring amino acid protoxin found in the unripened fruit of the ackee tree (Blighia sapida) and seeds of the box elder tree (Acer negundo)[1]. Ingestion of HGA can lead to a severe and potentially fatal condition known as Jamaican Vomiting Sickness, characterized by hypoglycemia and encephalopathy[1][2][3]. The toxicity stems from the metabolic conversion of HGA to methylenecyclopropylacetyl-CoA (MCPA-CoA), which potently inhibits crucial enzymes involved in fatty acid β-oxidation and gluconeogenesis[1][3]. Given the significant health risks, robust and sensitive analytical methods for the detection and quantification of HGA in various matrices are essential for food safety, clinical diagnostics, and toxicological research.
This application note provides detailed protocols for the analysis of Hypoglycin A using High-Performance Liquid Chromatography (HPLC), with a primary focus on tandem mass spectrometry (LC-MS/MS) detection. Methodologies for different sample matrices, including fruit, plasma/serum, and milk, are presented, along with comprehensive tables summarizing key quantitative performance data from various validated methods.
Mechanism of this compound Toxicity
This compound itself is not the toxic agent but is metabolized in the body to a highly toxic compound. The pathway illustrates how HGA interferes with fundamental energy metabolism processes.
Experimental Protocols for this compound Detection
The choice of analytical method for HGA detection is highly dependent on the sample matrix and the required sensitivity. While older methods relied on HPLC with UV detection following pre-column derivatization with agents like phenylisothiocyanate (PITC) or dansyl chloride, modern approaches favor the specificity and sensitivity of LC-MS/MS, which can often be performed without derivatization[4][5][6].
General Experimental Workflow
The overall process for HGA analysis follows a standardized workflow from sample acquisition to data interpretation.
Protocol 1: HGA in Ackee Fruit by LC-MS/MS (Non-derivatized)
This protocol is adapted from a simplified liquid extraction method suitable for food matrices[4].
1. Materials and Reagents:
-
This compound standard (Toronto Research Chemicals)
-
L-Leucine-d3 (Internal Standard)
-
Ethanol (95%), HPLC grade
-
Acetonitrile (B52724), HPLC grade
-
Water, HPLC grade
-
Ammonium (B1175870) formate
-
Formic acid
-
50 mL polypropylene (B1209903) centrifuge tubes
-
Centrifuge
-
Vortex mixer
2. Standard Preparation:
-
Prepare a 1 mg/mL stock solution of HGA in water.
-
Prepare a 1 mg/mL stock solution of L-Leucine-d3 (Internal Standard, IS) in water.
-
From the HGA stock, prepare a series of working standard solutions (e.g., 0.5 to 40 µg/mL) in acetonitrile.
-
Prepare a 50 ng/mL IS working solution in acetonitrile.
-
Construct a calibration curve by mixing 5 µL of each HGA standard with 245 µL of the IS solution, resulting in final concentrations of approximately 10 to 1000 ng/mL[4].
3. Sample Preparation and Extraction:
-
Homogenize the ackee fruit sample to a smoothie-like consistency[4].
-
Weigh 3 ± 0.1 g of the homogenized sample into a 50-mL centrifuge tube.
-
Add 20 mL of 80:20 ethanol:water extraction solvent[4].
-
Cap the tube tightly and shake vigorously for 20 minutes (e.g., using a Geno Grinder).
-
Centrifuge at 3,000 x g for 10 minutes[4].
-
Pipette 5 µL of the supernatant (extract) into an autosampler vial containing 245 µL of the 50 ng/mL IS solution and vortex briefly[4].
4. HPLC-MS/MS Conditions:
-
HPLC Column: Acclaim™ Trinity™ Q1 (3 µm, 100 x 3 mm)[4].
-
Guard Column: C18 SecurityGuard (4 x 3 mm)[4].
-
Injection Volume: 1 µL[4].
-
Column Temperature: 35 °C[4].
-
Mobile Phase A: 1:9 water:acetonitrile + 5 mM ammonium formate, pH 2.9[4].
-
Mobile Phase B: 3:7 water:acetonitrile + 50 mM ammonium formate, pH 2.9[4].
-
Flow Rate: 0.5 mL/min, with gradient adjustments for analyte elution[4].
-
Mass Spectrometry: Tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode, monitoring specific precursor-product ion transitions for HGA and the internal standard.
Protocol 2: HGA in Human Plasma by HPLC-MS/MS (with Derivatization)
This protocol is based on a validated method for the simultaneous quantification of HGA and its analogue, MCPG, in human plasma, requiring derivatization for enhanced sensitivity and chromatographic retention[2].
1. Materials and Reagents:
-
This compound standard
-
15N13C2-HGA (Internal Standard)
-
Acetonitrile, HPLC grade
-
Dansyl chloride (1 mg/mL in acetonitrile)
-
10X Phosphate-Buffered Saline (PBS), pH 11.0
-
Protein precipitation plate
-
Nitrogen evaporator
2. Standard and QC Preparation:
-
Prepare HGA stock solutions in HPLC-grade water.
-
Create a calibration curve in water with concentrations ranging from 1.00 to 100 ng/mL[2].
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in pooled human plasma[2].
-
Prepare a working solution of the internal standard[2].
3. Sample Preparation and Derivatization:
-
Pipette plasma samples, calibrators, and QCs into a 96-well plate.
-
Add the internal standard solution to all wells except blanks.
-
Transfer the samples to a protein precipitation plate containing 200 µL of acetonitrile per well[2].
-
Shake for 30 seconds at 1,000 rpm.
-
Filter the samples via vacuum and dry the filtrate under nitrogen at 60 °C for 30 minutes[2].
-
To each dried well, add 20 µL of 10X PBS buffer (pH 11.0) and 50 µL of dansyl chloride solution (1 mg/mL)[2].
-
Shake at 1,000 rpm at 60 °C for 10 minutes to complete the derivatization[2].
-
Add a quenching solution and reconstitution solvent before injection.
4. HPLC-MS/MS Conditions:
-
HPLC Column: C18 column[2].
-
Mobile Phase: A gradient of water and acetonitrile, both with appropriate modifiers (e.g., formic acid).
-
Flow Rate: A typical analytical flow rate (e.g., 0.3-0.5 mL/min).
-
Mass Spectrometry: ESI+ with Multiple Reaction Monitoring (MRM) for the specific mass transitions of dansylated HGA and its internal standard. The gradient should be optimized to separate the analyte from plasma interferences[2].
Quantitative Data Summary
The performance of HPLC methods for HGA detection varies by sample matrix, preparation technique, and instrumentation. The following tables summarize validation data from published studies to provide a comparative overview.
Table 1: Method Performance for HGA in Food and Plant Matrices
| Parameter | Method | Ackee Fruit (PITC-UV)[7] | Ackee Fruit (LC-MS/MS)[4] | Plant Material (LC-MS)[6] |
| Derivatization | Yes (PITC) | No | No | |
| Linearity (R²) | >0.99 | Not specified | 0.999 | |
| LOD | Not specified | Not specified | 0.001 µg/mL | |
| LOQ | 48.4 µg/g | ~10 ng/mL (in solution) | 0.5 µg/g | |
| Accuracy (% Recovery) | 94.4 - 129.2% | 70 - 120% | 84 - 94% | |
| Precision (%RSD) | 1.35 - 11.86% | ≤ 20% | 3 - 16% |
Table 2: Method Performance for HGA in Biological Fluids
| Parameter | Method | Human Plasma (Dansyl-MS/MS)[2] | Cow's Milk (Fmoc-MS/MS)[8] | Horse Serum (UHPLC-HRMS)[9] | Whole Blood (Dansyl-MS/MS)[10] |
| Derivatization | Yes (Dansyl) | Yes (Fmoc) | Yes (Dansyl) | Yes (Dansyl) | |
| Linearity (R²) | 0.999 ± 0.001 | 0.96 | Not specified | Not specified | |
| LOD | 0.330 ng/mL | < 9 µg/L | Not specified | 0.35 µg/L | |
| LOQ | 1.00 ng/mL | 9 µg/L | 100 ng/mL | 0.8 µg/L | |
| Accuracy (%RE / Bias) | ≤ 7.5% | Not specified | -3.0% to 1.1% | Not specified | |
| Precision (%RSD) | ≤ 17% | Not specified | 9.2% to 12.4% | Not specified |
Conclusion
The analysis of this compound by HPLC, particularly when coupled with tandem mass spectrometry, provides a sensitive, specific, and reliable approach for its quantification in diverse and complex matrices. The choice between direct analysis and derivatization depends on the required limits of detection and the chromatographic challenges posed by the sample matrix. The protocols and data presented in this application note offer a robust starting point for researchers, food safety experts, and clinical diagnosticians to develop and implement methods for monitoring this critical food-borne toxin. Proper method validation is crucial to ensure data accuracy and reliability for public health protection and scientific research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Quantification of this compound and Methylenecyclopropylglycine in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detection of equine atypical myopathy-associated this compound in plant material: Optimisation and validation of a novel LC-MS based method without derivatisation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method validation study of this compound determination in ackee fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound in Cow’s Milk—A Pilot Study | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A validated method for quantifying this compound in whole blood by UHPLC-HRMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Identification and Quantification of Hypoglycin A using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hypoglycin A (HGA) is a naturally occurring amino acid derivative found in the unripened fruit of the ackee tree (Blighia sapida) and the seeds of the box elder tree (Acer negundo)[1]. Ingestion of HGA can lead to a toxic condition known as Jamaican Vomiting Sickness, characterized by severe hypoglycemia and metabolic disruption[1][2]. The toxicity of HGA is attributed to its metabolite, methylenecyclopropylacetic acid (MCPA), which inhibits crucial enzymes in the fatty acid β-oxidation and gluconeogenesis pathways[2][3]. Given its potent toxicity, sensitive and specific analytical methods are required for the detection and quantification of HGA in various matrices, including food products and biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile molecules like this compound, a derivatization step is necessary to increase their volatility and thermal stability, making them amenable to GC-MS analysis. This application note provides a detailed protocol for the identification and quantification of this compound using GC-MS following trimethylsilyl (B98337) (TMS) derivatization.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the GC-MS analysis of this compound following TMS derivatization. These values are representative and may vary based on the specific instrumentation and experimental conditions.
| Parameter | Value | Derivatization Method | Notes |
| Retention Time (RT) | Instrument and method dependent | di-TMS | The retention time should be confirmed by running a standard under the specific chromatographic conditions. |
| Quantitation Ion (m/z) | 272 | di-TMS | Corresponds to the [M-CH3]+ fragment of the di-TMS derivative. |
| Confirmation Ion(s) (m/z) | 287, 147 | di-TMS | m/z 287 corresponds to the molecular ion [M]+ of the di-TMS derivative. m/z 147 is a characteristic ion for TMS derivatives. |
| Limit of Detection (LOD) | Method dependent | di-TMS | Typically in the low ng/mL range. Specific LODs need to be determined during method validation. |
| Limit of Quantification (LOQ) | Method dependent | di-TMS | Typically in the ng/mL to µg/mL range depending on the matrix. Specific LOQs need to be determined during method validation. |
Experimental Protocols
This section details the methodology for the analysis of this compound by GC-MS, from sample preparation to data analysis.
Sample Preparation (from Ackee Fruit Arils)
-
Homogenization: Weigh 5-10 g of ackee fruit arils into a blender. Add 50 mL of 80% ethanol-water solution. Homogenize for 2 minutes.
-
Extraction: Transfer the homogenate to a centrifuge tube. Shake vigorously for 30 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filtration: Decant the supernatant and filter it through a 0.45 µm syringe filter into a clean collection vial.
-
Evaporation: Transfer a known volume (e.g., 1 mL) of the filtered extract to a clean glass test tube. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 60°C.
Derivatization Protocol (Trimethylsilylation)
Caution: Derivatization reagents are sensitive to moisture. All glassware should be dry, and the reaction should be carried out in a moisture-free environment.
-
To the dried extract from the previous step, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 50 µL of a suitable solvent, such as pyridine (B92270) or acetonitrile, to aid in dissolution.
-
Seal the tube tightly and vortex for 1 minute.
-
Heat the mixture at 70°C for 60 minutes in a heating block or oven.
-
Cool the tube to room temperature. The sample is now ready for GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of TMS-derivatized this compound. These may require optimization for your specific instrument.
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp to 200°C at 10°C/min
-
Ramp to 280°C at 20°C/min, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode:
-
Full Scan: Mass range 50-500 amu for initial identification.
-
Selected Ion Monitoring (SIM): For targeted quantification, monitor the following ions (m/z): 272 (quantitation), 287, and 147 (confirmation).
-
Data Analysis
-
Identification: The presence of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a derivatized this compound standard. The full scan mass spectrum of di-TMS-Hypoglycin A should show characteristic ions at m/z 287 [M]+ and 272 [M-CH3]+.[4]
-
Quantification: A calibration curve is constructed by analyzing a series of derivatized this compound standards of known concentrations. The peak area of the quantitation ion (m/z 272) is plotted against the concentration. The concentration of this compound in the sample is then determined from this calibration curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound by GC-MS.
This compound Toxicity Pathway
Caption: Metabolic pathway of this compound toxicity.
References
Application Note: Rapid Screening of Hypoglycin A Using a Competitive Immunoassay
References
- 1. Rapid diagnosis of this compound intoxication in atypical myopathy of horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jamaican vomiting sickness - Wikipedia [en.wikipedia.org]
- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 4. b-ac.co.uk [b-ac.co.uk]
- 5. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of this compound and MCPA-carnitine in equine serum and muscle tissue: Optimisation and validation of a LC-MS-based method without derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Hypoglycin A in Various Matrices using Isotopically Labeled Internal Standards by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Hypoglycin (B18308) A (HGA) is a toxic, non-proteinogenic amino acid found in the unripe fruit of the ackee tree (Blighia sapida) and in the seeds and seedlings of some maple species (Acer spp.). Ingestion of HGA can lead to a severe and potentially fatal condition known as Jamaican Vomiting Sickness, characterized by profound hypoglycemia. The mechanism of toxicity involves the irreversible inhibition of multiple acyl-CoA dehydrogenases, which disrupts gluconeogenesis and fatty acid β-oxidation. Given the significant health risks associated with HGA, sensitive and accurate analytical methods are crucial for its detection and quantification in food products and biological samples to ensure consumer safety and to aid in clinical diagnosis.
This application note describes a robust and sensitive method for the quantification of Hypoglycin A in various matrices, including ackee fruit, milk, and urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and isotopically labeled internal standards. The use of a stable isotope-labeled internal standard, such as ¹⁵N¹³C₂-Hypoglycin A or a suitable analog like L-Leucine-d3, is critical for correcting matrix effects and variabilities in sample preparation and instrument response, thereby ensuring high accuracy and precision.
Principle
The method employs a stable isotope dilution assay (SIDA). An isotopically labeled internal standard (IS), which has nearly identical chemical and physical properties to the native analyte (this compound), is spiked into the sample at the beginning of the extraction procedure. The sample is then processed to extract HGA and the IS. During LC-MS/MS analysis, the analyte and the internal standard co-elute but are distinguished by their different masses in the mass spectrometer. The ratio of the analyte's signal to the internal standard's signal is used for quantification. This approach effectively compensates for losses during sample preparation and for signal enhancement or suppression in the MS source.
Materials and Reagents
-
Standards:
-
This compound (HGA), analytical standard (≥97%)
-
Isotopically labeled Internal Standards:
-
¹⁵N¹³C₂-Hypoglycin A (¹⁵N¹³C₂-HGA) or
-
L-Leucine-d3 (commercially available from various suppliers)
-
Isotopically-labeled standards for HGA and its metabolites are available from specialty chemical companies such as IsoSciences, LLC.[1]
-
-
-
Solvents and Chemicals:
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethanol (95%)
-
Ammonium (B1175870) formate
-
EDTA
-
C18 solid-phase extraction (SPE) material (for milk samples)
-
Experimental Protocols
Detailed methodologies for sample preparation from ackee fruit, milk, and urine are provided below.
Protocol 1: Ackee Fruit Sample Preparation
This protocol is adapted from a simple extraction method suitable for the analysis of HGA in ackee fruit.[2]
-
Homogenization: Weigh 3 g of the ackee fruit sample into a centrifuge tube.
-
Extraction: Add an appropriate volume of 8:2 ethanol:water solution. Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the sample at 3,000 x g for 10 minutes.
-
Internal Standard Spiking and Dilution: Transfer a 5 µL aliquot of the supernatant into an autosampler vial. Add 245 µL of the internal standard solution (e.g., 50 ng/mL L-Leucine-d3 in acetonitrile). Vortex briefly.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Protocol 2: Milk Sample Preparation
This protocol is designed for the extraction of HGA from cow's milk and involves protein precipitation and a cleanup step.[3]
-
Sample Preparation: To 10 mL of milk in a centrifuge tube, add 10 mL of 1% formic acid in methanol (v/v).
-
Additive Mixture: Add 100 µL of formic acid and 1 mL of EDTA solution.
-
Internal Standard Spiking: Spike the sample with the isotopically labeled internal standard.
-
Extraction: Shake the mixture in an overhead shaker for 20 minutes.
-
Precipitation: Refrigerate the samples at -20 °C for 2 hours to facilitate protein precipitation.
-
Centrifugation: Centrifuge at 4,000 rpm and 4 °C for 10 minutes.
-
Cleanup: Transfer the supernatant to a new tube containing 0.1 g of C18 material and 2 mL of acetonitrile. Shake for 15 minutes.
-
Final Preparation: Centrifuge, and the supernatant is ready for LC-MS/MS analysis.
Protocol 3: Urine Sample Preparation
A "dilute-and-shoot" approach is often sufficient for urine samples due to the lower matrix complexity compared to other biological fluids.[4]
-
Centrifugation: Vortex the urine sample and centrifuge for 5 minutes at 13,500 x g to remove any particulate matter.
-
Internal Standard Spiking and Dilution: Take an aliquot of the supernatant and dilute it with 5% methanol in water. The dilution factor may need to be optimized based on expected HGA concentrations. Spike with the isotopically labeled internal standard. For normalization, urine samples can be diluted to a standard creatinine (B1669602) concentration (e.g., 0.1 mg/dL).[3][4]
-
Analysis: The diluted sample is ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A mixed-mode column (e.g., Acclaim™ Trinity™ Q1) can be used to retain the polar HGA without derivatization.[2] Alternatively, a reversed-phase C18 column can be employed.
-
Mobile Phase A: 1:9 water:acetonitrile + 5 mM ammonium formate, pH 2.9.[2]
-
Mobile Phase B: 3:7 water:acetonitrile + 50 mM ammonium formate, pH 2.9.[2]
-
Gradient: A suitable gradient should be developed to ensure good separation of HGA from matrix components.
-
Flow Rate: 0.5 mL/min.[2]
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). At least two transitions for HGA should be monitored for confident identification and quantification.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| This compound | 142.2 | 74.0 | 96.0 |
| L-Leucine-d3 (IS) | 135.1 | 89.1 | - |
(Note: MRM transitions for ¹⁵N¹³C₂-HGA would need to be determined based on its exact mass).
Data Presentation
The following table summarizes the quantitative performance data from various studies employing LC-MS/MS for HGA analysis.
| Matrix | Internal Standard | Linearity Range | Recovery (%) | Precision (RSD%) | Limit of Quantification (LOQ) | Reference |
| Ackee Fruit | L-Leucine-d3 | 0.5 - 40 µg/mL | 70 - 120 | ≤ 20 | Not specified | [2] |
| Cow's Milk | None specified | 0.5 - 100 µg/L | 89 - 106 | ≤ 20 | 1.12 µg/L | [4] |
| Urine | None specified | 0.5 - 100 µg/L | 85 - 104 | ≤ 20 | Not specified | [4] |
| Human Plasma | ¹⁵N¹³C₂-HGA | 1.00 - 100 ng/mL | Not specified | Not specified | 1.00 ng/mL | [1] |
Mandatory Visualization
Caption: Experimental workflow for this compound analysis.
Conclusion
The use of isotopically labeled internal standards in conjunction with LC-MS/MS provides a highly reliable, sensitive, and specific method for the quantification of this compound in diverse and complex matrices. This approach effectively mitigates matrix-induced variations, leading to accurate and precise results that are essential for food safety monitoring and clinical research. The protocols outlined in this application note can be adapted by researchers for the routine analysis of this compound.
References
- 1. Quantification of this compound and Methylenecyclopropylglycine in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A sensitive LC–MS/MS method for the quantification of the plant toxins this compound and methylenecyclopropylglycine and their metabolites in cow’s milk and urine and application to farm milk samples from Germany - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantifying Hypoglycin A and its Metabolites in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoglycin (B18308) A (HGA) is a naturally occurring amino acid protoxin found in the unripe fruit of the ackee tree (Blighia sapida) and seeds of the box elder tree (Acer negundo).[1] Ingestion of HGA can lead to a severe and potentially fatal condition known as Jamaican Vomiting Sickness, characterized by severe hypoglycemia.[1][2][3] HGA itself is not toxic but is metabolized in the body to a highly toxic compound, methylenecyclopropylacetyl-CoA (MCPA-CoA).[1][2][3][4][5] This metabolite disrupts mitochondrial β-oxidation of fatty acids and gluconeogenesis by irreversibly inhibiting several acyl-CoA dehydrogenases.[1][2][4][5] The blockage of these crucial metabolic pathways leads to a rapid depletion of glycogen (B147801) stores and an inability to synthesize glucose, resulting in profound hypoglycemia.[1][2]
The primary route of detoxification for MCPA-CoA is through conjugation with glycine (B1666218) to form methylenecyclopropylacetyl-glycine (MCPA-Gly), which is then excreted in the urine.[6] Therefore, quantifying the levels of HGA and its metabolites, particularly MCPA-Gly, in urine is a critical tool for diagnosing HGA toxicity, understanding its metabolism, and developing potential therapeutic interventions. This application note provides a detailed protocol for the quantification of HGA and MCPA-Gly in urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[7][8]
Metabolic Pathway of Hypoglycin A
Upon ingestion, this compound undergoes a two-step metabolic activation process primarily in the liver to form the toxic metabolite MCPA-CoA. This active metabolite is then detoxified and excreted. The key steps are outlined in the signaling pathway diagram below.
Caption: Metabolic pathway of this compound (HGA) from ingestion to urinary excretion of its metabolite.
Quantitative Data Summary
The following tables summarize quantitative data for HGA and its metabolites found in urine samples from various studies. These values can vary significantly based on the level of exposure, time of sample collection, and the analytical method used.
Table 1: Quantification of this compound and MCPA-Glycine in Urine
| Analyte | Species | Concentration Range | Method | Reference |
| This compound | Horse | 143.8 - 926.4 µg/L | LC-ESI-MS/MS | [9] |
| MCPA-Glycine | Human | 0.115 - 9.29 µg/mL | HPLC-MS/MS | [6] |
| MCPA-Glycine | Dairy Cow | 15,160 - 66,228 nmol/mmol creatinine | LC-MS/MS | [10] |
| MCPA-Glycine | Horse | Higher in affected vs. control horses | UPLC-MS/MS | [9][11] |
Table 2: Method Performance for Urinary Metabolite Quantification
| Analyte | Method | Limit of Quantification (LOQ) | Recovery | Precision (%RSD) | Reference |
| MCPA-Gly | HPLC-MS/MS | 0.100 µg/mL | ≤ 10% error | ≤ 15% | [6] |
| HGA | UPLC-MS/MS | LVL: 100 µg/L | 85-104% | ≤ 20% | [7][8] |
| MCPA-Glycine | UPLC-MS/MS | 527 nmol/mmol creatinine | Not Specified | Not Specified | [10][12] |
Experimental Protocol: Quantification of HGA and MCPA-Glycine in Urine by LC-MS/MS
This protocol is a generalized procedure based on common "dilute-and-shoot" methods, which are favored for their simplicity and high throughput.[6][7]
Reagents and Materials
-
This compound (HGA) certified reference material
-
Methylenecyclopropylacetyl-glycine (MCPA-Gly) certified reference material
-
Isotopically labeled internal standards (e.g., ¹⁵N¹³C₂-MCPA-Gly)
-
Formic acid, LC-MS grade
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Deionized water (≥18 MΩ·cm)
-
Urine samples (human or animal)
-
96-well plates
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Sample Preparation Workflow
Caption: A streamlined "dilute-and-shoot" workflow for urine sample preparation.
Detailed Experimental Steps
-
Preparation of Standards:
-
Prepare stock solutions of HGA and MCPA-Gly in a suitable solvent (e.g., deionized water or methanol).
-
Prepare a stock solution of the isotopically labeled internal standard (ISTD).
-
Create a series of working standard solutions by serially diluting the stock solutions to generate a calibration curve (e.g., 0.1 to 20 µg/mL).[6]
-
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
For each sample, calibrator, and quality control (QC), add a 10 µL aliquot of the urine matrix to a well in a 96-well plate.[6]
-
Add 10 µL of the ISTD working solution to each well.
-
For the calibration curve, add 10 µL of the appropriate working standard solution to the designated wells.
-
Add 170 µL of 0.1% formic acid in deionized water to each well for a final dilution factor of 20.[6]
-
Seal the plate and mix thoroughly.
-
If the samples contain visible particulates, centrifuge the plate before placing it in the autosampler.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions (Example):
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to separate the analytes from the matrix.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min).
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for each analyte and the ISTD.
-
-
Data Analysis
-
Integrate the chromatographic peaks for each analyte and the ISTD.
-
Calculate the peak area ratio of the analyte to the ISTD.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators. A linear regression with 1/x weighting is often used.
-
Determine the concentration of HGA and MCPA-Gly in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Apply the dilution factor to calculate the final concentration in the original urine sample.
Conclusion
The quantification of this compound and its metabolite MCPA-Glycine in urine is a crucial diagnostic and research tool. The provided LC-MS/MS protocol offers a sensitive, specific, and high-throughput method for this purpose. The streamlined "dilute-and-shoot" sample preparation minimizes analytical variability and is well-suited for clinical and research laboratories. Accurate quantification of these compounds will aid in the diagnosis of HGA-related illnesses and further the understanding of its toxicology and metabolism, ultimately contributing to the development of effective countermeasures and treatments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 3. fortunejournals.com [fortunejournals.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Hypoglycin|For Research Applications [benchchem.com]
- 6. Quantification of Metabolites for Assessing Human Exposure to Soapberry Toxins this compound and Methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A sensitive LC–MS/MS method for the quantification of the plant toxins this compound and methylenecyclopropylglycine and their metabolites in cow’s milk and urine and application to farm milk samples from Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Content in Blood and Urine Discriminates Horses with Atypical Myopathy from Clinically Normal Horses Grazing on the Same Pasture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound Content in Blood and Urine Discriminates Horses with Atypical Myopathy from Clinically Normal Horses Grazing on the Same Pasture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of this compound and MCPrG Metabolites in the Milk and Urine of Pasture Dairy Cows after Intake of Sycamore Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Separation of Hypoglycin A and Hypoglycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoglycin A and its dipeptide derivative, Hypoglycin B, are toxic, non-proteinogenic amino acids found in the fruit of the ackee tree (Blighia sapida). This compound is the causative agent of Jamaican Vomiting Sickness, a serious condition characterized by severe hypoglycemia.[1][2] Found in both the arils and seeds of the ackee fruit, the concentration of this compound decreases as the fruit ripens.[2][3][4] Conversely, Hypoglycin B, a γ-glutamyl conjugate of this compound, is primarily located in the seeds, and its concentration increases during fruit maturation.[3][4][5] This suggests a detoxification pathway where this compound is converted to the less toxic Hypoglycin B.[5] The accurate separation and quantification of these two compounds are crucial for food safety, toxicological studies, and understanding the metabolic processes within the plant.
This document provides detailed application notes and protocols for the analytical separation of this compound and Hypoglycin B, focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) techniques.
Analytical Techniques Overview
The primary methods for the separation and quantification of this compound and B involve chromatographic techniques. Due to their polar nature and structural similarity, effective separation requires careful method development.
-
High-Performance Liquid Chromatography (HPLC): A widely used technique for the analysis of this compound. To enhance retention on reversed-phase columns and improve detection, pre-column derivatization is often employed.[6][7] Common derivatizing agents include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the method of choice for its high sensitivity, selectivity, and the ability to analyze the compounds without derivatization.[9][10][11] It allows for direct measurement and confirmation of the analytes based on their mass-to-charge ratio and fragmentation patterns.
Quantitative Data Summary
The following table summarizes the concentrations of this compound and Hypoglycin B found in ackee fruit at different stages of maturity, as determined by RP-HPLC.
| Compound | Variety | Maturity Stage | Arilli Concentration (mg/kg) | Seed Concentration (mg/kg) |
| This compound | 'Cheese' | Green | ~8000 | ~8000 |
| Ripe | 271 | 1451 | ||
| Hypoglycin B | 'Cheese' | Green | Not reported in arilli | 1629 |
| Ripe | Not reported in arilli | 11774 |
Data sourced from Bowen-Forbes and Minott (2011).[3][4]
Experimental Protocols
Protocol 1: HPLC with Pre-column Derivatization (PITC)
This protocol is based on the method developed for determining this compound in canned ackee fruit samples.
1. Sample Preparation (Extraction)
-
Homogenize the drained ackee fruit in 80% ethanol.
-
Centrifuge the homogenate to separate the supernatant.
-
The supernatant can be further purified if necessary.
2. Derivatization
-
Dry a portion of the extract under vacuum.
-
Add a solution of methanol-water-triethylamine (TEA) (2:2:1, v/v) to the residue and then evaporate under nitrogen.
-
Add phenylisothiocyanate (PITC) to the dried residue and allow the reaction to proceed.
-
Dry the derivatized sample under vacuum to remove excess reagents.
-
Reconstitute the sample in an appropriate solvent for HPLC analysis.
3. HPLC Conditions
-
Column: Waters Pico-Tag amino acid analysis column (15 cm long).[6]
-
Mobile Phase: A suitable gradient of sodium acetate (B1210297) buffer and acetonitrile.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Run Time: Approximately 16 minutes for analysis and equilibration.[6]
Protocol 2: LC-MS/MS without Derivatization
This protocol describes a rapid and sensitive method for the determination of this compound.
1. Sample Preparation
-
Weigh a 3g test portion of the sample.
-
Add an ethanolic solution and shake to extract the analytes.
-
Centrifuge the mixture.
-
Dilute the supernatant before injection.
2. LC-MS/MS Conditions
-
Column: Acclaim™ Trinity™ Q1 (3 µm, 100 x 3 mm) analytical column with a C18 SecurityGuard guard column.[9]
-
Mobile Phase A: 1:9 water:acetonitrile + 5 mM ammonium (B1175870) formate, pH 2.9.[9]
-
Mobile Phase B: 3:7 water:acetonitrile + 50 mM ammonium formate, pH 2.9.[9]
-
Flow Rate: 0.5 mL/min, with a ramp up to 1 mL/min for column flushing.[9]
-
Injection Volume: 1 µL.[9]
-
Column Temperature: 35 °C.[9]
-
Gradient:
-
0 - 0.25 min: 100% A
-
0.25 - 5.5 min: Ramp down to 20% A
-
Column flush with 100% B for 5 min
-
Equilibrate with 100% A for 4 min
-
-
Total Run Time: Approximately 15 minutes.[9]
-
Mass Spectrometry: Monitor two MS-MS transitions for each target compound for positive identification.[9]
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. fortunejournals.com [fortunejournals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tracking hypoglycins A and B over different maturity stages: implications for detoxification of ackee (Blighia sapida K.D. Koenig) fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of this compound and Methylenecyclopropylglycine in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. Co-Occurrence of this compound and Hypoglycin B in Sycamore and Box Elder Maple Proved by LC-MS/MS and LC-HR-MS [mdpi.com]
- 11. Co-Occurrence of this compound and Hypoglycin B in Sycamore and Box Elder Maple Proved by LC-MS/MS and LC-HR-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application of the PICO-Tag™ Method for the Quantitative Analysis of Hypoglycin A
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Hypoglycin A (HGA) is a toxic amino acid found in the unripe arils of the ackee fruit (Blighia sapida) and in the seeds of some maple species. Ingestion of HGA can lead to a condition known as Jamaican Vomiting Sickness, characterized by severe hypoglycemia, vomiting, and in some cases, death. The accurate and sensitive quantification of this compound in food products, biological samples, and pharmaceutical preparations is crucial for public health and safety, as well as for research and drug development.
Due to its chemical properties, this compound requires derivatization for effective analysis by High-Performance Liquid Chromatography (HPLC) with UV detection. The Waters PICO-Tag™ method, a well-established pre-column derivatization technique for amino acid analysis, utilizes phenylisothiocyanate (PITC) to react with primary and secondary amino acids, forming stable phenylthiocarbamyl (PTC) derivatives.[1][2] These derivatives exhibit strong UV absorbance at 254 nm, enabling sensitive detection.[1] This application note provides a detailed protocol for the analysis of this compound using the PICO-Tag™ method, including sample preparation, derivatization, and HPLC-UV analysis.
Principle of the PICO-Tag™ Method
The PICO-Tag™ method is based on the pre-column derivatization of amino acids with phenylisothiocyanate (PITC). The reaction, also known as the Edman degradation chemistry, occurs under alkaline conditions where the PITC molecule reacts with the primary or secondary amine group of the amino acid to form a stable phenylthiocarbamyl (PTC) derivative.[2][3] These PTC-amino acid adducts are then separated by reversed-phase HPLC and detected by their UV absorbance.[2]
Quantitative Data Summary
The following table summarizes the performance characteristics of the PICO-Tag™ method for the analysis of this compound, based on available literature.
| Parameter | Value | Reference |
| Recovery | ||
| Spiked at 48.4 µg/g | 95.3% ± 11.3% | [4] |
| Spiked at 96.8 µg/g | 98.2% ± 4.9% | [4] |
| Spiked at 201.6 µg/g | 101.2% ± 2.1% | [4] |
| Spiked at 403.2 µg/g | 100.3% ± 1.4% | [4] |
| Precision (%CV) | ||
| Replicate Assays (Low Level) | 11.86% | [4] |
| Replicate Assays (Medium Level) | 5.02% | [4] |
| Replicate Assays (High Level) | 1.35% - 2.11% | [4] |
| Linearity | R² > 0.99 | [5] |
| Limit of Detection (LOD) | Low nanogram level | [4] |
| Limit of Quantification (LOQ) | Not explicitly stated, but method is sensitive |
Experimental Protocols
The following protocols are a synthesis of methodologies described for PITC derivatization and HPLC analysis of amino acids, specifically adapted for this compound.
Sample Preparation (from Ackee Fruit)
This protocol is adapted from methods for extracting this compound from ackee fruit.[4]
Materials:
-
Ackee fruit sample
-
80% Ethanol-water solution
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Vortex mixer
Procedure:
-
Homogenize a known weight of the ackee fruit sample.
-
Extract the homogenized sample with an 80% ethanol-water solution (e.g., 10 mL of solvent per gram of sample).
-
Vortex the mixture thoroughly for 2-3 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes to pellet solid debris.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean vial.
-
The filtered extract is now ready for derivatization.
PICO-Tag™ Derivatization Protocol
This protocol is based on standard PITC derivatization procedures.[6][7]
Materials:
-
Filtered sample extract or this compound standard solution
-
PICO-Tag™ Reagent (PITC)
-
PICO-Tag™ Diluent (Ethanol:Water:Triethylamine, 2:2:1 v/v/v)
-
PICO-Tag™ Redrying Solution (Ethanol:Water:Triethylamine:PITC, 7:1:1:1 v/v/v/v)
-
Vacuum centrifuge
-
HPLC vials
Procedure:
-
Pipette 20-50 µL of the filtered sample extract or standard into a microcentrifuge tube.
-
Add an equal volume of the PICO-Tag™ Diluent.
-
Vortex briefly to mix.
-
Dry the sample completely in a vacuum centrifuge.
-
Add 20 µL of the PICO-Tag™ Redrying Solution to the dried sample.
-
Vortex to ensure the sample is fully redissolved.
-
Allow the derivatization reaction to proceed at room temperature for 20 minutes.
-
Dry the sample again completely in a vacuum centrifuge to remove excess reagent.
-
Reconstitute the dried PTC-derivatized sample in a suitable volume (e.g., 100-200 µL) of the initial HPLC mobile phase (Buffer A).
-
Vortex to mix and transfer the solution to an HPLC vial for analysis.
HPLC-UV Analysis Protocol
This protocol outlines the chromatographic conditions for the separation and detection of PTC-Hypoglycin A.[7]
Instrumentation:
-
HPLC system with a UV detector
-
Waters PICO-Tag™ column for amino acid analysis (or equivalent C18 reversed-phase column)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: Waters PICO-Tag™ Amino Acid Analysis Column (e.g., 3.9 x 150 mm)[8]
-
Mobile Phase A: 0.05M Ammonium Acetate, pH 6.8[7]
-
Mobile Phase B: 0.1M Ammonium Acetate in Acetonitrile:Methanol:Water (44:10:46 v/v/v), pH 6.8[7]
-
Flow Rate: 1.0 mL/min[7]
-
Injection Volume: 20 µL[7]
-
Column Temperature: 38 °C[8]
-
Detection Wavelength: 254 nm[1]
-
Gradient Elution:
-
0-2 min: 100% A
-
2-35 min: Linear gradient to 50% A, 50% B
-
35-40 min: Re-equilibrate at 100% A
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for the analysis of this compound using the PICO-Tag™ method.
Conclusion
The Waters PICO-Tag™ method provides a reliable and sensitive approach for the quantitative analysis of this compound. The pre-column derivatization with PITC yields stable PTC-amino acid derivatives that can be effectively separated and quantified using reversed-phase HPLC with UV detection. The protocols and data presented in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this important toxin. Adherence to the detailed methodologies will ensure accurate and reproducible results, contributing to improved food safety and advancements in toxicological research.
References
- 1. researchgate.net [researchgate.net]
- 2. labwrench.com [labwrench.com]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Metabolites for Assessing Human Exposure to Soapberry Toxins this compound and Methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. help.waters.com [help.waters.com]
Synthesis of Hypoglycin A Standards for Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoglycin A is a naturally occurring amino acid derivative found in the unripe fruit of the ackee tree (Blighia sapida) and the seeds of the box elder tree (Acer negundo)[1]. It is the causative agent of Jamaican Vomiting Sickness, a serious condition characterized by severe hypoglycemia[1]. The toxicity of this compound stems from its metabolite, methylenecyclopropylacetyl-CoA (MCPA-CoA), which irreversibly inhibits several acyl-CoA dehydrogenases crucial for fatty acid β-oxidation and branched-chain amino acid metabolism. This disruption of cellular energy metabolism makes this compound a valuable tool for researchers studying metabolic disorders, particularly those involving fatty acid oxidation defects.
This document provides detailed application notes and protocols for the chemical synthesis of this compound standards. Access to well-characterized standards is essential for accurate quantification in biological samples, elucidation of toxicological mechanisms, and the development of potential therapeutic interventions. The following sections detail both a racemic and an asymmetric synthesis approach, along with protocols for purification and analytical characterization.
Metabolic Pathway of this compound Toxicity
This compound itself is a protoxin, meaning it is converted into its toxic form within the body. The metabolic activation and subsequent inhibition of key enzymes are outlined in the signaling pathway diagram below.
Caption: Metabolic activation of this compound and its inhibitory effect on fatty acid oxidation.
Experimental Protocols
Protocol 1: Racemic Synthesis of this compound
This protocol is based on the first reported synthesis of racemic this compound by Carbon, Martin, and Swett in 1958. It involves the formation of a cyclopropane (B1198618) ring followed by the introduction of the amino acid functionality.
Materials:
-
2-Bromopropene
-
Ethyl diazoacetate
-
Copper powder
-
Diethyl phthalimidomalonate
-
Sodium ethoxide
-
Hydrobromic acid (48%)
-
Anhydrous ethanol
-
Diethyl ether
-
Sodium bicarbonate
-
Hydrochloric acid
Procedure:
-
Synthesis of Ethyl 2-methylenecyclopropanecarboxylate:
-
In a flask equipped with a reflux condenser and a dropping funnel, add copper powder to 2-bromopropene.
-
Heat the mixture to reflux and add ethyl diazoacetate dropwise over a period of 2 hours.
-
Continue refluxing for an additional hour after the addition is complete.
-
Cool the reaction mixture, filter to remove the copper powder, and distill the filtrate under reduced pressure to obtain ethyl 2-methylenecyclopropanecarboxylate.
-
-
Synthesis of Diethyl 2-(methylenecyclopropyl)methylphthalimidomalonate:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Add diethyl phthalimidomalonate to the sodium ethoxide solution and stir until a clear solution is obtained.
-
To this solution, add ethyl 2-methylenecyclopropanecarboxylate and reflux the mixture for 12 hours.
-
Cool the reaction mixture, neutralize with hydrochloric acid, and extract with diethyl ether.
-
Dry the ethereal extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
-
Hydrolysis to Racemic this compound:
-
Reflux the crude diethyl 2-(methylenecyclopropyl)methylphthalimidomalonate with 48% hydrobromic acid for 24 hours.
-
Cool the reaction mixture and filter to remove the precipitated phthalic acid.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate.
-
The crude racemic this compound will precipitate. Collect the solid by filtration and recrystallize from aqueous ethanol.
-
Protocol 2: Asymmetric Synthesis of (S)-Hypoglycin A
This protocol is based on the work of Baldwin et al. (1992) and utilizes a Sharpless asymmetric epoxidation to establish the desired stereochemistry.
Materials:
-
(E)-4-Bromo-2-methyl-2-buten-1-ol
-
Titanium(IV) isopropoxide
-
(+)-Diethyl tartrate
-
tert-Butyl hydroperoxide
-
Trimethyl phosphite (B83602)
-
Pyridinium chlorochromate (PCC)
-
Diisobutylaluminium hydride (DIBAL-H)
-
Tosyl chloride
-
Sodium azide (B81097)
-
Lithium aluminum hydride (LAH)
-
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O
-
Ruthenium(III) chloride
-
Sodium periodate (B1199274)
-
Trifluoroacetic acid (TFA)
-
Tetrahydrofuran (THF)
Procedure:
-
Sharpless Asymmetric Epoxidation:
-
To a solution of titanium(IV) isopropoxide and (+)-diethyl tartrate in dichloromethane at -20°C, add (E)-4-bromo-2-methyl-2-buten-1-ol followed by tert-butyl hydroperoxide.
-
Stir the mixture at -20°C for 48 hours.
-
Quench the reaction with water and purify the product by column chromatography to yield the chiral epoxy alcohol.
-
-
Formation of the Cyclopropane Ring:
-
Treat the epoxy alcohol with trimethyl phosphite at reflux to effect the reductive cyclization to the corresponding methylenecyclopropylmethanol.
-
-
Chain Elongation and Functional Group Manipulations:
-
Oxidize the alcohol to the aldehyde using PCC.
-
React the aldehyde with (carbethoxymethylene)triphenylphosphorane (Wittig reaction) to give the α,β-unsaturated ester.
-
Reduce the ester to the allylic alcohol with DIBAL-H.
-
Convert the alcohol to the tosylate using tosyl chloride.
-
Displace the tosylate with sodium azide to introduce the azide functionality.
-
Reduce the azide to the primary amine with LAH.
-
Protect the amine as its Boc derivative using (Boc)₂O.
-
-
Oxidation and Deprotection to (S)-Hypoglycin A:
-
Oxidize the terminal olefin to the carboxylic acid using a catalytic amount of ruthenium(III) chloride with sodium periodate as the stoichiometric oxidant.
-
Remove the Boc protecting group by treatment with trifluoroacetic acid in dichloromethane to yield (S)-Hypoglycin A.
-
Purification and Characterization of Synthetic this compound
Purification:
-
Recrystallization: The final product from both syntheses can be purified by recrystallization from a mixture of water and ethanol.
-
Ion-Exchange Chromatography: For higher purity, the synthesized this compound can be purified using a Dowex 50 (H⁺ form) column, eluting with a gradient of aqueous ammonia.
Characterization:
The identity and purity of the synthesized this compound standards should be confirmed by the following methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): The purity of the standard should be assessed by HPLC, often after derivatization with a suitable agent like phenylisothiocyanate (PITC) or o-phthalaldehyde (B127526) (OPA) to enhance UV detection.
Data Presentation
The following tables summarize typical analytical data for synthesized this compound standards.
Table 1: HPLC Analysis of Synthetic this compound Standard
| Parameter | Value |
| Column | C18 Reverse Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (or fluorescence after derivatization) |
| Retention Time | Typically 5-10 minutes (dependent on exact conditions) |
| Purity (by area %) | >98% |
Table 2: Spectroscopic Data for Synthetic this compound
| Technique | Observed Data |
| ¹H NMR (D₂O) | δ 1.20-1.40 (m, 2H, cyclopropyl (B3062369) CH₂), 1.60-1.80 (m, 1H, cyclopropyl CH), 2.10-2.30 (m, 2H, β-CH₂), 3.80 (t, 1H, α-CH), 4.90-5.10 (m, 2H, =CH₂) |
| ¹³C NMR (D₂O) | δ 15.0 (cyclopropyl CH₂), 25.0 (cyclopropyl CH), 35.0 (β-CH₂), 55.0 (α-CH), 105.0 (=CH₂), 140.0 (=C), 175.0 (C=O) |
| HRMS (ESI+) | m/z [M+H]⁺ calculated for C₇H₁₂NO₂: 142.0863; Found: 142.0861 |
Experimental Workflows
Workflow for Racemic Synthesis of this compound
Caption: Workflow for the racemic synthesis of this compound.
Workflow for Analytical Characterization of Synthetic this compound
References
Application Notes and Protocols for Establishing a Dose-Response Curve for Hypoglycin A in Sprague-Dawley Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoglycin (B18308) A is a naturally occurring amino acid protoxin found in the unripe fruit of the ackee tree (Blighia sapida) and the seeds of the box elder tree (Acer negundo).[1] Ingestion of Hypoglycin A can lead to a condition known as Jamaican Vomiting Sickness, which is characterized by severe hypoglycemia.[1][2] The toxicity of this compound is not direct; it is metabolized in the body to a highly toxic compound, methylenecyclopropylacetyl-CoA (MCPA-CoA).[2] This metabolite potently inhibits key enzymes involved in fatty acid β-oxidation and gluconeogenesis, leading to a depletion of glucose stores and an inability to synthesize new glucose.[1][2][3]
The Sprague-Dawley rat is a widely used model in toxicological studies due to its docile nature and physiological consistency.[4] Establishing a clear dose-response curve for this compound in this model is crucial for understanding its toxicokinetics and for the development of potential therapeutic interventions. These application notes provide a detailed protocol for conducting such a study.
Mechanism of Action and Toxicological Profile
This compound exerts its toxic effects through a well-defined metabolic pathway. After ingestion, it is converted to MCPA-CoA, which irreversibly inhibits medium-chain acyl-CoA dehydrogenase (MCAD) and other acyl-CoA dehydrogenases.[1][3] This blockage of fatty acid oxidation has two major consequences: a halt in energy production from fats and an inhibition of gluconeogenesis, the process of generating glucose from non-carbohydrate substrates.[1][5] The resulting severe hypoglycemia is the primary cause of the clinical signs associated with this compound toxicity, which include drowsiness, vomiting, coma, and in severe cases, death.[2][6] Notably, this hypoglycemia is not associated with an increase in insulin (B600854) levels.[6]
Signaling Pathway of this compound Toxicity
Caption: Metabolic activation of this compound and subsequent inhibition of key metabolic pathways.
Quantitative Data Summary
The following tables summarize known toxicological data for this compound in rats and provide a template for recording experimental results from a dose-response study.
Table 1: Known Toxicological Values for this compound in Rats
| Parameter | Value | Rat Strain | Administration Route | Citation |
| Oral LD50 | 98 mg/kg | Not Specified | Oral | [6] |
| Intraperitoneal LD50 | 97 mg/kg | Not Specified | Intraperitoneal | [6] |
| Acute Toxic Dose (Male) | 231.19 ± 62.55 mg/kg | Sprague-Dawley | Oral (in diet) | [2] |
| Acute Toxic Dose (Female) | 215.99 ± 63.33 mg/kg | Sprague-Dawley | Oral (in diet) | [2] |
| Max. Tolerated Dose | 1.50 ± 0.07 mg/kg/day | Sprague-Dawley | Oral (in diet) | [2] |
Table 2: Template for Dose-Response Data Collection
| Dose Group (mg/kg) | n | Blood Glucose (mg/dL) at 3h | AST (U/L) at 24h | ALT (U/L) at 24h | Clinical Signs Observed |
| Control (Vehicle) | 10 | Record Mean ± SD | Record Mean ± SD | Record Mean ± SD | Record Observations |
| Dose 1 | 10 | Record Mean ± SD | Record Mean ± SD | Record Mean ± SD | Record Observations |
| Dose 2 | 10 | Record Mean ± SD | Record Mean ± SD | Record Mean ± SD | Record Observations |
| Dose 3 | 10 | Record Mean ± SD | Record Mean ± SD | Record Mean ± SD | Record Observations |
| Dose 4 | 10 | Record Mean ± SD | Record Mean ± SD | Record Mean ± SD | Record Observations |
| Dose 5 | 10 | Record Mean ± SD | Record Mean ± SD | Record Mean ± SD | Record Observations |
Note: Doses should be selected based on the known toxicological values in Table 1 to establish a comprehensive dose-response curve, including a No-Observed-Adverse-Effect Level (NOAEL).
Experimental Protocols
This section outlines a detailed protocol for a single-dose oral toxicity study of this compound in Sprague-Dawley rats.
Animal Model and Housing
-
Species: Sprague-Dawley rats.
-
Age: 6-8 weeks old.
-
Sex: Equal numbers of males and females.
-
Acclimation: Acclimate animals for at least 5 days prior to the study.
-
Housing: House animals in standard polycarbonate cages with ad libitum access to standard rodent chow and water, under a 12-hour light/dark cycle.
Dose Preparation and Administration
-
Vehicle: Sterile water or 0.9% saline.
-
Dose Formulation: Prepare fresh solutions of this compound in the vehicle on the day of dosing.
-
Administration: Administer a single dose via oral gavage. The volume should not exceed 10 mL/kg of body weight. A control group receiving only the vehicle should be included.
Experimental Workflow
References
- 1. The effects of hypoglycin on glucose metabolism in the rat. A kinetic study in vivo and [U-14C,2-3H]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ackee (Blighia sapida) this compound toxicity: dose response assessment in laboratory rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of hypoglycin on glucose metabolism in the rat. A kinetic study in vivo and [U-14C,2-3H]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of this compound on insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies of the action of hypoglycin-A, an hypoglycaemic substance - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming matrix effects in Hypoglycin A LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of Hypoglycin (B18308) A (HGA).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Hypoglycin A?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] The "matrix" consists of all components in the sample other than the analyte, including proteins, lipids, salts, and endogenous metabolites. These effects can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can compromise the accuracy, precision, and sensitivity of the quantification.[2] In HGA analysis, which is often performed on complex biological matrices like plasma, serum, urine, or food samples, matrix effects are a significant challenge that can lead to erroneous results if not properly addressed.[1]
Q2: What are the primary strategies to mitigate matrix effects in this compound LC-MS/MS analysis?
A2: The three primary strategies to counteract matrix effects are:
-
Effective Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting HGA. Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly employed.[3]
-
Chromatographic Separation: Optimizing the LC method to separate HGA from co-eluting matrix components is crucial. This can be achieved by adjusting the column chemistry, mobile phase composition, and gradient profile.
-
Use of Internal Standards: This is a highly effective way to compensate for matrix effects. An ideal internal standard is a stable isotope-labeled version of the analyte (e.g., L-Leucine-d3 for HGA), as it behaves nearly identically to the analyte during extraction, chromatography, and ionization, thus correcting for signal variations.[4][5]
Q3: When should I consider a method with or without derivatization for HGA analysis?
A3: The choice between a derivatization or non-derivatization method depends on the required sensitivity and the available instrumentation.
-
Derivatization Methods: Historically, methods involving derivatization with reagents like dansyl chloride or phenylisothiocyanate (PITC) were used to improve the chromatographic retention and ionization efficiency of HGA, which is a polar compound.[4][6] These methods can offer high sensitivity.[6] However, derivatization adds extra steps to the sample preparation, which can be time-consuming and introduce variability.[4][5]
-
Non-Derivatization Methods: Advances in LC column technology, such as mixed-mode or HILIC chromatography, have enabled the direct analysis of underivatized HGA.[4][5] These methods are simpler, faster, and have been successfully validated for various matrices, offering good accuracy and precision.[7]
Q4: How can I quantitatively assess the matrix effect for this compound in my samples?
A4: The matrix effect can be quantified by comparing the response of HGA in a post-extraction spiked blank matrix sample to its response in a pure solvent standard at the same concentration. The matrix factor (MF) is calculated using the following formula:
Matrix Factor (MF) = (Peak Area in Matrix) / (Peak Area in Solvent)
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
A more comprehensive assessment involves calculating the internal standard-normalized matrix factor to see if the internal standard effectively compensates for the matrix effect.[1][8]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating common issues related to matrix effects in your this compound LC-MS/MS analysis.
| Problem | Possible Causes | Recommended Solutions |
| Poor Reproducibility (High %RSD) of HGA peak areas in replicate injections of the same sample. | Inconsistent sample preparation; significant and variable matrix effects between samples; instrument instability. | 1. Refine Sample Preparation: Ensure your sample preparation protocol is consistent. Consider automating steps where possible. Evaluate a more rigorous cleanup method (e.g., switching from PPT to SPE). 2. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for variability. L-Leucine-d3 is a commonly used internal standard for HGA analysis.[4][5] 3. Check Instrument Performance: Inject a system suitability standard to confirm the stability of the LC-MS/MS system. |
| Low Recovery of HGA. | Inefficient extraction from the sample matrix; analyte loss during solvent evaporation or reconstitution steps. | 1. Optimize Extraction Solvent: Test different extraction solvents or solvent mixtures. For HGA, ethanolic or methanolic solutions are often used.[4] 2. Adjust pH: The extraction efficiency of amino acids like HGA can be pH-dependent. Experiment with adjusting the pH of the sample or extraction solvent. 3. Evaluate Different Extraction Techniques: Compare the recovery of HGA using PPT, LLE, and SPE to determine the most efficient method for your matrix. |
| Significant Ion Suppression (Low signal intensity for HGA in matrix compared to solvent). | Co-elution of matrix components (e.g., phospholipids, salts) that compete with HGA for ionization.[2] | 1. Improve Chromatographic Separation: Modify the LC gradient to better separate HGA from the early-eluting, polar matrix components. Consider using a different column chemistry (e.g., HILIC). 2. Enhance Sample Cleanup: Implement a more thorough sample cleanup method. If using PPT, consider a subsequent cleanup step. SPE can be highly effective at removing interfering compounds.[3] 3. Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening ion suppression.[9] This is a simple and effective strategy if the HGA concentration is high enough to remain above the limit of quantification after dilution. |
| Inaccurate Quantification (Results are biased high or low). | Consistent ion suppression or enhancement that is not corrected for; calibration curve is not representative of the samples. | 1. Use Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix extract that is free of HGA. This helps to ensure that the calibrators and the samples experience the same matrix effect.[10] 2. Employ a Stable Isotope-Labeled Internal Standard: This will co-elute with HGA and experience the same ionization effects, providing the most accurate correction for any signal suppression or enhancement.[4] |
Data Summary
The following tables summarize quantitative data from published methods, highlighting the effectiveness of different sample preparation and analytical approaches for HGA.
Table 1: Recovery and Accuracy of HGA in Various Matrices without Derivatization
| Matrix | Extraction Method | Internal Standard | Average Recovery (%) | Accuracy (%) | Reference |
| Canned Ackee | Ethanolic Extraction & Dilution | L-Leucine-d3 | 70-120% | Not Specified | [4][5] |
| Cow's Milk | Protein Precipitation (Acetonitrile) | Not Used | 89-106% | Not Specified | [10] |
| Cow's Urine | Dilute-and-Shoot | Not Used | 85-104% | Not Specified | [10] |
| Equine Serum | Protein Precipitation (Methanol) | None | Not Specified | 93-108% | [7] |
| Equine Muscle | Homogenization & Protein Precipitation | None | Not Specified | 93-108% | [7] |
Experimental Protocols
Protocol 1: Extraction of HGA from Canned Ackee Fruit (Non-Derivatization Method)
This protocol is adapted from the FDA Laboratory Information Bulletin 4651.[4]
-
Homogenization: Drain the liquid from the canned ackee. Mince the fruit using a food processor to a smooth consistency.
-
Extraction:
-
Weigh 3 ± 0.1 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 10 mL of 80:20 ethanol:water extraction solvent.
-
Cap the tube and shake vigorously for 20 minutes.
-
-
Centrifugation: Centrifuge the tube at 3,000 x g for 10 minutes.
-
Dilution & Analysis:
-
Transfer 5 µL of the supernatant into an autosampler vial.
-
Add 245 µL of the internal standard solution (e.g., 50 ng/mL L-Leucine-d3 in acetonitrile).
-
Vortex briefly and analyze by LC-MS/MS.
-
Protocol 2: Protein Precipitation for HGA in Milk
This protocol is based on the method described by El-Khatib et al. (2023).[10]
-
Sample Preparation:
-
Pipette 500 µL of milk into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of cold acetonitrile.
-
-
Precipitation & Centrifugation:
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 500 µL of the initial mobile phase.
-
Filtration & Analysis: Filter the reconstituted sample through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
Visualizations
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zefsci.com [zefsci.com]
- 3. gcms.cz [gcms.cz]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Detection of this compound and MCPA-carnitine in equine serum and muscle tissue: Optimisation and validation of a LC-MS-based method without derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. A sensitive LC–MS/MS method for the quantification of the plant toxins this compound and methylenecyclopropylglycine and their metabolites in cow’s milk and urine and application to farm milk samples from Germany - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Hypoglycin A Stability in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hypoglycin (B18308) A (HGA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the collection, storage, and analysis of biological samples containing HGA.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in accurately measuring Hypoglycin A in biological samples?
A1: The primary challenges in accurately measuring this compound (HGA) revolve around its stability, the complexity of biological matrices, and the need for sensitive analytical methods. HGA is a non-proteinogenic amino acid that can be prone to degradation if samples are not handled and stored correctly.[1][2][3][4][5] Biological samples such as plasma, serum, and urine contain numerous endogenous compounds that can interfere with the analysis, leading to matrix effects like ion suppression or enhancement in LC-MS/MS assays.[6][7] Furthermore, due to its polar nature, chromatographic retention of HGA on traditional reversed-phase columns can be poor, often necessitating derivatization or specialized chromatography techniques to achieve adequate sensitivity and separation.[1][2][4][5][6][8]
Q2: What is the recommended short-term storage condition for plasma and urine samples intended for HGA analysis?
A2: For short-term storage (up to 24-48 hours), it is recommended to keep plasma and urine samples refrigerated at 4°C.[9] Storing urine samples at room temperature (around 22°C) for more than 24 hours can lead to significant changes in the metabolite profile.[9] If analysis is not performed promptly, freezing the samples is the best practice to ensure stability.
Q3: What are the optimal long-term storage conditions for plasma and urine samples?
A3: For long-term storage, freezing samples at -20°C or -80°C is crucial to maintain the integrity of this compound. One study demonstrated the stability of HGA in frozen milk at -20°C for up to 40 weeks, which suggests good stability in other frozen biological matrices.[10][11] For other biomarkers in urine, storage at -80°C has been shown to be effective for up to five years. While specific long-term stability data for HGA in human plasma and urine is limited, freezing is the standard and recommended procedure for preserving the analyte.
Q4: How many freeze-thaw cycles can my samples undergo without compromising HGA stability?
A4: The effect of multiple freeze-thaw cycles on HGA stability has not been extensively studied. However, for many biomarkers, repeated freezing and thawing can lead to degradation.[12][13][14][15][16] It is best practice to minimize the number of freeze-thaw cycles. This can be achieved by dividing samples into smaller aliquots before the initial freezing, so that a fresh aliquot can be used for each analysis. If repeated analysis of the same aliquot is unavoidable, it is recommended to validate the stability of HGA under the specific number of freeze-thaw cycles anticipated in your experimental workflow.
Q5: Should I use a preservative for urine samples? If so, which one is recommended?
A5: The use of preservatives in urine for HGA analysis should be approached with caution. Boric acid is a commonly used preservative that has bacteriostatic properties, which can be beneficial if there is a delay in processing.[17][18][19] However, it is important to note that boric acid can alter the pH of the urine and may cause changes in the overall metabolite profile.[9][13] If a preservative is necessary due to logistical constraints, its effect on HGA stability and the analytical method should be thoroughly validated. Whenever possible, prompt analysis or immediate freezing of the urine sample is preferable to using chemical preservatives.
Q6: Does the pH of the biological sample affect the stability of this compound?
A6: While specific studies on the effect of pH on HGA stability are limited, the stability of many chemical compounds, including amino acids, is pH-dependent. Extreme acidic or alkaline conditions can lead to the degradation of analytes.[18][20][21][22][23] It is known that the pH of urine samples can increase upon storage at room temperature due to the degradation of nitrogenous compounds. Therefore, it is recommended to process samples as quickly as possible after collection or to freeze them to maintain the original pH and prevent potential degradation of HGA. If acidification is considered as a preservation method, its impact on HGA stability must be validated.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of HGA during Sample Preparation | Inappropriate Solid-Phase Extraction (SPE) Sorbent: The chosen sorbent may not have the correct retention mechanism for HGA. | - For reversed-phase SPE, ensure the sorbent is suitable for polar compounds. Consider a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) based sorbent.[1][2][8] |
| Inefficient Elution: The elution solvent may not be strong enough to desorb HGA from the SPE cartridge. | - Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent).- Adjust the pH of the elution solvent to neutralize HGA and reduce its interaction with the sorbent. | |
| Sample Overload: The amount of sample loaded onto the SPE cartridge exceeds its capacity. | - Reduce the sample volume or dilute the sample before loading.- Use an SPE cartridge with a larger sorbent bed. | |
| Analyte Breakthrough during Loading: HGA is not retained on the cartridge during the loading step. | - Ensure the sample solvent is not too strong, which can prevent HGA from binding to the sorbent.- Decrease the flow rate during sample loading to allow for sufficient interaction between HGA and the sorbent. | |
| Poor Chromatographic Peak Shape or Retention | Inadequate Retention on Reversed-Phase Column: HGA is a polar molecule and may have limited retention on traditional C18 columns. | - Consider using a HILIC column, which is better suited for retaining polar compounds.[1][2][8]- Employ pre-column derivatization (e.g., with dansyl chloride) to increase the hydrophobicity of HGA, leading to better retention on reversed-phase columns.[1][2][8] |
| Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and, consequently, the retention of HGA. | - Optimize the pH of the mobile phase. For HGA, an acidic mobile phase (e.g., containing 0.1% formic acid) is commonly used. | |
| Signal Suppression or Enhancement (Matrix Effects) in LC-MS/MS | Co-elution of Interfering Compounds: Endogenous components from the biological matrix (e.g., phospholipids, salts) can co-elute with HGA and interfere with its ionization.[6][7] | - Improve the sample cleanup procedure to remove more of the interfering matrix components. This may involve optimizing the SPE protocol or using a different sample preparation technique.- Adjust the chromatographic conditions to separate HGA from the interfering peaks.- Use a stable isotope-labeled internal standard for HGA to compensate for matrix effects. |
| High Concentration of Salts or Buffers: Non-volatile salts from buffers used in sample preparation can suppress the MS signal. | - Use volatile buffers (e.g., ammonium (B1175870) formate, ammonium acetate) in the mobile phase.- Ensure that the final sample extract has a low salt concentration. |
Data Presentation
Table 1: Short-Term Stability of this compound Metabolites in Human Urine
| Temperature | Duration | Stability of MCPA-Gly and MCPF-Gly |
| 4°C | 24 hours | Stable |
| 22°C | 24 hours | Stable |
| 37°C | 24 hours | Stable (within 17% of initial value) |
| Data derived from a study on HGA metabolites, methylenecyclopropylacetyl-glycine (MCPA-Gly) and methylenecyclopropylformyl-glycine (MCPF-Gly). |
Table 2: Long-Term Stability of this compound in Frozen Cow's Milk at -20°C
| Storage Duration | Recovery of this compound (%) |
| 3 weeks | ~100% |
| 5 weeks | ~95% |
| 8 weeks | ~98% |
| 24 weeks | ~105% |
| 40 weeks | ~102% |
| This data suggests that HGA is stable in a biological matrix for extended periods when stored at -20°C.[10][11] |
Experimental Protocols
Protocol 1: Extraction of this compound from Human Plasma/Serum for LC-MS/MS Analysis (with Dansyl Chloride Derivatization)
-
Sample Preparation:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add an appropriate amount of a stable isotope-labeled internal standard for HGA.
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
-
Derivatization:
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 50 µL of 100 mM sodium bicarbonate buffer (pH 9.5).
-
Add 50 µL of 1 mg/mL dansyl chloride in acetonitrile.
-
Vortex and incubate the mixture at 60°C for 10 minutes.
-
-
Cleanup (Optional but Recommended):
-
After incubation, add 100 µL of water to stop the reaction.
-
Perform a liquid-liquid extraction with 500 µL of ethyl acetate. Vortex and centrifuge.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
-
Final Reconstitution and Analysis:
-
Reconstitute the final dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system for analysis.
-
Protocol 2: "Dilute-and-Shoot" Method for this compound Metabolites in Urine
This method is suitable for the analysis of HGA metabolites like MCPA-Gly and MCPF-Gly and involves minimal sample preparation.
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine sample to ensure homogeneity.
-
In an autosampler vial, combine 10 µL of the urine sample with 10 µL of an internal standard solution containing stable isotope-labeled MCPA-Gly and MCPF-Gly.
-
Add 180 µL of 0.1% formic acid in deionized water.
-
-
Analysis:
-
Cap the vial and vortex briefly.
-
Inject an aliquot directly into the LC-MS/MS system.
-
Mandatory Visualizations
Caption: Metabolic activation of this compound and its inhibitory effect on fatty acid oxidation and gluconeogenesis.
Caption: A generalized experimental workflow for the analysis of this compound in biological samples.
References
- 1. A validated method for quantifying this compound in whole blood by UHPLC-HRMS/MS. | Sigma-Aldrich [sigmaaldrich.com]
- 2. A validated method for quantifying this compound in whole blood by UHPLC-HRMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of this compound and methylenecyclopropylglycine in human plasma by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming Matrix Interference in LC-MS/MS | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. A sensitive LC–MS/MS method for the quantification of the plant toxins this compound and methylenecyclopropylglycine and their metabolites in cow’s milk and urine and application to farm milk samples from Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of repeated freeze-thaw cycles on endocrine parameters in plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijbls.org [ijbls.org]
- 14. researchgate.net [researchgate.net]
- 15. ucviden.dk [ucviden.dk]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. orbi.uliege.be [orbi.uliege.be]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Degradation of dacarbazine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quantification of Metabolites for Assessing Human Exposure to Soapberry Toxins this compound and Methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting peak tailing in Hypoglycin A chromatography
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing in the chromatographic analysis of Hypoglycin A.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a significant issue?
A: In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1][2] Peak tailing is an asymmetry where the latter half of the peak is broader than the front half.[2][3] This distortion is problematic because it can decrease the resolution between adjacent peaks, lead to inaccurate quantification due to issues with peak integration, and reduce the overall precision and reproducibility of the analytical method.[1][2][4] Peak tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As); a value greater than 1.2 is often considered significant tailing.[1][4][5]
Q2: Why is peak tailing a common challenge when analyzing this compound?
A: this compound is a polar, toxic amino acid.[6][7][8] Its structure contains both a basic amino group and an acidic carboxyl group.[7] The primary cause of peak tailing for such polar and basic compounds is undesirable secondary interactions with the stationary phase.[1][5] Specifically, the basic amine functional group on this compound can interact strongly with acidic residual silanol (B1196071) groups (Si-OH) on the surface of common silica-based columns (like C18), causing the peak to tail.[3][4][5] Furthermore, as a polar analyte, this compound is not well-retained on conventional reversed-phase columns, which can necessitate specialized columns or mobile phases to achieve good peak shape.[6][9]
Q3: How can I quickly determine if the cause of peak tailing is chemical or physical?
A: A systematic approach is key to efficient troubleshooting.[1] The first diagnostic step is to observe the entire chromatogram. If all peaks, including the solvent peak, are tailing, the problem is likely physical or instrumental (e.g., a column void, extra-column volume).[1][10] If only the this compound peak or other specific polar/basic analyte peaks are tailing, the cause is almost certainly chemical (e.g., secondary silanol interactions, mobile phase pH).[11]
Q4: What is the first and most important parameter to check for this compound peak tailing?
A: The most critical parameter to control for a polar basic compound like this compound is the mobile phase pH .[5][12] Secondary interactions with acidic silanol groups are the most common cause of tailing for basic compounds.[3][5] Lowering the mobile phase pH (typically to pH ≤ 3) suppresses the ionization of these silanol groups, minimizing their interaction with the positively charged amino group of this compound and dramatically improving peak shape.[3][4][5][13]
Systematic Troubleshooting Guide
Use the following diagrams and tables to diagnose and resolve peak tailing issues in your this compound analysis.
Caption: A logical workflow for troubleshooting peak tailing.
Part A: All Peaks are Tailing (Physical/Instrumental Issues)
If all peaks in your chromatogram exhibit tailing, the issue is likely related to the physical setup of your HPLC system or the column's physical integrity.
| Potential Cause | Recommended Solution(s) |
| Column Void / Bed Deformation | A void at the column inlet or channeling in the packing bed disrupts the flow path.[5][13] • Action: Disconnect the column from the detector, reverse it, and flush with a strong solvent.[5] If this doesn't work, the column may need to be replaced.[5] |
| Blocked Inlet Frit | Particulates from the sample or mobile phase can clog the inlet frit, causing a non-uniform flow.[1][5] • Action: Replace the frit or the entire column. Use in-line filters and guard columns to prevent future blockages.[5] |
| Extra-Column Dead Volume | Excessive volume in tubing, fittings, or the detector cell can cause band broadening.[1][12][14] • Action: Use shorter tubing with a narrower internal diameter (e.g., 0.005").[12][13] Ensure all fittings are properly connected to avoid dead space.[10] |
| Column Contamination (General) | Accumulation of strongly retained materials from the sample matrix can affect the column bed.[14] • Action: Use a guard column to protect the analytical column.[15] Implement a sample cleanup procedure like Solid Phase Extraction (SPE).[1][13] |
Part B: this compound Peak is Tailing (Chemical Issues)
If only the this compound peak or other polar analytes show tailing, the cause is related to chemical interactions within the column.
Caption: Mechanism of secondary silanol interactions and pH effect.
| Potential Cause | Recommended Solution(s) |
| Secondary Silanol Interactions | The basic amino group of this compound interacts with ionized silanol groups on the silica (B1680970) surface.[3][4][5] • Action 1 (pH): Lower the mobile phase pH to < 3.0 using an appropriate buffer (e.g., formic acid, phosphate).[4][5] This protonates the silanols, neutralizing their negative charge. • Action 2 (Column Choice): Use a modern, high-purity, end-capped column where residual silanols are chemically deactivated.[5][13] Alternatively, use a mixed-mode column designed for polar analytes.[6] |
| Insufficient Buffer Strength | Low buffer concentration can fail to maintain a stable pH across the column, exacerbating tailing.[13][16] • Action: Increase the buffer concentration to 20-50 mM.[2][4] This helps to mask residual silanol activity. |
| Column Overload | Injecting too high a concentration of this compound can saturate the active sites on the stationary phase.[2][13] • Action: Dilute the sample and re-inject.[1][13] If the peak shape improves, overload was the cause. Consider reducing the injection volume.[2] |
| Sample Solvent Mismatch | Dissolving the sample in a solvent significantly stronger than the initial mobile phase causes band distortion.[1][2] • Action: Whenever possible, dissolve the sample extract in the initial mobile phase composition.[1] |
Quantitative Data & Key Parameters
Understanding how different parameters affect peak shape is crucial for method development and troubleshooting.
Table 1: Quantifying Peak Asymmetry
| Parameter | Formula | Ideal Value | Unacceptable Value |
| Tailing Factor (Tf) | W₀.₀₅ / 2f (W₀.₀₅ = peak width at 5% height; f = distance from front edge to peak max at 5% height) | 1.0 | > 2.0 |
| Asymmetry Factor (As) | B / A (B = back half-width at 10% height; A = front half-width at 10% height) | 1.0 | > 1.5 - 2.0 |
Note: Definitions are based on common usage; always refer to the specific convention (e.g., USP) required for your application.[1][5]
Table 2: Example Effect of Mobile Phase on Peak Shape for a Basic Analyte
| Mobile Phase Condition | Expected Tailing Factor (Tf) | Rationale |
| C18 Column, pH 7.0, 10 mM Buffer | > 2.0 | At neutral pH, silanol groups are ionized, leading to strong secondary interactions with basic analytes.[5] |
| C18 Column, pH 3.0, 10 mM Buffer | 1.3 - 1.5 | Low pH protonates most silanol groups, significantly reducing tailing.[5] |
| C18 Column, pH 3.0, 50 mM Buffer | 1.1 - 1.3 | Higher buffer concentration further masks the remaining ionized silanols, improving symmetry.[4][13] |
| End-Capped C18, pH 3.0, 50 mM Buffer | 1.0 - 1.2 | An end-capped column has fewer available silanols, providing the best peak shape when combined with optimal pH and buffer strength.[5][13] |
Experimental Protocols
Protocol 1: General Sample Cleanup with Solid Phase Extraction (SPE)
Contaminants in complex sample matrices (e.g., ackee fruit extract) can contribute to peak tailing.[13] Using SPE can remove these interferences.
-
Condition: Wash a mixed-mode or polymer-based SPE cartridge with 1-2 mL of methanol (B129727), followed by 1-2 mL of water.
-
Load: Load the diluted sample extract onto the SPE cartridge.
-
Wash: Wash the cartridge with a weak solvent (e.g., 1-2 mL of 5% methanol in water) to remove polar interferences.
-
Elute: Elute this compound using a suitable solvent, such as an ethanolic or methanolic solution containing a small percentage of acid (e.g., 0.1% formic acid).
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
Protocol 2: Example LC-MS/MS Method for this compound Analysis
This protocol is adapted from a validated method for the analysis of this compound, which achieves good peak shape without derivatization.[6]
-
HPLC System: Agilent 1290 Infinity or equivalent
-
Mass Spectrometer: Sciex 6500 QTrap or equivalent
-
Column: Acclaim™ Trinity™ Q1 (3 µm, 100 x 3 mm) with a C18 guard column.[6]
-
Column Temperature: 35 °C
-
Injection Volume: 1 µL[6]
-
Mobile Phase A: 10% Acetonitrile, 90% Water with 5 mM Ammonium Formate, pH 2.9.[6]
-
Mobile Phase B: 70% Acetonitrile, 30% Water with 50 mM Ammonium Formate, pH 2.9.[6]
-
Gradient Program:
Time (min) Flow (mL/min) % B 0.0 - 0.25 0.5 0 0.25 - 5.5 0.5 Ramp to 80 5.5 - 10.5 1.0 100 (Column Wash) 10.5 - 11.0 1.0 Ramp to 0 | 11.0 - 15.0 | 1.0 | 0 (Equilibration) |
-
MS/MS Parameters (Positive ESI):
-
Analyte: this compound
-
Precursor Ion (Q1): 142.2 m/z
-
Product Ions (Q3): 74.0 m/z (Quantifier), 96.0 m/z (Qualifier)[9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. fda.gov [fda.gov]
- 7. Hypoglycine A | C7H11NO2 | CID 11768666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromtech.com [chromtech.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 15. agilent.com [agilent.com]
- 16. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing mobile phase for underivatized Hypoglycin A analysis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the mobile phase for the analysis of underivatized Hypoglycin A (HGA) by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is standard reversed-phase chromatography (e.g., C18) not suitable for underivatized this compound?
This compound is a small, polar, non-proteinogenic amino acid. Due to its hydrophilic nature, it exhibits poor or no retention on nonpolar reversed-phase stationary phases like C18, often eluting in the void volume of the column.[1][2] Historically, analysis on reversed-phase columns required time-consuming pre-column derivatization steps to increase the hydrophobicity of the molecule.[3][4]
Q2: What are the recommended chromatographic techniques for analyzing underivatized this compound?
Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography are the most effective techniques.[2][3][5] HILIC is particularly well-suited for retaining and separating polar compounds.[1][6][7] It utilizes a polar stationary phase (like silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile).[1][8] Retention occurs as the polar analyte partitions into a water-enriched layer that forms on the surface of the stationary phase.[1][7]
Q3: What are the typical components of a mobile phase for HILIC analysis of this compound?
A HILIC mobile phase for HGA analysis generally consists of:
-
A high percentage of organic solvent: Typically 60-95% acetonitrile (B52724).[1][7]
-
An aqueous component: Water containing a buffer.
-
A volatile buffer: Since the primary detector is a mass spectrometer, MS-compatible volatile buffers are essential. Ammonium (B1175870) formate (B1220265) and ammonium acetate (B1210297) are very common choices.[1][3][7]
-
An acid modifier: A small amount of an acid, like formic acid, is often added to control the pH and improve the peak shape and ionization efficiency of the analyte.[9][10]
Q4: How do mobile phase additives like ammonium formate influence the separation?
Mobile phase additives play a crucial role in optimizing the separation. The buffer salt concentration (ionic strength) directly impacts retention in HILIC.[1] For an analyte like this compound, which is positively charged at low pH, increasing the concentration of the buffer cation (e.g., ammonium, NH₄⁺) can decrease retention time, as the buffer ions compete with the analyte for interaction with the polar stationary phase.[1][3] This effect can be used to create an "ionic strength gradient" to elute the analyte from the column.[3]
Q5: Can you provide a starting point for mobile phase composition?
A proven starting point is based on the method developed by the U.S. Food and Drug Administration (FDA) for HGA in ackee fruit.[3] This method uses a mixed-mode column and an ionic strength gradient.
-
Mobile Phase A (Low Ionic Strength): 90% acetonitrile, 9% water, 1% of 500 mM ammonium formate pH 2.9 (Final concentration: 5 mM).[3]
-
Mobile Phase B (High Ionic Strength): 70% acetonitrile, 20% water, 10% of 500 mM ammonium formate pH 2.9 (Final concentration: 50 mM).[3]
Troubleshooting Guide
Problem: Poor or no retention of this compound.
-
Possible Cause: Insufficient organic solvent in the mobile phase.
-
Possible Cause: Inadequate column equilibration.
-
Solution: HILIC columns require longer equilibration times than reversed-phase columns. Equilibrate the column with the initial mobile phase for at least 10-15 column volumes before the first injection.[3]
-
Problem: Inconsistent or drifting retention times.
-
Possible Cause: Insufficient column re-equilibration between injections.
-
Solution: This is the most common issue in HILIC.[1] The water layer on the stationary phase must be fully re-established after each gradient run. Ensure your method includes a post-run equilibration step of at least 10 column volumes with the starting mobile phase composition.[3] For gradient methods, performing several blank injections before running samples can also improve stability.[1]
-
-
Possible Cause: Fluctuations in mobile phase composition or temperature.
-
Solution: Prepare fresh mobile phase daily. Ensure the column oven temperature is stable, as temperature shifts can affect retention.[11]
-
Problem: Poor peak shape (tailing, fronting, or splitting).
-
Possible Cause: Mismatch between injection solvent and mobile phase.
-
Solution: The injection solvent should be as close as possible to the initial mobile phase composition. Injecting a sample dissolved in a solvent with a high water content (a strong solvent in HILIC) can cause severe peak distortion.[12] If possible, dissolve or dilute your sample extract in a solution containing a high percentage of acetonitrile.
-
-
Possible Cause: Inappropriate mobile phase pH or buffer concentration.
-
Solution: Adjusting the pH or the concentration of your buffer (e.g., ammonium formate) can often improve peak shape.[1] Experiment with buffer concentrations in the 5-20 mM range.
-
Problem: Low sensitivity or weak signal in the mass spectrometer.
-
Possible Cause: Suboptimal mobile phase additives for ionization.
-
Possible Cause: Ion suppression from the sample matrix.
Problem: High backpressure and risk of salt precipitation.
-
Possible Cause: High buffer concentration in a highly organic mobile phase.
-
Solution: Buffer salts have limited solubility in mobile phases with high percentages of acetonitrile.[1] Avoid using high concentrations of buffers. If you must use higher concentrations for elution, ensure the acetonitrile percentage is low enough to maintain solubility, as seen in gradient HILIC methods.[3] For example, a 50 mM ammonium formate buffer is used when the acetonitrile percentage is lowered to 70%.[3]
-
Data Presentation
The following table summarizes the mobile phase gradient used in a validated method for underivatized this compound, illustrating the principle of using an ionic strength gradient for elution.[3]
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (5 mM NH₄HCO₂) | % Mobile Phase B (50 mM NH₄HCO₂) | Description |
| 0 - 0.25 | 0.5 | 100% | 0% | Load sample and retain HGA |
| 0.25 - 5.5 | 0.5 | Ramp to 20% | Ramp to 80% | Elute HGA with increasing ionic strength |
| 5.5 - 10.5 | 1.0 | 0% | 100% | Column Wash |
| 10.5 - 15.0 | 1.0 | 100% | 0% | Column Re-equilibration |
Experimental Protocol
This section provides a detailed methodology for a key LC-MS/MS experiment for the analysis of underivatized this compound, adapted from the FDA Laboratory Information Bulletin #4651.[3]
1. Chromatographic System:
-
HPLC System: Agilent 1260 series or equivalent.
-
Mass Spectrometer: SCIEX 4000 triple quadrupole or equivalent.
-
Analytical Column: Acclaim™ Trinity™ Q1 (3 µm, 100 x 3 mm).
-
Guard Column: C18 SecurityGuard (4 x 3 mm).
2. Mobile Phase Preparation:
-
Mobile Phase A (5 mM Ammonium Formate): Mix 900 mL of acetonitrile with 90 mL of purified water and 10 mL of a 500 mM ammonium formate stock solution (pH adjusted to 2.9 with formic acid).
-
Mobile Phase B (50 mM Ammonium Formate): Mix 700 mL of acetonitrile with 200 mL of purified water and 100 mL of a 500 mM ammonium formate stock solution (pH adjusted to 2.9 with formic acid).
3. Chromatographic Conditions:
-
Injection Volume: 1 µL
-
Column Temperature: 35 °C
-
Gradient Program: As detailed in the table above.
4. Mass Spectrometry Conditions (Positive ESI Mode):
-
Ion Spray Voltage: 4500 V
-
Source Temperature: 500 °C
-
MRM Transitions for this compound:
-
Quantification: 142.2 -> 74
-
Confirmation: 142.2 -> 96
-
Visualizations
Caption: HILIC retention is driven by the partitioning of the polar this compound analyte from the organic-rich mobile phase into the immobilized aqueous layer on the polar stationary phase surface.
Caption: A typical workflow for this compound analysis, from sample extraction to final data processing.
Caption: A decision tree for troubleshooting inconsistent retention times, a common issue in HILIC methods.
References
- 1. How to Avoid Common Problems with HILIC Methods [restek.com]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Quantification of this compound and Methylenecyclopropylglycine in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zefsci.com [zefsci.com]
- 12. merckmillipore.com [merckmillipore.com]
Technical Support Center: Analysis of Hypoglycin A by Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of Hypoglycin A. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low signal or poor ionization efficiency for this compound?
A1: Low signal intensity for this compound is a common issue and can stem from several factors:
-
Suboptimal Ionization Source Parameters: The settings for your electrospray ionization (ESI) source are critical. Parameters such as ion spray voltage, nebulizing gas pressure, heating gas flow, and curtain gas pressure need to be optimized for this compound.
-
Inappropriate Mobile Phase Composition: The mobile phase pH and additives significantly impact ionization. For positive mode ESI, an acidic mobile phase (e.g., containing 0.1% formic acid) is often used to promote protonation.[1][2] The use of ammonium (B1175870) formate (B1220265) can also enhance the analyte response by improving the desolvation of sample droplets.[3][4]
-
Poor Chromatographic Peak Shape: Broad or tailing peaks lead to a diluted analyte concentration at the mass spectrometer inlet, resulting in a lower signal-to-noise ratio. This is often related to the chromatography challenges discussed in Q2.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[3] This is a significant issue in complex matrices like plasma or food extracts.
Q2: I'm having trouble with the chromatography of this compound, specifically with poor retention and peak shape on my reversed-phase column. What can I do?
A2: this compound is a polar, hydrophilic molecule, which makes it challenging to retain on traditional C18 reversed-phase columns.[3][4] Here are several strategies to address this:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a suitable alternative for retaining and separating polar compounds like underivatized amino acids.[3]
-
Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange properties, such as the Acclaim™ Trinity™ Q1, can effectively retain this compound without derivatization.[3]
-
Ion-Pairing Chromatography: The use of ion-pairing reagents like perfluoroheptanoic acid can improve the retention of this compound on reversed-phase columns. However, these reagents can cause ion suppression and retention time instability.[3]
-
Derivatization: Chemically modifying this compound to make it more hydrophobic is a common and effective approach. This is discussed further in Q3.
Q3: What are the advantages and disadvantages of derivatizing this compound before LC-MS analysis?
A3: Derivatization can significantly improve the analysis of this compound, but it also has drawbacks.
-
Advantages:
-
Improved Chromatographic Retention: Derivatization with reagents like dansyl chloride or phenyl isothiocyanate (PITC) increases the hydrophobicity of this compound, leading to better retention on reversed-phase columns.[3][5]
-
Enhanced Ionization Efficiency: Some derivatizing agents can add a permanent positive charge or a more readily ionizable group to the molecule, which can boost the signal intensity in the mass spectrometer.[6]
-
-
Disadvantages:
Q4: My quantitative results for this compound are inconsistent. How can I improve reproducibility?
A4: Inconsistent results are often due to a combination of factors. Here's what to investigate:
-
Matrix Effects: As mentioned in Q1, matrix effects are a major source of variability. To mitigate this, consider:
-
Sample Dilution: Diluting the sample extract can minimize the concentration of interfering matrix components.[3]
-
Use of an Isotopically Labeled Internal Standard: An internal standard like L-Leucine-d3 or a custom-synthesized labeled this compound can correct for variations in both sample preparation and instrument response.[3]
-
-
Sample Extraction Consistency: Ensure that your sample extraction procedure is highly consistent in terms of solvent volumes, extraction times, and temperatures.
-
Instrument Stability: Monitor the stability of your LC-MS system by regularly injecting a standard solution. Contamination of the ESI source can lead to signal drift.
Troubleshooting Guides
Troubleshooting Poor Signal Intensity for this compound
This guide provides a step-by-step approach to diagnosing and resolving low signal issues.
Caption: Troubleshooting workflow for low this compound signal.
Experimental Protocols
Protocol 1: Direct Analysis of Underivatized this compound using Mixed-Mode LC-MS/MS
This protocol is adapted from a method for the analysis of this compound in ackee fruit and is suitable for researchers who wish to avoid derivatization.[3]
1. Sample Extraction: a. Homogenize 3g of the sample material. b. Add 10 mL of an 8:2 ethanol:water solution. c. Shake vigorously for 15 minutes. d. Centrifuge at 4000 rpm for 10 minutes. e. Dilute the supernatant 50-fold with acetonitrile.
2. LC-MS/MS System:
-
LC Column: Acclaim™ Trinity™ Q1 (3 µm, 100 x 3 mm) or equivalent mixed-mode column.
-
Mobile Phase A: 1:9 water:acetonitrile + 5 mM ammonium formate, pH 2.9.
-
Mobile Phase B: 3:7 water:acetonitrile + 50 mM ammonium formate, pH 2.9.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 1 µL.
-
MS System: Triple quadrupole mass spectrometer with ESI source.
3. MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Quantification: m/z 142.2 -> 74
-
Confirmation: m/z 142.2 -> 96
-
-
Note: Specific voltages and gas flows should be optimized for your instrument.
Protocol 2: Analysis of this compound using Dansyl Chloride Derivatization
This protocol is based on methods that utilize derivatization to enhance chromatographic retention and sensitivity.[5]
1. Sample Preparation: a. Perform an initial extraction of this compound from the matrix (e.g., with an aqueous or alcoholic solution). b. Evaporate the extract to dryness under a stream of nitrogen.
2. Derivatization: a. Reconstitute the dried extract in 100 µL of a suitable buffer (e.g., 100 mM sodium carbonate buffer, pH 9.5). b. Add 50 µL of dansyl chloride solution (e.g., 1 mg/mL in acetone). c. Vortex and incubate at 60°C for 30 minutes. d. Add a quenching reagent (e.g., 10 µL of 5% formic acid) to stop the reaction.
3. LC-MS/MS System:
-
LC Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol (B129727) or acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole or high-resolution mass spectrometer with ESI source.
4. MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition for dansyl-HGA: m/z 375.1 -> 170.1 (or other appropriate fragments).
-
Note: Fragment ions and collision energies should be optimized.
Caption: Comparison of direct vs. derivatization workflows.
Quantitative Data Summary
The table below summarizes the Limit of Quantification (LOQ) for this compound achieved by different analytical methods reported in the literature. This data can help in selecting a method that meets the sensitivity requirements of your study.
| Method Type | Matrix | LOQ | Reference |
| Direct Injection UPLC-MS/MS | Maple Samples | 16.4 µg/kg | [1] |
| Direct Injection LC-MS/MS | Ackee Fruit | 17 µg/g | |
| Dansyl Derivatization UHPLC-HRMS/MS | Whole Blood | 0.35 µg/L | |
| Butylation UPLC-MS/MS | Serum | 0.01 µmol/L | [7] |
References
- 1. Co-Occurrence of this compound and Hypoglycin B in Sycamore and Box Elder Maple Proved by LC-MS/MS and LC-HR-MS | MDPI [mdpi.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of this compound and Methylenecyclopropylglycine in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Minimizing interferences from endogenous amino acids in Hypoglycin A assays
Welcome to the technical support center for Hypoglycin (B18308) A (HGA) analysis. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing interferences from endogenous amino acids during HGA quantification. Here you will find troubleshooting guides and frequently asked questions to address common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are endogenous amino acids a problem in Hypoglycin A (HGA) assays?
A1: this compound is a non-proteinogenic amino acid.[1] Its structural similarity to endogenous amino acids, such as leucine (B10760876) and isoleucine, can lead to several analytical challenges:
-
Co-elution: Endogenous amino acids can co-elute with HGA in chromatographic systems, especially in conventional reversed-phase liquid chromatography (RPLC), leading to inaccurate quantification.[2]
-
Ion Suppression/Enhancement: High concentrations of endogenous amino acids in the sample matrix can interfere with the ionization of HGA in the mass spectrometer source, a phenomenon known as matrix effect, which can lead to under- or overestimation of the HGA concentration.[3]
-
Isobaric Interference: Some amino acids or their metabolites may have the same nominal mass as HGA, creating interference in single-quadrupole mass spectrometry. High-resolution mass spectrometry or tandem MS (MS/MS) is often required to mitigate this.[4]
Q2: What are the common analytical techniques for HGA determination?
A2: The most common and reliable methods for HGA quantification are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][5] Other techniques that have been used include:
-
High-Performance Liquid Chromatography (HPLC) with UV detection, often requiring pre-column derivatization.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS), which also necessitates derivatization to increase the volatility of HGA.[8]
-
Ion-Exchange Chromatography.[9]
LC-MS/MS is generally preferred for its high sensitivity and selectivity, which are crucial for distinguishing HGA from a complex biological matrix.[2][5]
Q3: What is derivatization and is it necessary for HGA analysis?
A3: Derivatization is a chemical reaction that modifies the analyte to improve its analytical properties. In HGA analysis, derivatization is used to:
-
Enhance chromatographic retention on reversed-phase columns.[2]
-
Improve detection sensitivity (e.g., by adding a fluorescent tag for HPLC-FLD).
-
Increase volatility for GC-MS analysis.[8]
Common derivatizing agents for amino acids include phenylisothiocyanate (PITC), o-phthalaldehyde (B127526) (OPA), and dansyl chloride.[2][6]
However, derivatization is not always necessary. Modern chromatographic techniques like mixed-mode chromatography and Hydrophilic Interaction Liquid Chromatography (HILIC) can retain underivatized HGA, simplifying sample preparation.[3] The direct "dilute-and-shoot" approach for urine samples or simple extraction for milk, followed by LC-MS/MS analysis, has been successfully developed without derivatization.[5]
Q4: How can I choose the right chromatographic method to separate HGA from other amino acids?
A4: The choice of chromatographic method is critical for resolving HGA from interfering amino acids.
-
Reversed-Phase Liquid Chromatography (RPLC): This is the most common HPLC mode but is not ideal for polar compounds like underivatized amino acids. Derivatization is often required to achieve good retention and separation.[2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds and can be used for the analysis of underivatized HGA.[3]
-
Mixed-Mode Chromatography: These columns have both reversed-phase and ion-exchange properties, allowing for the retention and separation of a wide range of compounds, including polar analytes like HGA, without derivatization.[3]
-
Ion-Exchange Chromatography: This technique separates molecules based on their charge and can provide excellent resolution between HGA and other amino acids.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor HGA peak shape (tailing or fronting) | Inadequate chromatographic conditions for a polar analyte. | 1. Optimize Mobile Phase: Adjust the pH or ionic strength of the mobile phase. For RPLC, consider using an ion-pairing agent, but be aware of potential ion suppression in MS.[3] 2. Switch Column Chemistry: Consider using a HILIC or mixed-mode column specifically designed for polar analytes.[3] |
| Co-elution of HGA with an interfering peak | Insufficient chromatographic resolution from an isomeric or isobaric endogenous compound. | 1. Gradient Optimization: Adjust the gradient slope to improve separation. A shallower gradient can increase resolution.[4] 2. Alternative Chromatography: If optimization is insufficient, switch to a different separation mechanism (e.g., from RPLC to HILIC). 3. Enhance MS/MS Specificity: Ensure you are using at least two specific MRM transitions for HGA. The ratio of these transitions should be consistent between standards and samples.[3] |
| Low HGA recovery during sample preparation | Inefficient extraction of HGA from the sample matrix. | 1. Optimize Extraction Solvent: HGA is typically extracted with an alcohol-water mixture (e.g., 80% ethanol).[7] Ensure the solvent composition is optimal for your sample type. 2. Incorporate an Internal Standard: Use a stable isotope-labeled internal standard for HGA (if available) or a structurally similar compound (e.g., L-Leucine-d3) to correct for recovery losses and matrix effects.[3] |
| Signal suppression or enhancement in MS detection | Matrix effects from co-eluting endogenous compounds. | 1. Improve Sample Cleanup: Implement a solid-phase extraction (SPE) step to remove interfering matrix components. 2. Dilute the Sample: A simple dilution of the sample extract can reduce the concentration of interfering substances.[5] 3. Use an Internal Standard: A co-eluting stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[3] |
| Inconsistent results with derivatization | Instability of the derivatizing agent or the derivatized product. | 1. Control Reaction Conditions: Strictly control the pH, temperature, and reaction time for the derivatization step.[10] 2. Fresh Reagents: Prepare derivatizing reagents fresh daily. 3. Consider an Alternative: If instability persists, explore methods that do not require derivatization.[3][5] |
Experimental Protocols
Protocol 1: HGA Analysis in Ackee Fruit without Derivatization using LC-MS/MS
This protocol is based on the method described by the FDA for the rapid determination of HGA in ackee fruit.[3]
1. Sample Preparation and Extraction: a. Weigh 3 ± 0.1 g of homogenized ackee fruit into a 50-mL polypropylene (B1209903) centrifuge tube. b. Add 20 mL of 80:20 (v/v) ethanol:water as the extraction solvent. c. Tightly cap the tubes and shake vigorously for 20 minutes (e.g., using a Geno/Grinder). d. Centrifuge the tubes at 3,000 x g for 10 minutes. e. Transfer a 5 µL aliquot of the supernatant (sample extract) into an autosampler vial containing 245 µL of the internal standard solution (e.g., 50 ng/mL L-Leucine-d3 in acetonitrile). f. Vortex the vial briefly before analysis.
2. LC-MS/MS Conditions:
- LC Column: Mixed-mode column (e.g., Acclaim™ Trinity™ Q1, 3 µm, 100 x 3 mm).[3]
- Mobile Phase: Isocratic elution with a mobile phase like 50 mM ammonium (B1175870) formate (B1220265) at pH 2.9.[3]
- Flow Rate: 0.5 mL/min.
- Injection Volume: 1-5 µL.
- Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
- Detection: Monitor at least two multiple reaction monitoring (MRM) transitions for HGA (e.g., m/z 142.2 → 74 and 142.2 → 96) and one for the internal standard.[3]
Protocol 2: HGA Analysis in Human Plasma with Derivatization
This protocol is adapted from a method for the simultaneous quantification of HGA and MCPG in human plasma.[4]
1. Sample Preparation and Protein Precipitation: a. Pipette 20 µL of plasma, calibrators, or quality controls into a 96-well plate. b. Add the internal standard solution. c. Transfer the samples to a protein precipitation plate containing 200 µL of acetonitrile. d. Shake for 30 seconds at 1,000 rpm. e. Apply vacuum to pull the supernatant through the filter plate. f. Dry the filtrate under nitrogen gas at 60 °C for 30 minutes.
2. Derivatization: a. To the dried wells, add 20 µL of 10X PBS buffer (pH 11.0). b. Add 50 µL of dansyl chloride solution (1 mg/mL in acetonitrile). c. Shake at 1,000 rpm at 60 °C for 10 minutes to complete the derivatization.
3. LC-MS/MS Conditions:
- LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient optimized to separate the dansylated HGA from matrix interferences. For example, a 4.40-minute linear gradient can be used to resolve dns-MCPG from an isobaric interference.[4]
- Mass Spectrometer: Triple quadrupole mass spectrometer (ESI+).
- Detection: Monitor the specific MRM transitions for dansylated HGA and its internal standard.
Quantitative Data Summary
Table 1: Recovery of HGA from Spiked Ackee Fruit Samples
| Spiked Concentration (µg/g) | Mean Recovery (%) | Standard Deviation | % Coefficient of Variation (%CV) |
| 403.2 | 94.37 | 1.27 | 1.35 |
| 201.6 | 99.12 | 2.09 | 2.11 |
| 96.8 | 107.95 | 5.42 | 5.02 |
| 48.4 | 129.18 | 15.32 | 11.86 |
Data adapted from a method validation study using PITC derivatization and HPLC-UV.[7]
Table 2: Stability of HGA and MCPG in Human Plasma
| Analyte | Storage Condition | Duration | Mean Recovery (%) |
| HGA | 4 °C | 24 hours | > 86% |
| MCPG | 4 °C | 24 hours | > 86% |
| HGA | 22 °C | 24 hours | > 86% |
| MCPG | 22 °C | 24 hours | > 86% |
| HGA | 60 °C (in water) | 4 hours | > 92% |
| MCPG | 60 °C (in water) | 4 hours | > 92% |
Data from a study on the quantification of HGA and MCPG in human plasma.[4]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. Quantification of this compound and Methylenecyclopropylglycine in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A sensitive LC-MS/MS method for the quantification of the plant toxins this compound and methylenecyclopropylglycine and their metabolites in cow's milk and urine and application to farm milk samples from Germany - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Method validation study of this compound determination in ackee fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of Metabolites for Assessing Human Exposure to Soapberry Toxins this compound and Methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ion-exchange chromatographic determination of this compound in canned ackee fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
Addressing reproducibility issues in Hypoglycin A derivatization methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address reproducibility issues encountered during the derivatization of Hypoglycin (B18308) A (HGA) for analytical quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing Hypoglycin A for LC-MS analysis?
The most common pre-column derivatization methods for HGA analysis involve reagents that react with its primary amine group to enhance chromatographic retention and improve ionization efficiency. These include Phenylisothiocyanate (PITC) and Dansyl Chloride.[1][2][3] Additionally, methods for the analysis of underivatized HGA have been developed.[4][5]
Q2: Why is derivatization often necessary for this compound analysis?
This compound, like many amino acids, is a polar molecule and lacks a strong chromophore, making it difficult to retain on traditional reversed-phase HPLC columns and challenging to detect with high sensitivity using UV or fluorescence detectors.[1] Derivatization attaches a chemical group that increases the molecule's hydrophobicity and provides a readily detectable tag.[6][7]
Q3: What are the main challenges associated with HGA derivatization?
Common challenges include incomplete derivatization, instability of the derivatives, formation of by-products, and matrix effects from complex biological samples.[8][9] These issues can lead to poor reproducibility, inaccurate quantification, and problematic chromatography.
Q4: Can this compound be analyzed without derivatization?
Yes, methods using hydrophilic interaction liquid chromatography (HILIC) or mixed-mode chromatography have been developed for the analysis of underivatized HGA.[4][5] These methods simplify sample preparation but may face challenges with matrix effects and retention time instability.[8]
Troubleshooting Guides
Phenylisothiocyanate (PITC) Derivatization
Q: My PITC derivatization of HGA is incomplete. What are the possible causes and solutions?
A: Incomplete derivatization with PITC is a common issue. Here are the likely causes and how to address them:
-
Presence of Moisture: PITC is highly sensitive to moisture, which can hydrolyze the reagent and reduce its reactivity with HGA.
-
Solution: Ensure all solvents and reagents are anhydrous. Dry the sample completely before adding the derivatization reagent.[1]
-
-
Incorrect pH: The reaction between PITC and the amino group of HGA is pH-dependent.
-
Solution: The derivatization reaction is typically carried out in a basic medium, often using a coupling solvent containing triethylamine (B128534) (TEA).[10][11] Ensure the correct ratio of sample to coupling solvent is used to maintain the optimal pH.
-
-
Insufficient Reagent: An inadequate amount of PITC will lead to incomplete reaction.
-
Solution: Use a molar excess of PITC to ensure all HGA molecules are derivatized.[11]
-
Q: I am observing peak tailing with my PITC-derivatized HGA. What could be the cause?
A: Peak tailing in HPLC can be caused by several factors:
-
Secondary Interactions: Residual silanol (B1196071) groups on the HPLC column can interact with the derivatized HGA, causing tailing.
-
Solution: Use a well-end-capped column or a mobile phase with a competing base to minimize these interactions. Adjusting the mobile phase pH can also help.[12]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.[13]
-
-
Contamination: Buildup of contaminants on the column can affect peak shape.
Dansyl Chloride Derivatization
Q: My dansyl chloride derivatization is giving low yields. How can I optimize the reaction?
A: Low derivatization yields with dansyl chloride can be improved by optimizing several reaction parameters:
-
Incorrect pH: The dansylation reaction is highly pH-dependent and requires alkaline conditions (typically pH 9-10.5) to deprotonate the amino group of HGA, making it more nucleophilic.[6]
-
Solution: Use a carbonate-bicarbonate or borate (B1201080) buffer to maintain the optimal pH.[7][15]
-
-
Suboptimal Temperature and Reaction Time: The kinetics of the reaction are influenced by temperature and time.
-
Reagent Instability: Dansyl chloride is susceptible to hydrolysis in aqueous solutions.
-
Solution: Prepare the dansyl chloride solution in a dry organic solvent like acetonitrile (B52724) immediately before use and minimize the amount of water in the reaction mixture.[7]
-
Q: I am seeing multiple peaks for my dansylated HGA standard. What is happening?
A: The presence of multiple peaks can be due to:
-
Side Reactions: Dansyl chloride can react with other functional groups, although it is most reactive with primary and secondary amines. It can also self-react to form by-products.
-
Solution: Optimize the reaction conditions (pH, temperature, time) to favor the derivatization of the target amine. After derivatization, a quenching step, for example with NaOH, can be used to consume excess dansyl chloride.[17]
-
-
Degradation of the Derivative: The stability of the dansylated product can be an issue.
-
Solution: Analyze the samples as soon as possible after derivatization and store them under appropriate conditions (e.g., protected from light at low temperatures).
-
Underivatized this compound Analysis
Q: I am experiencing significant matrix effects in my underivatized HGA analysis. How can I mitigate this?
A: Matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, are a common challenge in the analysis of underivatized compounds in complex matrices.
-
Inadequate Sample Cleanup: Co-eluting matrix components can interfere with the ionization of HGA.
-
Solution: Employ a more effective sample preparation technique, such as solid-phase extraction (SPE), to remove interfering substances.
-
-
Lack of an Appropriate Internal Standard: An internal standard that behaves similarly to the analyte can compensate for matrix effects.
-
Solution: Use a stable isotope-labeled internal standard for HGA if available. This is the most effective way to correct for matrix effects and variations in instrument response.
-
Quantitative Data Summary
The following tables summarize performance data for different HGA analysis methods based on published literature. Note that direct comparison between methods should be made with caution as the data are from different studies using various matrices and instrumentation.
Table 1: Dansyl Chloride Derivatization with UHPLC-HRMS/MS
| Parameter | Value | Reference |
| Linearity Range | 0.8 - 500 µg/L | [18] |
| Limit of Detection (LOD) | 0.35 µg/L | [18] |
| Precision (CV%) | < 15% | [18] |
| Accuracy (Recovery %) | 85 - 115% | [18] |
Table 2: aTRAQ® Kit Derivatization
| Parameter | Value | Reference |
| Linearity Range | 0.09 - 50 µmol/L | [19] |
| Precision (CV%) | < 8% | [19] |
Table 3: Underivatized Analysis of HGA Metabolites by HPLC-MS/MS
| Parameter | Value | Reference |
| Linearity Range | 0.10 - 20 µg/mL | [20] |
| Correlation Coefficient (r) | > 0.99 | [20] |
| Precision (RSD%) | ≤ 20% | [20] |
| Accuracy | ≥ 80% | [20] |
Experimental Protocols
Protocol 1: Phenylisothiocyanate (PITC) Derivatization
This protocol is a general guideline and may require optimization.
-
Sample Preparation:
-
To 20 µL of sample or standard, add an appropriate internal standard.
-
Dry the sample completely under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried sample in 20 µL of a freshly prepared solution of ethanol:water:triethylamine (2:2:1, v/v/v).
-
Dry the sample again under nitrogen.
-
Add 20 µL of freshly prepared derivatizing reagent (ethanol:water:triethylamine:PITC, 7:1:1:1, v/v/v/v).
-
Vortex and incubate at room temperature for 20 minutes.[21]
-
Dry the sample under nitrogen to remove excess reagent.
-
-
Reconstitution:
-
Reconstitute the dried derivative in a suitable mobile phase compatible solvent for LC-MS analysis.
-
Protocol 2: Dansyl Chloride Derivatization
This protocol is a general guideline and may require optimization.
-
Sample Preparation:
-
To 50 µL of sample or standard, add an appropriate internal standard.
-
-
Derivatization:
-
Quenching:
-
Add a quenching solution (e.g., NaOH) to consume excess dansyl chloride.[17]
-
-
Analysis:
-
Centrifuge the sample to pellet any precipitate.
-
Transfer the supernatant for LC-MS analysis.
-
Visualizations
Caption: Experimental workflows for PITC and Dansyl Chloride derivatization.
Caption: A logical workflow for troubleshooting common HGA derivatization issues.
References
- 1. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. fda.gov [fda.gov]
- 5. A sensitive LC–MS/MS method for the quantification of the plant toxins this compound and methylenecyclopropylglycine and their metabolites in cow’s milk and urine and application to farm milk samples from Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Matrix effects in the derivatization of amino acids with 9-fluorenylmethyl chloroformate and phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cerealsgrains.org [cerealsgrains.org]
- 12. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 13. mastelf.com [mastelf.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 18. A validated method for quantifying this compound in whole blood by UHPLC-HRMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. madbarn.com [madbarn.com]
- 20. Quantification of Metabolites for Assessing Human Exposure to Soapberry Toxins this compound and Methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solid-Phase Extraction of Hypoglycin A
Welcome to the technical support center for the solid-phase extraction (SPE) of Hypoglycin A (HGA). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery and reproducibility of HGA in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in extracting this compound using solid-phase extraction?
A1: this compound is a polar, zwitterionic amino acid, which makes its retention on traditional reversed-phase (C18) sorbents challenging. Key difficulties include:
-
Poor Retention: HGA has low hydrophobicity and is not well-retained on non-polar sorbents, leading to analyte loss during the sample loading and washing steps.
-
Matrix Effects: Biological samples like plasma, serum, and urine contain numerous endogenous polar compounds that can interfere with HGA retention and co-elute, causing ion suppression or enhancement in mass spectrometry analysis.
-
Low Recovery: Incomplete elution or premature breakthrough from the SPE cartridge can result in significant analyte loss and poor overall recovery.
Q2: Which SPE sorbents are recommended for this compound?
A2: Due to HGA's polar nature, alternative SPE chemistries are more effective than standard reversed-phase silica:
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Sorbents: These stationary phases (e.g., silica, diol) retain polar compounds like HGA from solutions with a high percentage of organic solvent. Elution is achieved by increasing the aqueous content of the solvent.
-
Mixed-Mode Cation Exchange (MCX) Sorbents: These sorbents combine reversed-phase and strong cation exchange functionalities. At a low pH, the amino group of HGA is protonated (positively charged), allowing for strong retention via ion exchange. This enables the use of strong organic washes to remove neutral and acidic interferences.
Q3: Is derivatization of this compound necessary for good SPE recovery?
A3: Not always. While derivatization (e.g., with PITC or dansyl chloride) increases the hydrophobicity of HGA, making it suitable for reversed-phase SPE, modern HILIC and mixed-mode sorbents can effectively capture the underivatized form.[1] Derivatization is often performed after initial extraction or cleanup and can introduce extra steps and variability.[1]
Q4: How can I determine which step of my SPE protocol is causing low recovery?
A4: To pinpoint the source of analyte loss, you should collect and analyze the fractions from each step of the SPE process: the flow-through from sample loading, each wash fraction, and the final elution fraction. This systematic approach will show you whether the analyte is not being retained, is being washed away prematurely, or is not being eluted completely.
Troubleshooting Guide
Problem 1: Low Recovery of this compound
| Possible Cause | Recommended Solution |
| Analyte Breakthrough (HGA in Load Fraction) | For HILIC: Increase the organic solvent (e.g., acetonitrile) concentration in your sample to promote retention. Ensure the sample is loaded in at least 80-90% organic solvent. For MCX: Ensure the sample pH is at least 2 units below the pKa of the primary amine (~pH 9.8), so a pH of 6 or lower is recommended to ensure the analyte is charged and retained by the cation exchanger. |
| Analyte Loss During Washing (HGA in Wash Fraction) | For HILIC: Your wash solvent may be too polar (too much water). Decrease the water content in the wash solution. Use a high percentage of organic solvent (e.g., 90-95% acetonitrile) to wash away less polar interferences. For MCX: The organic content of your wash solvent may be too high, disrupting secondary reversed-phase interactions. Alternatively, the pH of the wash may be too high, neutralizing the charge on the analyte. Maintain a low pH in the wash step. |
| Incomplete Elution (HGA Retained on Sorbent) | For HILIC: The elution solvent is not polar enough to disrupt the hydrophilic interactions. Increase the percentage of water in your elution solvent. A common starting point is 50:50 acetonitrile (B52724):water, which can be adjusted to higher aqueous content. For MCX: The elution solvent is not strong enough to disrupt the ionic bond. Elute with a basic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol) to neutralize the charge on HGA, disrupting the ionic interaction and allowing for elution. |
| Slow Flow Rate or Clogging | The sample may contain particulates. Centrifuge or filter your sample before loading. If using plasma or serum, a protein precipitation step prior to SPE may be necessary. |
Data Presentation: Optimizing SPE Parameters
The following tables provide illustrative data on how to approach the optimization of your SPE method for this compound.
Table 1: Example of Wash Solvent Optimization for HGA on a HILIC Sorbent
| Wash Solvent Composition (% Acetonitrile in Water) | % HGA Recovery in Eluate | % Interferences Removed | Recommendation |
| 70% | 65% | High | Too polar; premature elution of HGA. |
| 80% | 85% | Moderate | Better retention, but still some HGA loss. |
| 90% | 98% | Good | Optimal balance of HGA retention and interference removal. |
| 95% | 99% | Low | Maximum HGA retention, but may not remove all interferences. |
Table 2: Example of Elution Solvent Optimization for HGA on an MCX Sorbent
| Elution Solvent | % HGA Recovery | Eluate Cleanliness | Recommendation |
| 100% Methanol (B129727) | <10% | Very Clean | Insufficient to disrupt ionic interactions. |
| 5% Formic Acid in Methanol | 25% | Clean | Acidic pH maintains charge; poor elution. |
| 5% NH4OH in Methanol | >95% | Good | Base neutralizes HGA, allowing for efficient elution. |
| 5% NH4OH in 50:50 Methanol:Water | >95% | Fair | Water may co-elute more polar interferences. |
Experimental Protocols
Protocol 1: HILIC SPE for Underivatized this compound
This protocol is a starting point for extracting HGA from aqueous samples.
-
Conditioning: Condition the HILIC SPE cartridge with 1 mL of acetonitrile.
-
Equilibration: Equilibrate the cartridge with 1 mL of 90:10 acetonitrile:water.
-
Sample Loading: Pretreat your sample by diluting it with acetonitrile to a final concentration of at least 90% acetonitrile. Load the pretreated sample onto the cartridge at a slow flow rate (e.g., 0.5 mL/min).
-
Washing: Wash the cartridge with 1 mL of 95:5 acetonitrile:water to remove non-polar and weakly polar interferences.
-
Elution: Elute this compound with 1 mL of 50:50 acetonitrile:water. The percentage of water can be increased if recovery is low.
Protocol 2: Mixed-Mode Cation Exchange (MCX) SPE for Underivatized this compound
This protocol is suitable for extracting HGA from biological fluids like plasma or urine.
-
Sample Pre-treatment: Dilute the sample (e.g., 1 mL of plasma) with 1 mL of 50 mM ammonium acetate (B1210297) at pH 6.
-
Conditioning: Condition the MCX SPE cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate at pH 6.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a flow rate of approximately 1 mL/min.
-
Washing:
-
Wash 1: 1 mL of 50 mM ammonium acetate (pH 6) to remove salts and polar interferences.
-
Wash 2: 1 mL of methanol to remove hydrophobic interferences.
-
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
Visualizations
Below are diagrams illustrating the logical workflows for troubleshooting and performing SPE for this compound.
Caption: Troubleshooting workflow for low HGA recovery.
Caption: Recommended SPE workflows for this compound.
References
Reducing analysis time for high-throughput Hypoglycin A screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing analysis time for high-throughput Hypoglycin (B18308) A (HGA) screening.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for high-throughput analysis of Hypoglycin A?
A1: The most common methods for rapid HGA analysis are based on Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1] Modern approaches focus on direct injection of sample extracts, avoiding time-consuming derivatization steps that were common in older methods.[1][2] Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) and the use of mixed-mode columns are employed to retain the polar HGA molecule without derivatization.[1]
Q2: What are the main advantages of eliminating the derivatization step?
A2: Eliminating pre-column derivatization significantly reduces sample preparation time and cost.[2][3] It also avoids issues associated with derivative instability and lack of reproducibility, leading to a more robust and faster analytical method.[1][4]
Q3: What kind of analysis time can be expected with modern LC-MS/MS methods?
A3: With optimized methods that do not require derivatization, the analysis time per sample can be as short as 15 minutes.[1] Some ultra-high-performance liquid chromatography (UHPLC) methods can achieve even faster run times.
Q4: What are common matrices from which this compound is analyzed?
A4: this compound is commonly analyzed in various matrices, including ackee fruit, litchi, and other members of the Sapindaceae family.[1] It is also quantified in biological samples such as serum, plasma, urine, and muscle tissue in cases of suspected toxicity.[5][6][7][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Broadening, Tailing, or Splitting) | Column overload, column contamination, improper mobile phase pH, temperature fluctuations, dirty ion source.[9] | - Dilute the sample to avoid column overload.- Use a guard column and/or implement a column wash step between injections.- Ensure the mobile phase pH is appropriate for HGA's pKa.- Use a column oven to maintain a stable temperature.- Clean the ion source according to the manufacturer's instructions. |
| Retention Time Shifts | Column degradation, changes in mobile phase composition, fluctuating flow rates, inconsistent temperature.[9] | - Use a new or validated column.- Prepare fresh mobile phase daily and ensure accurate composition.- Check the LC pump for leaks and ensure a stable flow rate.- Use a column oven for temperature stability.- Employ an isotopically labeled internal standard (e.g., L-Leucine-d3) to correct for shifts.[1] |
| Low Signal Intensity or Sensitivity | Ion suppression from matrix components, inefficient ionization, incorrect MS/MS transition monitoring. | - Optimize sample preparation to remove interfering matrix components (e.g., solid-phase extraction).- Use an internal standard to compensate for matrix effects.[1]- Optimize ion source parameters (e.g., gas flows, temperature, voltage).- Ensure the correct precursor and product ions for HGA are being monitored (e.g., m/z 142.2/74 for quantification and 142.2/96 for confirmation).[1] |
| High Background Noise | Contaminated mobile phase, contaminated LC system or MS ion source, carryover from previous injections.[9] | - Use high-purity solvents and reagents (HPLC or LC-MS grade).[1]- Flush the LC system and clean the ion source.- Implement a robust needle wash protocol and inject blank samples between experimental samples to check for carryover. |
| Inconsistent Results/Poor Reproducibility | Instability of derivatization agent (if used), variability in manual sample preparation, instrument signal drift.[1] | - Switch to a direct analysis method to avoid derivatization.[2]- Automate sample preparation where possible.- Use an internal standard to correct for instrument drift.[1]- Allow the instrument to stabilize before starting the analytical run. |
Experimental Protocols
Method 1: Rapid Determination of HGA in Ackee Fruit by LC-MS/MS (without derivatization)
This method is adapted from a procedure developed by the FDA for the rapid analysis of HGA.[1]
1. Sample Preparation and Extraction:
-
Weigh 3 ± 0.1 g of minced ackee fruit into a 50-mL polypropylene (B1209903) centrifuge tube.
-
Add 20 mL of 8:2 ethanol:water extraction solvent.
-
Shake vigorously for 20 minutes (e.g., using a Geno/Grinder).
-
Centrifuge at 3,000 x g for 10 minutes.
-
Dilute 5 µL of the supernatant with 245 µL of an internal standard solution (e.g., 50 ng/mL L-Leucine-d3 in acetonitrile) in an autosampler vial.
2. LC-MS/MS Parameters:
-
Column: Mixed-mode column (e.g., Acclaim™ Trinity™ Q1, 3 µm, 100 x 3 mm).[1]
-
Mobile Phase A: 90:10 acetonitrile:water with 5 mM ammonium (B1175870) formate, pH 2.9.[1]
-
Mobile Phase B: 30:70 acetonitrile:water with 50 mM ammonium formate, pH 2.9.[1]
-
Gradient: A suitable gradient to separate HGA from matrix components.
-
Flow Rate: As recommended for the column dimensions.
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray ionization in positive mode (ESI+).
-
MS/MS Transitions:
-
HGA Quantifier: 142.2 -> 74
-
HGA Qualifier: 142.2 -> 96
-
Internal Standard (Leucine-d3): Appropriate transition.
-
Method 2: HGA Analysis in Plant Material (without derivatization)
This method is based on a validated protocol for quantifying HGA in plant material, such as sycamore seeds.[2]
1. Sample Preparation and Extraction:
-
Homogenize the plant material.
-
Perform an aqueous extraction of HGA.
-
Further sample cleanup may be required depending on the matrix.
2. LC-MS/MS Parameters:
-
LC System: A system capable of separating HGA from closely related amino acids like leucine (B10760876) and isoleucine without derivatization.
-
MS Detection: Tandem mass spectrometry for sensitive and specific detection.
-
Validation: The method should be validated for accuracy, precision, reproducibility, and linearity.
Quantitative Data Summary
The performance of modern, non-derivatization LC-MS/MS methods for HGA analysis is summarized below.
Table 1: Method Performance for HGA in Ackee Fruit [1]
| Parameter | Fortification Level (µg/g) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Accuracy & Precision | 17 | 70-120 | ≤ 20 |
| 33 | 70-120 | ≤ 20 | |
| 66 | 70-120 | ≤ 20 |
Table 2: Method Validation Parameters for HGA in Plant Material [2]
| Parameter | Value |
| Accuracy | 84–94% |
| Precision | 3–16% |
| Reproducibility | 3–6% |
| Linearity (R²) | 0.999 |
| Limit of Quantitation (LOQ) | 0.5 µg/g |
| Limit of Detection (LOD) | 0.001 µg/mL |
Visualizations
Caption: Workflow for rapid this compound screening without derivatization.
Caption: A logical troubleshooting workflow for common LC-MS/MS issues.
References
- 1. fda.gov [fda.gov]
- 2. Detection of equine atypical myopathy-associated this compound in plant material: Optimisation and validation of a novel LC-MS based method without derivatisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Detection of this compound and MCPA-carnitine in equine serum and muscle tissue: Optimisation and validation of a LC-MS-based method without derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of Metabolites for Assessing Human Exposure to Soapberry Toxins this compound and Methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of this compound and Methylenecyclopropylglycine in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. zefsci.com [zefsci.com]
Technical Support Center: Analysis of Low-Concentration Hypoglycin A in Plant Tissues
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hypoglycin (B18308) A (HGA). This resource provides troubleshooting guidance and answers to frequently asked questions related to the extraction, detection, and quantification of low concentrations of HGA in plant tissues.
Frequently Asked Questions (FAQs)
Q1: What is Hypoglycin A and in which plants is it found?
A1: this compound (HGA) is a naturally occurring, non-proteinogenic amino acid that acts as a protoxin.[1][2] It is predominantly found in plants belonging to the Sapindaceae family.[1] Notable examples include the unripened fruit of the ackee tree (Blighia sapida) and the seeds of the box elder tree (Acer negundo).[2] HGA has also been identified in other Acer species, such as the sycamore maple (Acer pseudoplatanus), where it is present in seeds, leaves, and seedlings.[3]
Q2: What are the primary challenges in analyzing low concentrations of this compound?
A2: The main challenges in analyzing low concentrations of HGA include:
-
Low abundance: HGA levels can be very low in certain plant tissues or at specific developmental stages, making detection difficult. For instance, the concentration in mature ackee fruit can be less than 0.1 ppm, while in the unripe fruit it can exceed 1000 ppm.[4][5]
-
Matrix effects: The complex biochemical matrix of plant tissues can interfere with analytical instruments, suppressing or enhancing the signal of the analyte.
-
Separation from similar compounds: HGA needs to be effectively separated from other amino acids with similar properties, such as leucine (B10760876) and isoleucine, to ensure accurate quantification.[1]
-
Historical reliance on derivatization: Many older analytical methods required chemical derivatization to achieve sufficient sensitivity for low HGA concentrations.[1][3][6] While effective, this additional step can introduce variability and prolong sample preparation time.[7]
Q3: What are the current recommended methods for quantifying low concentrations of this compound?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the current gold standard for the sensitive and specific quantification of HGA in plant tissues.[1][7] Newer LC-MS/MS methods have been developed that do not require chemical derivatization, simplifying the workflow and improving reproducibility.[1] These methods have achieved lower limits of quantification, with some reporting as low as 0.5 μg/g in plant material.[1][3]
Q4: What is the mechanism of this compound toxicity?
A4: this compound is a protoxin, meaning it is converted into a toxic metabolite in the body.[2] This metabolite, methylenecyclopropylacetyl-CoA (MCPA-CoA), disrupts normal cellular metabolism by:
-
Inhibiting fatty acid β-oxidation: MCPA-CoA irreversibly binds to and inactivates acyl-CoA dehydrogenases, which are crucial enzymes in the breakdown of fatty acids for energy.[2][3]
-
Inhibiting gluconeogenesis: MCPA-CoA also blocks enzymes required for the synthesis of glucose from non-carbohydrate precursors.[2][5] The combined effect of these inhibitions leads to a severe depletion of cellular energy reserves and a sharp drop in blood glucose levels (hypoglycemia), which is the hallmark of HGA poisoning, also known as Jamaican Vomiting Sickness.[2][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no this compound detected in samples expected to be positive. | Inefficient extraction. | Optimize the extraction solvent and conditions. Methanol has been shown to be an effective solvent.[1] Consider extraction at a slightly elevated temperature (e.g., 50°C for 1 hour) to improve efficiency.[1] Ensure the plant material is finely ground to maximize surface area for extraction. |
| Degradation of this compound during sample preparation or storage. | Prepare fresh stock solutions of HGA standards and store them at 4°C.[1] Process samples promptly after collection and store extracts at low temperatures if immediate analysis is not possible. | |
| Insufficient sensitivity of the analytical method. | If using older HPLC methods, consider switching to a more sensitive LC-MS/MS method. If derivatization is used, ensure the reaction has gone to completion. For LC-MS/MS, optimize the instrument parameters (e.g., ionization source, collision energy) for HGA detection. | |
| Poor reproducibility of results. | Inconsistent extraction efficiency. | Standardize the extraction procedure, including the solvent-to-sample ratio, extraction time, and temperature. Use an internal standard to correct for variations in extraction and instrument response.[7] |
| Variability in derivatization reaction. | If using derivatization, carefully control the reaction conditions (pH, temperature, reaction time) and reagent concentrations. | |
| Matrix effects in LC-MS/MS analysis. | Dilute the sample extract to minimize matrix effects.[7] Use a stable isotope-labeled internal standard that co-elutes with HGA to compensate for signal suppression or enhancement.[7] | |
| Peak tailing or poor peak shape in chromatography. | Inappropriate mobile phase composition. | Adjust the mobile phase pH and organic solvent concentration to optimize the peak shape. |
| Column contamination or degradation. | Use a guard column to protect the analytical column from contaminants in the sample matrix.[8] If the column performance degrades, wash it according to the manufacturer's instructions or replace it. | |
| Co-elution with interfering compounds. | Optimize the chromatographic gradient to improve the separation of HGA from other matrix components. |
Quantitative Data Summary
The following table summarizes the limits of quantification (LOQ) for this compound achieved by different analytical methods.
| Analytical Method | Derivatization | Limit of Quantification (LOQ) | Reference |
| LC-MS based method | No | 0.5 μg/g in plant material | [1] |
| HPLC | Yes | 1.4 μg/mL | [1] |
| UPLC-MS/MS | No | 1.12 µg/L in milk | [9] |
Experimental Protocols
Detailed Methodology for LC-MS/MS Quantification of this compound in Plant Tissues (Non-derivatization method)
This protocol is adapted from a validated method for the detection of HGA in plant material.[1]
1. Sample Preparation and Extraction:
-
Homogenization: Finely grind the plant tissue (e.g., seeds, leaves) to a homogenous powder.
-
Extraction:
-
Weigh approximately 100 mg of the homogenized plant material into a microcentrifuge tube.
-
Add 1 mL of methanol.
-
Incubate at 50°C for 1 hour with constant shaking.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Carefully collect the supernatant.
-
-
Dilution: Dilute the supernatant with an appropriate volume of HPLC-grade water before injection into the LC-MS/MS system. The dilution factor will depend on the expected concentration of HGA in the sample.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.
-
Column: A suitable reversed-phase column for the separation of polar compounds.
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile (B52724) with 0.1% formic acid). The gradient should be optimized to achieve good separation of HGA from other matrix components.
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MS/MS Detection: Monitor for specific precursor-to-product ion transitions for HGA. This is typically done in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Example transitions for HGA would need to be determined empirically but would involve the mass of the protonated molecule [M+H]+ as the precursor ion and specific fragment ions as product ions.
-
3. Quantification:
-
Calibration Curve: Prepare a series of calibration standards of known HGA concentrations in a matrix that mimics the sample extract.
-
Internal Standard: To improve accuracy and precision, use a stable isotope-labeled internal standard (e.g., d3-Leucine) added to the samples before extraction.[7]
-
Data Analysis: Quantify the amount of HGA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
References
- 1. Detection of equine atypical myopathy-associated this compound in plant material: Optimisation and validation of a novel LC-MS based method without derivatisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. fortunejournals.com [fortunejournals.com]
- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. openagrar.de [openagrar.de]
Technical Support Center: Method Refinement for Detecting Hypoglycin A in Processed Foods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the detection of Hypoglycin (B18308) A (HGA) in processed foods. The information is tailored for researchers, scientists, and drug development professionals working with analytical methods for HGA quantification.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing Hypoglycin A in processed foods?
A1: The main challenges include:
-
High Polarity: HGA is a polar amino acid, making it difficult to retain on conventional reversed-phase chromatography columns.[1]
-
Matrix Effects: Processed foods have complex matrices that can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry.[1]
-
Low Concentrations: HGA may be present at low levels, requiring sensitive analytical methods for accurate quantification.
-
Structural Analogs: The presence of structurally similar compounds, such as Methylenecyclopropylglycine (B50705) (MCPG), can pose a challenge for selective analysis.[2][3]
-
Derivatization Instability: While derivatization can improve chromatographic retention, the resulting derivatives may be unstable, affecting reproducibility.[1]
Q2: Is derivatization necessary for this compound analysis?
A2: Not always. While traditional methods often rely on derivatization with reagents like phenylisothiocyanate (PITC) or o-phthalaldehyde (B127526) (OPA) to improve retention on reversed-phase columns, modern techniques offer alternatives.[1][4][5] Methods using Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns can directly analyze underivatized HGA, simplifying sample preparation and avoiding issues with derivative instability.[1][6] However, derivatization with dansyl chloride has also been successfully used, particularly for plasma samples.[3]
Q3: What are the advantages of using LC-MS/MS for this compound detection?
A3: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is a powerful technique for HGA analysis due to its high sensitivity and selectivity.[1] It allows for the accurate identification and quantification of HGA even in complex food matrices with minimal sample cleanup.[1] The use of multiple reaction monitoring (MRM) enhances specificity by monitoring characteristic precursor-to-product ion transitions for HGA.[1]
Q4: What are typical extraction solvents for this compound from processed foods?
A4: An 80:20 ethanol-water solution is a commonly used and effective extraction solvent for HGA from food matrices like ackee fruit.[1][5] This solvent mixture efficiently extracts the polar HGA while precipitating some of the less polar matrix components.
Q5: How can matrix effects be minimized in LC-MS/MS analysis?
A5: Matrix effects can be mitigated by:
-
Sample Dilution: A simple "dilute-and-shoot" approach can significantly reduce the concentration of interfering matrix components.[6]
-
Use of an Internal Standard: An isotopically labeled internal standard, such as L-Leucine-d3, can compensate for matrix-induced signal variations and instrument drift.[1]
-
Effective Sample Cleanup: Solid-phase extraction (SPE) can be employed to remove interfering substances from the sample extract before analysis.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that closely resembles the sample matrix can help to compensate for matrix effects.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape or no peak for HGA | Inadequate retention on a reversed-phase column. | Consider using a HILIC or mixed-mode column designed for polar analytes.[1] Alternatively, employ a derivatization step to increase the hydrophobicity of HGA.[4] |
| Low sensitivity of the detector. | For LC-UV methods, ensure the derivatization reaction is complete. For LC-MS/MS, optimize the ionization source parameters and collision energies for HGA. | |
| High background noise or interfering peaks | Complex food matrix. | Improve the sample cleanup procedure using solid-phase extraction (SPE). Dilute the sample extract further to reduce matrix components.[6] |
| Contamination from reagents or equipment. | Use high-purity solvents and reagents (HPLC or MS grade).[1] Thoroughly clean all glassware and equipment. | |
| Inconsistent or low recovery | Inefficient extraction. | Ensure the sample is thoroughly homogenized. Optimize the extraction solvent and procedure (e.g., shaking time, temperature). |
| Degradation of HGA. | Process samples promptly and store extracts at low temperatures (e.g., 5 °C in the autosampler) to prevent degradation.[3] | |
| Instability of HGA derivative. | If using derivatization, check the stability of the derivative over time and under different storage conditions. Prepare derivatives fresh if necessary.[1] | |
| Poor reproducibility of results | Inconsistent sample preparation. | Follow a standardized and validated protocol for all samples. Use an internal standard to correct for variations.[1] |
| Instrument variability. | Perform regular instrument maintenance and calibration. Monitor system suitability parameters throughout the analytical run. | |
| Ion suppression in MS detection | Co-eluting matrix components. | Adjust the chromatographic gradient to better separate HGA from interfering compounds.[3] Utilize a more effective sample cleanup method. |
| High concentration of non-volatile salts in the mobile phase. | Use volatile mobile phase additives like formic acid or ammonium (B1175870) formate.[1] |
Quantitative Data Summary
Table 1: Performance of LC-MS/MS Methods for this compound Detection
| Matrix | Method Highlights | LOD | LOQ | Recovery (%) | Precision (RSD %) | Reference |
| Canned Ackee Fruit | Mixed-mode column, no derivatization | 0.63 µg/g (MDL) | 1.9 µg/g (MQL) | 70-120 | ≤ 20 | [1] |
| Maple Samples | UPLC-MS/MS, no derivatization | 5.0 µg/kg | 16.4 µg/kg | - | - | [6] |
| Cow's Milk | UPLC-MS/MS, no derivatization | - | 1.12 µg/L | 89-106 | ≤ 20 | [7] |
| Human Urine (Metabolites) | HPLC-MS/MS | 0.013 µg/mL (MCPA-Gly) | 0.10 µg/mL (LRL) | ≥ 80 | ≤ 20 | [8][9] |
Table 2: Recovery Data for HGA in Spiked Ackee Fruit (LC-UV with PITC Derivatization)
| Spike Level (µg/g) | Mean Recovery (%) | Standard Deviation | % Coefficient of Variation (%CV) | Reference |
| 403.2 | 94.37 | 1.27 | 1.35 | [5] |
| 201.6 | 99.12 | 2.09 | 2.11 | [5] |
| 96.8 | 107.95 | 5.42 | 5.02 | [5] |
| 48.4 | 129.18 | 15.32 | 11.86 | [5] |
Experimental Protocols
Method 1: LC-MS/MS for this compound in Canned Ackee without Derivatization
This method is adapted from a procedure developed by the U.S. Food and Drug Administration.[1]
1. Sample Preparation and Extraction:
- Drain the liquid from the canned ackee.
- Mince the solid portion in a food processor to a smoothie-like consistency.
- Weigh 3 ± 0.1 g of the minced sample into a 50-mL polypropylene (B1209903) centrifuge tube.
- Add a known amount of internal standard (e.g., L-Leucine-d3).
- Add extraction solvent (8:2 ethanol:water).
- Shake vigorously.
- Centrifuge the mixture.
- Dilute the supernatant and inject it into the LC-MS/MS system.
2. LC-MS/MS Conditions:
- Column: Mixed-mode column (e.g., Acclaim™ Trinity™ Q1, 3 µm, 100 x 3 mm).
- Mobile Phase A: 1:9 water:acetonitrile + 5 mM ammonium formate, pH 2.9.
- Mobile Phase B: 3:7 water:acetonitrile + 50 mM ammonium formate, pH 2.9.
- Flow Rate: As per instrument recommendations.
- Injection Volume: As per instrument recommendations.
- MS Detection: Electrospray ionization (ESI) in positive mode.
- Monitored Transitions:
- HGA quantification: m/z 142.2 → 74
- HGA confirmation: m/z 142.2 → 96
Method 2: LC-UV for this compound in Ackee Fruit with PITC Derivatization
This method is based on a validated protocol for the determination of HGA in canned ackee fruit.[5]
1. Sample Preparation and Extraction:
- Extract HGA from the ackee fruit sample with 80% ethanol-water.
- Centrifuge the mixture and filter the supernatant.
2. Derivatization:
- Take an aliquot of the sample extract.
- React the extract with phenylisothiocyanate (PITC) at room temperature to form the phenylthiocarbamyl (PTC) derivative of HGA.
3. HPLC-UV Conditions:
- Column: Reversed-phase C18 column.
- Mobile Phase: A suitable gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile).
- Detection: UV detector at 254 nm.
- Quantification: Compare the peak area of the HGA-PTC derivative in the sample to that of a standard curve prepared from HGA standards derivatized in the same manner.
Visualizations
Caption: Workflow for this compound detection by LC-MS/MS.
Caption: Troubleshooting logic for HGA analysis issues.
References
- 1. fda.gov [fda.gov]
- 2. Quantification of this compound and methylenecyclopropylglycine in human plasma by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of this compound and Methylenecyclopropylglycine in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Method validation study of this compound determination in ackee fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A sensitive LC–MS/MS method for the quantification of the plant toxins this compound and methylenecyclopropylglycine and their metabolites in cow’s milk and urine and application to farm milk samples from Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of Metabolites for Assessing Human Exposure to Soapberry Toxins this compound and Methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of metabolites for assessing human exposure to soapberry toxins this compound and methylenecyclopropylglycine. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Quantifying Hypoglycin A in Forensic Toxicology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Hypoglycin (B18308) A (HGA) in forensic toxicology samples.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of Hypoglycin A.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Interactions: Analyte interaction with active sites (e.g., silanols) on the column. 2. Column Overload: Injecting too much sample. 3. Inappropriate Mobile Phase pH: HGA is an amino acid, and its charge state is pH-dependent. 4. Contamination: Buildup of matrix components on the column. | 1. Use a different column: Consider a column with end-capping or a different stationary phase. A mixed-mode column can also be effective for retaining polar compounds like HGA without derivatization[1]. 2. Reduce injection volume or dilute the sample: This is especially important for samples with high concentrations of HGA. 3. Adjust mobile phase pH: Ensure the pH is appropriate to maintain a consistent charge state for HGA. The addition of a small amount of formic acid is common. 4. Implement a column wash step: After each run or batch, wash the column with a strong solvent to remove contaminants. |
| Low Analyte Recovery | 1. Inefficient Extraction: The chosen sample preparation method (e.g., protein precipitation, SPE) may not be optimal. 2. Analyte Degradation: HGA may be unstable under the extraction or storage conditions. 3. Incomplete Derivatization (if applicable): The reaction may not have gone to completion. | 1. Optimize extraction: For plasma/serum, ensure complete protein precipitation with a suitable solvent like acetonitrile[2][3]. For whole blood, a solid-phase extraction (SPE) may be necessary to remove interferences[4][5]. 2. Check storage conditions: Store samples at -20°C or lower to minimize degradation[6]. Assess analyte stability through freeze-thaw cycle experiments[7]. 3. Optimize derivatization conditions: Ensure correct pH, temperature, and reaction time for the derivatization agent (e.g., dansyl chloride)[2][8]. |
| High Matrix Effects (Ion Suppression/Enhancement) | 1. Co-eluting Interferences: Components from the biological matrix (e.g., phospholipids (B1166683) from plasma) can interfere with the ionization of HGA. 2. Inadequate Sample Cleanup: The sample preparation method does not sufficiently remove interfering substances. | 1. Improve chromatographic separation: Adjust the gradient to better separate HGA from matrix components. 2. Enhance sample cleanup: Use a more rigorous extraction method, such as solid-phase extraction (SPE) instead of a simple protein precipitation[4][5]. 3. Use an isotopically labeled internal standard: This can help to compensate for matrix effects. |
| Inconsistent Results/Poor Reproducibility | 1. Variability in Sample Preparation: Inconsistent pipetting, extraction times, or evaporation steps. 2. Instrument Instability: Fluctuations in the LC or MS system. 3. Derivatization Instability: The derivatized HGA may not be stable over the course of the analytical run. | 1. Standardize procedures: Use calibrated pipettes and ensure consistent timing for all steps. Consider using an automated system for sample preparation if available. 2. Perform system suitability tests: Run standards at the beginning of each batch to ensure the instrument is performing correctly. 3. Analyze samples promptly after derivatization: If derivatizing, assess the stability of the derivative and plan the analytical sequence accordingly. |
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the best sample preparation method for quantifying HGA in plasma or serum?
A1: Protein precipitation is a common and straightforward method for plasma and serum. This typically involves adding a threefold volume of a cold organic solvent like acetonitrile (B52724) to the sample, vortexing, centrifuging to pellet the precipitated proteins, and then analyzing the supernatant. This method is quick but may be prone to matrix effects. For cleaner samples and potentially better sensitivity, solid-phase extraction (SPE) can be used.
Q2: How should I prepare whole blood samples for HGA analysis?
A2: Whole blood is a more complex matrix than plasma or serum. A simple protein precipitation may not be sufficient. Solid-phase extraction (SPE) is often recommended for whole blood to effectively remove cellular components and other interferences. A method using HILIC (Hydrophilic Interaction Liquid Chromatography) SPE cartridges has been successfully validated for this purpose[4][5].
Q3: Is derivatization necessary for the analysis of this compound?
A3: Not always. Modern LC-MS/MS methods using HILIC or mixed-mode chromatography columns can retain and quantify underivatized HGA[1][9][10]. However, derivatization with reagents like dansyl chloride is a well-established technique that can improve chromatographic retention on traditional reversed-phase columns and enhance ionization efficiency, potentially leading to better sensitivity[2][4][5].
Analytical Method
Q4: What type of analytical column is recommended for HGA quantification?
A4: The choice of column depends on whether you are analyzing the derivatized or underivatized form of HGA.
-
For underivatized HGA: A HILIC or a mixed-mode column is often used to retain the polar HGA molecule[1].
-
For derivatized HGA: A standard C18 reversed-phase column is typically sufficient, as the derivatization process increases the hydrophobicity of the analyte[2].
Q5: What are the typical mass transitions for this compound in MS/MS analysis?
A5: For underivatized this compound (precursor ion m/z 142.2), common product ions for quantification and confirmation are m/z 74 and m/z 96, respectively[1]. If using a derivatizing agent, the mass transitions will correspond to the derivatized molecule.
Data Interpretation
Q6: What are the expected concentrations of HGA in forensic toxicology cases?
A6: HGA concentrations can vary widely depending on the amount ingested and the time of sample collection. In cases of atypical myopathy in horses, serum concentrations have been reported in the range of 87.8 to 446.9 µg/L[4][5]. In fatal human poisonings, the presence of HGA or its metabolites is a key finding.
Q7: How stable is this compound in postmortem samples?
A7: Like many small molecules, the stability of HGA in postmortem samples can be a concern. It is crucial to collect and store samples properly, ideally at -20°C or below, to minimize potential degradation[6]. The interpretation of results from samples that have been stored for extended periods at higher temperatures should be done with caution[6][11].
Quantitative Data Summary
The following tables summarize validation parameters from various published methods for the quantification of this compound.
Table 1: Method Validation Parameters for this compound Quantification
| Method | Matrix | LOQ (Limit of Quantitation) | Recovery (%) | Precision (%RSD) | Reference |
| UHPLC-HRMS/MS (derivatized) | Whole Blood | 0.8 µg/L | Not Reported | < 15% | [4][5] |
| HPLC-MS/MS (derivatized) | Human Plasma | 1.00 ng/mL | 86-103% | < 15% | [7][12][13] |
| LC-MS (underivatized) | Plant Material | 0.5 µg/g | 84-94% | 3-16% | [9][10] |
| LC-MS/MS (underivatized) | Ackee Fruit | 10 ng/mL (MDL) | 70-120% | ≤ 20% | [1] |
| HPLC-UV (derivatized) | Ackee Fruit | Not Specified | 94-129% | 1.35-11.86% | [14] |
Table 2: Reported Concentrations of this compound in Various Samples
| Sample Type | Concentration Range | Context | Reference |
| Horse Serum | 87.8 - 446.9 µg/L | Atypical Myopathy Cases | [4][5] |
| Unripe Ackee Fruit Arils | 7.2 mg/g | Plant Material Analysis | [4][5] |
| Sycamore Maple Seeds | 0.74 mg/g | Plant Material Analysis | [4][5] |
| Human Plasma (post-ackee ingestion) | 79.1 ng/mL | Controlled Ingestion Study | [7] |
Experimental Protocols
Protocol 1: Protein Precipitation for HGA in Plasma/Serum
This protocol is adapted from methods described for the extraction of HGA and its analogs from plasma[2].
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a microcentrifuge tube, add 100 µL of the plasma sample.
-
Add an appropriate internal standard.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant for analysis (either direct injection if using a suitable LC method, or for further processing like derivatization).
Protocol 2: Dansyl Chloride Derivatization of HGA
This protocol is a general procedure based on established methods for amino acid derivatization[2][8].
-
Dry the sample extract (e.g., the supernatant from protein precipitation) under a stream of nitrogen at 60°C.
-
Reconstitute the dried sample in 20 µL of 10X PBS buffer (pH 11.0).
-
Add 50 µL of a 1 mg/mL solution of dansyl chloride in acetonitrile.
-
Vortex and incubate the mixture at 60°C for 10 minutes in the dark.
-
After incubation, the reaction may be stopped by adding a small amount of a primary amine solution or by dilution with the initial mobile phase.
-
The sample is now ready for LC-MS/MS analysis.
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic activation of this compound to its toxic metabolite, MCPA-CoA.
Experimental Workflow for HGA Quantification
Caption: General experimental workflow for the quantification of this compound.
References
- 1. fda.gov [fda.gov]
- 2. Quantification of this compound and Methylenecyclopropylglycine in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. A validated method for quantifying this compound in whole blood by UHPLC-HRMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Quantification of Metabolites for Assessing Human Exposure to Soapberry Toxins this compound and Methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hypoglycin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. madbarn.com [madbarn.com]
- 11. agilent.com [agilent.com]
- 12. A sensitive LC–MS/MS method for the quantification of the plant toxins this compound and methylenecyclopropylglycine and their metabolites in cow’s milk and urine and application to farm milk samples from Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medium.com [medium.com]
- 14. Method validation study of this compound determination in ackee fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Hypoglycin A Detection in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Hypoglycin (B18308) A (HGA) in plasma. The focus is on enhancing the limit of detection and ensuring accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting Hypoglycin A in plasma?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for the quantification of this compound in plasma.[1][2][3] This technique offers high selectivity and allows for the detection of HGA at very low concentrations.
Q2: Is derivatization necessary for the analysis of this compound by LC-MS/MS?
A2: Not necessarily. While derivatization with reagents like dansyl chloride or phenyl isothiocyanate (PITC) can improve chromatographic retention on traditional reversed-phase columns and enhance ionization efficiency, methods without derivatization have also been successfully developed.[1][3][4][5][6] These direct analysis methods often utilize specialized chromatography techniques such as hydrophilic interaction liquid chromatography (HILIC) or mixed-mode chromatography to retain the polar HGA molecule.[1]
Q3: What are the main challenges encountered when analyzing this compound in plasma?
A3: The primary challenges include:
-
Poor retention on reversed-phase columns: HGA is a polar amino acid and is not well-retained on conventional C18 columns.[1]
-
Matrix effects: Components of the plasma matrix can interfere with the ionization of HGA in the mass spectrometer, leading to signal suppression or enhancement.[1]
-
Low concentrations: In biological samples, HGA may be present at very low levels, requiring a highly sensitive analytical method.[2][4]
-
Isobaric interferences: Other molecules in the plasma may have the same mass-to-charge ratio as HGA or its fragments, potentially leading to inaccurate quantification.[2]
Troubleshooting Guide
Issue 1: Poor Peak Shape or No Peak Detected
| Possible Cause | Troubleshooting Step |
| Inadequate Chromatographic Retention | If using a reversed-phase column without derivatization, HGA will likely have poor retention.[1] Consider switching to a HILIC or mixed-mode column.[1] Alternatively, implement a derivatization step with an agent like dansyl chloride.[2][4] |
| Improper Mobile Phase Composition | For HILIC, ensure the mobile phase has a high percentage of organic solvent (e.g., acetonitrile) to promote partitioning of HGA onto the stationary phase.[1] For mixed-mode chromatography, optimize the ionic strength and pH of the mobile phase to enhance retention.[1] |
| Suboptimal MS/MS Parameters | Infuse a standard solution of HGA directly into the mass spectrometer to optimize parameters such as collision energy and precursor/product ion selection.[1] |
| Sample Degradation | Ensure proper sample storage and handling. HGA stability in plasma should be assessed at different temperatures.[2] |
Issue 2: High Background Noise or Matrix Effects
| Possible Cause | Troubleshooting Step |
| Insufficient Sample Cleanup | Implement a more rigorous sample preparation method. Protein precipitation is a simple first step, but for cleaner extracts, consider solid-phase extraction (SPE).[2][4] |
| Ion Suppression or Enhancement | Use a stable isotope-labeled internal standard (SIL-IS), such as L-Leucine-d3, to compensate for matrix effects.[1] The SIL-IS should be added to the sample early in the workflow. |
| Chromatographic Co-elution with Interferences | Modify the chromatographic gradient to better separate HGA from interfering matrix components.[2] A longer gradient or a different stationary phase may be necessary. |
Issue 3: Low Sensitivity or High Limit of Detection (LOD)
| Possible Cause | Troubleshooting Step |
| Inefficient Ionization | Optimize the electrospray ionization (ESI) source parameters, including spray voltage, gas flows, and temperature. Consider using a derivatizing agent that enhances ionization efficiency. |
| Suboptimal Sample Preparation | The choice of sample preparation can significantly impact sensitivity. Protein precipitation is fast but may result in a dirtier extract. Solid-phase extraction can provide a cleaner sample and may allow for pre-concentration of the analyte.[2][4] |
| Poor Analyte Recovery | Evaluate the recovery of HGA during sample preparation by spiking a known amount of HGA into a blank plasma sample and comparing the response to a neat standard.[1][2] |
Quantitative Data Summary
The following tables summarize key quantitative data from various published methods for the detection of this compound.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound in Plasma/Serum
| Method | LOD | LOQ | Matrix | Reference |
| HPLC-MS/MS (with derivatization) | 0.330 ng/mL | 1.00 ng/mL | Human Plasma | [2] |
| UHPLC-HRMS/MS (with derivatization) | 0.35 µg/L | 0.8 µg/L | Whole Blood | [4] |
| LC-MS/MS (without derivatization) | 0.63 µg/g | 1.9 µg/g | Ackee Fruit | [1] |
Table 2: Recovery of this compound from Plasma/Serum
| Spiked Concentration | Recovery (%) | Method | Reference |
| 3.00 ng/mL | >86% | HPLC-MS/MS (with derivatization) | [2] |
| 8.00 ng/mL | >86% | HPLC-MS/MS (with derivatization) | [2] |
| 35.0 ng/mL | >86% | HPLC-MS/MS (with derivatization) | [2] |
| 17 µg/g | 70-120% | LC-MS/MS (without derivatization) in Ackee | [1] |
| 33 µg/g | 70-120% | LC-MS/MS (without derivatization) in Ackee | [1] |
| 66 µg/g | 70-120% | LC-MS/MS (without derivatization) in Ackee | [1] |
Experimental Protocols
Protocol 1: LC-MS/MS with Derivatization
This protocol is based on the method described by Isenberg et al. for the quantification of HGA in human plasma.[2]
-
Sample Preparation:
-
To 50 µL of plasma sample, add 10 µL of an internal standard solution (e.g., stable isotope-labeled HGA).
-
Perform protein precipitation by adding 200 µL of acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
-
Derivatization:
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a borate (B1201080) buffer.
-
Add dansyl chloride solution and incubate at 60°C.
-
Quench the reaction with a suitable reagent (e.g., formic acid).
-
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the derivatized HGA from other components.
-
Mass Spectrometry: Operate in positive ion mode with multiple reaction monitoring (MRM) for the specific transitions of dansylated HGA.
-
Protocol 2: LC-MS/MS without Derivatization
This protocol is adapted from a method for analyzing HGA in ackee fruit, which can be modified for plasma samples.[1]
-
Sample Preparation:
-
To 100 µL of plasma, add 400 µL of an extraction solution (e.g., 80% ethanol (B145695) in water).
-
Vortex and centrifuge to precipitate proteins.
-
Dilute the supernatant with the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: Mixed-mode or HILIC column (e.g., Acclaim™ Trinity™ Q1).[1]
-
Mobile Phase A: Acetonitrile/water (e.g., 90:10) with a low concentration of ammonium (B1175870) formate (B1220265) (e.g., 5 mM).[1]
-
Mobile Phase B: Acetonitrile/water (e.g., 30:70) with a higher concentration of ammonium formate (e.g., 50 mM).[1]
-
Gradient: A gradient that starts with a high percentage of mobile phase A to retain HGA and then ramps up mobile phase B to elute it.
-
Mass Spectrometry: Operate in positive ion mode with MRM for the specific transitions of underivatized HGA.
-
Visualizations
References
- 1. fda.gov [fda.gov]
- 2. Quantification of this compound and Methylenecyclopropylglycine in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of this compound and MCPA-carnitine in equine serum and muscle tissue: Optimisation and validation of a LC-MS-based method without derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Best practices for handling and storage of Hypoglycin A standards
This technical support center provides guidance on the best practices for handling and storage of Hypoglycin (B18308) A (HGA) standards for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Hypoglycin A and why is it important to handle it with care?
This compound is a naturally occurring amino acid derivative found in the unripened fruit of the ackee tree and the seeds of the box elder tree.[1] It is a protoxin, meaning it is metabolized in the body to a toxic compound called methylenecyclopropylacetic acid (MCPA).[2] This metabolite can disrupt fatty acid metabolism and gluconeogenesis, leading to a condition known as Jamaican Vomiting Sickness, which can cause severe hypoglycemia, vomiting, and in some cases, can be fatal.[1][2][3][4] Therefore, it is crucial to handle HGA standards with appropriate safety precautions.
Q2: What is the recommended solvent for dissolving this compound standards?
This compound standards are typically dissolved in high-purity water, such as HPLC-grade water.[5] Stock solutions have been successfully prepared in water at concentrations of 1 mg/mL and 10 mg/mL.[5][6] For further dilutions or specific analytical methods, solvents like acetonitrile (B52724) or methanol/water mixtures may be used.[6][7][8]
Q3: What are the recommended storage conditions for this compound standards?
For long-term storage, it is recommended to store this compound standards and their solutions at -20°C or below.[9] Some studies have reported storing samples at -80°C.[10] For short-term use, solutions may be stable for several hours on the benchtop or for a few days at -4°C.[9][11]
Troubleshooting Guide
Issue 1: Inconsistent or poor analytical results.
-
Possible Cause: Degradation of the HGA standard.
-
Solution: Ensure that the standard has been stored correctly at or below -20°C and has not undergone multiple freeze-thaw cycles.[9] Prepare fresh dilutions from a stock solution for each experiment. It has been noted that the stability of QC materials at 37°C demonstrates that the metabolites are stable within 17% of the initial concentration at body temperature for up to 24 hours.[9]
-
-
Possible Cause: Improper solvent or incomplete dissolution.
-
Solution: Verify that the correct solvent (typically HPLC-grade water) was used and that the standard is fully dissolved before making further dilutions.[5] Sonication may be used to aid dissolution, but care should be taken to avoid heating the sample.
-
-
Possible Cause: Issues with the analytical method.
-
Solution: this compound is a small, polar molecule that can be challenging to retain on conventional reversed-phase chromatography columns.[6] Derivatization is often used to improve stability and detection.[12][13] If not using derivatization, ensure your chromatographic method is optimized for polar analytes.
-
Issue 2: Safety concerns during handling.
-
Possible Cause: Lack of awareness of the toxic nature of this compound.
-
Solution: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[5]
-
-
Possible Cause: Accidental spillage.
-
Solution: In case of a spill, decontaminate the area according to your laboratory's standard operating procedures for toxic substances. Given that HGA is water-soluble, cleaning with appropriate aqueous-based solutions should be effective.
-
Data Summary
Table 1: Recommended Storage Conditions for this compound Standards and Solutions
| Condition | Temperature | Duration | Reference |
| Long-term Storage | ≤ -20°C | Extended periods | [9] |
| Sample Storage | -80°C | Until analysis | [10] |
| Short-term Storage | -4°C | Up to 4 days | [11] |
| Benchtop Stability | Room Temperature (22°C) | Several hours | [9] |
Table 2: Common Solvents for this compound Standard Preparation
| Solvent | Concentration of Stock Solution | Reference |
| HPLC-grade Water | 1 mg/mL, 10 mg/mL | [5][6] |
| 50% Acetonitrile in Water | 0.1 mg/mL | [7][8] |
| Water | 1 mg/mL | [6] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution
Materials:
-
This compound standard (solid)
-
HPLC-grade water
-
Calibrated analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Pipettes
-
Vortex mixer
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Equilibrate the vial containing the solid this compound standard to room temperature before opening to prevent condensation.
-
In a chemical fume hood, accurately weigh the desired amount of this compound standard (e.g., 10 mg) using a calibrated analytical balance.
-
Carefully transfer the weighed standard to a 10 mL volumetric flask.
-
Add a small amount of HPLC-grade water to the flask to dissolve the solid.
-
Gently swirl or vortex the flask until the standard is completely dissolved.
-
Once dissolved, bring the solution to the final volume with HPLC-grade water.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the stock solution to a properly labeled storage vial.
-
Store the stock solution at ≤ -20°C.
Visualizations
Caption: Workflow for the preparation and use of this compound standard solutions.
Caption: Key safety precautions for handling this compound standards in a laboratory setting.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Hypoglycin|For Research Applications [benchchem.com]
- 3. Hypoglycine A | C7H11NO2 | CID 11768666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 5. Quantification of this compound and Methylenecyclopropylglycine in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of Metabolites for Assessing Human Exposure to Soapberry Toxins this compound and Methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound in Cow’s Milk—A Pilot Study | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Detection of equine atypical myopathy-associated this compound in plant material: Optimisation and validation of a novel LC-MS based method without derivatisation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validated Methods for Quantifying Hypoglycin A in Sycamore Seeds
For Researchers, Scientists, and Drug Development Professionals
The quantification of Hypoglycin (B18308) A (HGA) in sycamore seeds and related plant material is crucial for both veterinary diagnostics, particularly in cases of Atypical Myopathy (AM) in horses, and for food safety. This guide provides an objective comparison of validated analytical methods for the determination of HGA, with a focus on providing detailed experimental protocols and performance data to aid researchers in selecting the most appropriate method for their needs.
Comparison of Analytical Methods
Modern analytical techniques have largely shifted towards liquid chromatography-mass spectrometry (LC-MS) based methods due to their high sensitivity and specificity, often eliminating the need for cumbersome derivatization steps.[1][2] Historically, methods involving derivatization followed by HPLC with UV detection or GC-MS were common.[2][3]
The primary methods currently employed for HGA quantification include:
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This is currently the most sensitive and rapid method, offering low limits of quantification without the need for derivatization.[4][5][6][7][8]
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): A widely used and robust technique, also capable of direct analysis of HGA without derivatization.[2][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): While sometimes used more broadly to refer to HPLC-MS, specific LC-MS methods have been validated and offer a reliable alternative.[1]
-
Methods Requiring Derivatization: These include techniques like HPLC with UV detection after derivatization with agents such as phenylisothiocyanate (PITC) or dansyl chloride, and Gas Chromatography-Mass Spectrometry (GC-MS).[2][3][10] While historically significant, they are often more time-consuming and may have higher limits of quantification compared to modern MS-based methods.[1][2]
-
Amino Acid Analysis Kits: Commercially available kits, such as the aTRAQ® assay, can be adapted for HGA quantification in biological fluids and offer a validated, albeit different, approach.[11][12][13]
Quantitative Performance Data
The following table summarizes the performance of various validated methods for HGA quantification. This data allows for a direct comparison of the sensitivity and reliability of each technique.
| Method | Matrix | Derivatization | Limit of Quantification (LOQ) | Recovery (%) | Citation |
| UPLC-MS/MS | Maple Seeds | None | 16.4 µg/kg | Good | [4][5][6][7][8] |
| LC-MS | Sycamore Seeds | None | 0.5 µg/g | 84-94% | [1][3] |
| LC-MS/MS | Maple Seeds & Leaves | None | 1-10 mg/kg | 72-82% | [14] |
| HPLC-MS/MS | Human Plasma | None | 1.00 ng/mL | ≤ 17% RSD | [9] |
| UHPLC-HRMS/MS | Whole Blood | Dansyl Chloride | 0.35 µg/L | Not Specified | [15] |
| aTRAQ® Assay | Equine Serum | Yes | 0.09 µmol/L | < 8% CV | [11][12] |
| HPLC-UV | Ackee Fruit | PITC | Not Specified | Not Specified | [3] |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques cited.
UPLC-MS/MS Method without Derivatization
This method is noted for its simplicity, sensitivity, and speed.[4][5][6][7][8]
-
Sample Preparation:
-
Instrumentation and Analysis:
LC-MS Method without Derivatization
A robust and validated method suitable for routine analysis.[1]
-
Sample Preparation:
-
Instrumentation and Analysis:
-
Chromatography: High-Performance Liquid Chromatography system.
-
Mass Spectrometry: Mass spectrometer for detection.
-
Analysis: The method is validated to industry standards for accurate, reliable, and reproducible results without chemical derivatization.[1]
-
HPLC with PITC Derivatization and UV Detection
A traditional method that may still be in use in laboratories without access to mass spectrometry.[3]
-
Sample Preparation:
-
Extract HGA from the sample using an 80% ethanol-water solution.
-
Centrifuge and filter the extract.
-
The sample extract is then reacted with phenylisothiocyanate (PITC) to form the phenylthiocarbamyl derivative of HGA.[3]
-
-
Instrumentation and Analysis:
-
Chromatography: Reversed-phase High-Performance Liquid Chromatography.
-
Detection: UV detector set at 254 nm.[3]
-
Visualizations
Workflow for Hypoglycin A Quantification
The following diagram illustrates a generalized workflow for the quantification of this compound in sycamore seeds, from sample collection to final data analysis.
Caption: General workflow for this compound quantification.
Signaling Pathway of this compound Toxicity
This compound is a protoxin that is metabolized to methylenecyclopropylacetyl-CoA (MCPA-CoA). MCPA-CoA inhibits several key enzymes involved in fatty acid β-oxidation and amino acid metabolism, leading to the clinical signs of toxicity.
Caption: Simplified pathway of HGA-induced toxicity.
References
- 1. Detection of equine atypical myopathy-associated this compound in plant material: Optimisation and validation of a novel LC-MS based method without derivatisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. madbarn.com [madbarn.com]
- 7. mdpi.com [mdpi.com]
- 8. Co-Occurrence of this compound and Hypoglycin B in Sycamore and Box Elder Maple Proved by LC-MS/MS and LC-HR-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of this compound and Methylenecyclopropylglycine in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. madbarn.com [madbarn.com]
- 12. Quantification of this compound in serum using aTRAQ(®) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound Concentrations in Maple Tree Species in the Netherlands and the Occurrence of Atypical Myopathy in Horses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Comparative Toxicity of Hypoglycin A and its Homologue MCPG: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity of Hypoglycin (B18308) A (HGA) and its structural homologue, α-(Methylenecyclopropyl)glycine (MCPG). Both are naturally occurring toxic amino acids found in plants of the Sapindaceae family, notably in unripe ackee fruit (HGA) and lychee seeds (MCPG and HGA).[1] Ingestion of these compounds can lead to severe hypoglycemia and a condition known as Jamaican Vomiting Sickness (for HGA) or acute encephalopathy.[1] This document synthesizes experimental data on their mechanisms of action, toxicity profiles, and the methodologies used for their assessment.
Executive Summary
Hypoglycin A and MCPG are protoxins, meaning they are metabolized in the body to their active toxic forms.[1] HGA is converted to methylenecyclopropylacetyl-CoA (MCPA-CoA), while MCPG is metabolized to methylenecyclopropylformyl-CoA (MCPF-CoA).[1] Both metabolites disrupt mitochondrial fatty acid β-oxidation, a critical pathway for energy production, particularly during periods of fasting. This inhibition is the primary mechanism underlying their hypoglycemic effects. However, they target different enzymes within this pathway, leading to distinct metabolic consequences.
Comparative Toxicity Data
The following tables summarize the available quantitative data on the toxicity of this compound and MCPG.
Table 1: Acute Toxicity Data
| Compound | Animal Model | Route of Administration | LD50 | Source |
| This compound | Rat | Oral | 98 mg/kg | [2] |
| This compound | Rat | Intraperitoneal | 97 mg/kg | [2] |
| MCPG | Rat | Oral | 100 mg/kg (Dose causing 75% decrease in blood glucose) | [3] |
| MCPG | Mouse | Intravenous | 40 mg/kg (Dose used in mechanistic studies) | [4] |
Note: A direct comparative LD50 study for MCPG under the same conditions as the reported HGA values was not found in the reviewed literature. The provided MCPG data indicates doses at which significant toxicity was observed.
Table 2: Enzyme Inhibition Data
| Toxin Metabolite | Target Enzyme | Effect | IC50 | Source |
| MCPA-CoA | Short-Chain Acyl-CoA Dehydrogenase (SCAD) | Inhibition | 1.6 ± 0.3 μM | [5] |
| MCPA-CoA | Isovaleryl-CoA Dehydrogenase (IVD) | Inhibition | 1.2 ± 0.1 μM | [5] |
| MCPA-CoA | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Inhibition | 7.8 ± 1.0 μM | [5] |
| MCPF-CoA | Enoyl-CoA Hydratase (ECH) | Inactivation | Not specified | [6][7] |
Mechanism of Toxicity
Both HGA and MCPG exert their toxicity by disrupting cellular energy metabolism, primarily through the inhibition of fatty acid β-oxidation.
This compound (HGA):
-
Metabolic Activation: HGA is metabolized to MCPA-CoA.[1]
-
Enzyme Inhibition: MCPA-CoA irreversibly inhibits several acyl-CoA dehydrogenases, with a pronounced effect on short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD).[5][8][9] This blocks the initial steps of β-oxidation.
-
Metabolic Consequences: The inhibition of β-oxidation leads to a depletion of acetyl-CoA, which is a crucial activator of pyruvate (B1213749) carboxylase, an enzyme essential for gluconeogenesis.[4] This impairment of glucose production, coupled with the inability to utilize fatty acids for energy, results in severe hypoglycemia.[4]
Methylenecyclopropylglycine (B50705) (MCPG):
-
Metabolic Activation: MCPG is metabolized to MCPF-CoA.[1]
-
Enzyme Inhibition: MCPF-CoA is a potent inactivator of enoyl-CoA hydratase (ECH), the enzyme that catalyzes the second step of β-oxidation.[6][7]
-
Metabolic Consequences: By inhibiting a later step in β-oxidation compared to MCPA-CoA, MCPF-CoA also leads to an accumulation of upstream metabolites and a reduction in acetyl-CoA, ultimately causing hypoglycemia.[4]
The differing enzyme targets of their respective metabolites result in distinct profiles of accumulating acyl-CoAs and other metabolic intermediates.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathway affected by these toxins and a general workflow for assessing their toxicity.
Caption: Inhibition of Fatty Acid β-Oxidation by HGA and MCPG Metabolites.
Caption: General Workflow for Toxicity Assessment of HGA and MCPG.
Experimental Protocols
In Vivo Acute Oral Toxicity (LD50 Determination)
This protocol is a generalized procedure based on OECD Guidelines for the Testing of Chemicals (e.g., Test Guideline 423 or 425).
1. Animal Model:
-
Species: Sprague-Dawley rats are commonly used.
-
Sex: Both males and non-pregnant females are typically included.
-
Age and Weight: Young adult rats (8-12 weeks old) with weights within a 20% range of the mean for each sex.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days prior to the study.
2. Housing and Diet:
-
Animals are housed in appropriate cages with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle.
-
Standard laboratory chow and water are provided ad libitum, except for a fasting period of 16-18 hours before oral administration of the test substance.
3. Dose Administration:
-
The test substance (HGA or MCPG) is dissolved or suspended in a suitable vehicle (e.g., water, saline).
-
A single dose is administered by oral gavage.
-
Dose levels are determined based on a preliminary dose-range finding study. For an acute toxic class method (OECD 423), a stepwise procedure with a few animals per step is used.
4. Observations:
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior), and body weight changes.
-
Observations are made frequently on the day of dosing and at least once daily for 14 days.
5. Data Analysis:
-
The LD50 is calculated using appropriate statistical methods (e.g., Probit analysis) based on the number of mortalities at each dose level.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic potential of a compound on a cell line.
1. Cell Culture:
-
Cell Line: A relevant cell line, such as the human liver cancer cell line HepG2, is often used due to the liver being a primary target of these toxins.
-
Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
2. Assay Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
The culture medium is then replaced with fresh medium containing various concentrations of the test compound (HGA or MCPG). A vehicle control (medium with the solvent used to dissolve the compound) and a positive control are included.
-
The cells are incubated with the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.
-
The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
3. Data Analysis:
-
Cell viability is expressed as a percentage of the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits cell viability by 50%) is determined by plotting a dose-response curve.
Quantification of HGA and MCPG in Biological Samples by LC-MS/MS
This protocol provides a general outline for the sensitive and specific quantification of HGA and MCPG.
1. Sample Preparation:
-
Matrix: Plasma, urine, or tissue homogenates.
-
Extraction: A protein precipitation step is typically performed for plasma and tissue samples, often using a solvent like methanol (B129727) or acetonitrile. Urine samples may be diluted.
-
Internal Standards: Stable isotope-labeled internal standards for HGA and MCPG are added to the samples prior to extraction to correct for matrix effects and variations in recovery.
-
Derivatization (Optional): In some methods, derivatization (e.g., with dansyl chloride) may be used to improve chromatographic separation and ionization efficiency.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Chromatography: Reversed-phase or HILIC chromatography is used to separate HGA and MCPG from other matrix components.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used for detection and quantification. Specific precursor-to-product ion transitions for HGA, MCPG, and their internal standards are monitored.
3. Data Analysis:
-
A calibration curve is generated using standards of known concentrations.
-
The concentrations of HGA and MCPG in the unknown samples are determined by comparing their peak area ratios to the internal standard against the calibration curve.
Conclusion
This compound and MCPG are potent metabolic toxins that share a common mechanism of inducing hypoglycemia through the disruption of fatty acid β-oxidation. While structurally similar, their toxic metabolites, MCPA-CoA and MCPF-CoA, target different enzymes within this critical energy-producing pathway. This guide provides a comparative overview of their toxicity, highlighting the available quantitative data and the experimental methodologies used for their assessment. Further research is warranted to obtain directly comparable acute toxicity data for MCPG and to further elucidate the kinetic parameters of enzyme inhibition by their respective toxic metabolites. This information is crucial for a comprehensive risk assessment and the development of potential therapeutic interventions for poisonings associated with these compounds.
References
- 1. Quantification of Metabolites for Assessing Human Exposure to Soapberry Toxins this compound and Methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metabolic consequences of methylenecyclopropylglycine poisoning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and Methylenecyclopropylglycine-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the inactivation of bovine liver enoyl-CoA hydratase by (methylenecyclopropyl)formyl-CoA: elucidation of the inactivation mechanism and identification of cysteine-114 as the entrapped nucleophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative inhibition studies of enoyl-CoA hydratase 1 and enoyl-CoA hydratase 2 in long-chain fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective inhibition of acyl-CoA dehydrogenases by a metabolite of hypoglycin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Cross-Validation of HPLC and GC-MS Methods for the Quantification of Hypoglycin A
For researchers, scientists, and drug development professionals engaged in the analysis of natural toxins, the accurate quantification of Hypoglycin (B18308) A (HGA) is critical. This naturally occurring amino acid, found in the unripe fruit of the ackee tree and seeds of the box elder tree, is the causative agent of the potentially fatal Jamaican Vomiting Sickness. The two primary analytical techniques for the quantification of such compounds are High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these two methods for Hypoglycin A analysis, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate technique for specific research needs.
Performance Comparison: A Quantitative Overview
| Validation Parameter | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Key Considerations |
| Linearity (R²) | > 0.99[1] | Not explicitly stated in reviewed literature | HPLC-MS/MS methods demonstrate excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | As low as 0.330 ng/mL[1] | Method developed for forensic analysis, focus on detection in biological matrices[2] | HPLC-MS/MS generally offers lower limits of detection for this compound. |
| Limit of Quantification (LOQ) | As low as 1.00 ng/mL[1] | Not explicitly stated in reviewed literature | HPLC-MS/MS provides high sensitivity for trace-level quantification. |
| Accuracy (%RE or Recovery) | ≤ 7.5% (%RE)[1] | Not explicitly stated in reviewed literature | Optimized HPLC-MS/MS methods show high accuracy. |
| Precision (%RSD) | ≤ 17%[1] | Not explicitly stated in reviewed literature | Both methods are expected to demonstrate good precision with proper optimization. |
| Derivatization | Often required (e.g., dansylation) to improve chromatographic retention and ionization efficiency[1] | Mandatory (e.g., silylation) to increase volatility for gas-phase analysis[2][3] | Derivatization adds a step to sample preparation but is crucial for both techniques for optimal performance. |
Experimental Protocols
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method often involves a derivatization step to enhance the chromatographic and mass spectrometric properties of this compound. A common derivatizing agent is dansyl chloride.
Sample Preparation (Dansylation)
-
To a dried sample extract, add 20 µL of 10X PBS buffer (pH 11.0).
-
Add 50 µL of dansyl chloride solution (1 mg/mL in acetone).
-
Vortex and incubate at 60 °C for 10 minutes.
-
After incubation, add 430 µL of water to the sample.
Chromatographic Conditions
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: Approximately 0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and an internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of this compound, an amino acid, necessitates a derivatization step to increase its volatility. Silylation is a common approach.
Sample Preparation (Silylation)
-
An aqueous sample containing this compound is evaporated to dryness under a stream of nitrogen.
-
A silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added to the dried residue.
-
The sample is heated (e.g., at 70°C for 30 minutes) to facilitate the derivatization reaction, forming the volatile trimethylsilyl (B98337) (TMS) derivative of this compound.
Chromatographic Conditions
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the analyte from other components in the sample.
-
Injection Mode: Splitless injection is often employed for trace analysis.
Mass Spectrometry Conditions
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: Full scan mode for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis, focusing on characteristic ions of the derivatized this compound.
Visualizing the Workflow
To better understand the procedural flow of these analytical methods and their cross-validation, the following diagrams have been generated using the DOT language.
Caption: A logical workflow for the cross-validation of two analytical methods.
Caption: Experimental workflows for HPLC-MS/MS and GC-MS analysis of this compound.
Conclusion
Both HPLC-MS/MS and GC-MS are powerful techniques for the quantification of this compound. The choice between them depends on the specific requirements of the analysis.
HPLC-MS/MS stands out for its high sensitivity, with validated methods demonstrating low limits of detection and quantification, making it ideal for trace-level analysis in biological matrices. While often requiring derivatization, the liquid-phase separation is well-suited for the analysis of this polar amino acid.
GC-MS provides a robust and reliable alternative, particularly in forensic toxicology where its extensive spectral libraries are invaluable for compound identification. The mandatory derivatization step to increase volatility is a key consideration in the workflow.
For the highest level of confidence in analytical data, particularly in method development or for regulatory purposes, a cross-validation of results between both techniques is recommended. This ensures the integrity and reliability of research findings in the critical task of monitoring this compound.
References
- 1. Quantification of this compound and methylenecyclopropylglycine in human plasma by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatal intoxication due to ackee (Blighia sapida) in Suriname and French Guyana. GC-MS detection and quantification of hypoglycin-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Metabolites for Assessing Human Exposure to Soapberry Toxins this compound and Methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]
Rise of Derivatization-Free LC-MS for Hypoglycin A Analysis: A Comparative Guide
A paradigm shift is underway in the analytical testing of Hypoglycin (B18308) A (HGA), a toxic amino acid responsible for Jamaican Vomiting Sickness. Newer, derivatization-free Liquid Chromatography-Mass Spectrometry (LC-MS) methods are challenging traditional, more laborious techniques that require a chemical derivatization step. These modern approaches offer a streamlined, rapid, and sensitive alternative for researchers, scientists, and drug development professionals.
Hypoglycin A, found in the unripened fruit of the ackee tree and seeds of the box elder tree, can cause severe hypoglycemia by disrupting fatty acid metabolism and gluconeogenesis.[1] Accurate quantification of HGA in food products and biological matrices is therefore critical for public health and safety.
This guide provides an objective comparison of derivatization-free LC-MS methods with their derivatization-based counterparts, supported by experimental data, to assist researchers in selecting the most appropriate method for their needs.
Method Performance: A Head-to-Head Comparison
The primary advantage of derivatization-free methods lies in their simplicity and speed, eliminating a time-consuming and potentially error-prone step.[2] This is reflected in the validation data from various studies, which demonstrate comparable or even superior performance to older methods.
| Parameter | Derivatization-Free LC-MS/MS | Derivatization-Based LC-UV/MS | Matrix |
| Linearity (R²) | >0.995 - 0.999[2][3][4] | 0.999[4] | Ackee Fruit, Equine Serum, Maple Samples |
| Accuracy (% Recovery) | 70-120%[2], 93-108%[3], 84-94%[4] | 94-129%[5] | Ackee Fruit, Equine Serum, Plant Material |
| Precision (%RSD) | ≤ 20%[2], <10%[3], 3-16%[4] | 1.35-11.86%[5] | Ackee Fruit, Equine Serum, Plant Material |
| Limit of Quantification (LOQ) | 16.4 µg/kg, 1.12 µg/L[6] | 0.5 µg/g | Maple Samples, Cow's Milk, Plant Material |
Table 1: Comparison of Validation Parameters for Derivatization-Free and Derivatization-Based Methods for this compound Analysis.
Experimental Protocols: A Look Under the Hood
The key difference in the experimental workflow is the omission of the derivatization step in the newer methods.
Derivatization-Free Method: A Simplified Workflow
A simple "dilute-and-shoot" or straightforward extraction approach is often employed for sample preparation.[6][7] For instance, a method for analyzing HGA in ackee fruit involves extraction with an ethanolic solution, followed by centrifugation and dilution before direct injection into the LC-MS/MS system.[2]
Caption: Derivatization-Free LC-MS/MS Workflow for this compound.
Traditional Derivatization-Based Method
Conventional methods often involve extraction followed by derivatization with reagents like phenylisothiocyanate (PITC) to make the analyte more amenable to reversed-phase chromatography and UV or MS detection.[4][5] This adds complexity and potential for variability.
Mechanism of this compound Toxicity
Understanding the mechanism of HGA toxicity is crucial for interpreting analytical results and for clinical research. HGA is a protoxin, meaning it is metabolized in the body to its active toxic form, methylenecyclopropylacetyl-CoA (MCPA-CoA).[1][8] MCPA-CoA then inhibits key enzymes involved in fatty acid oxidation and gluconeogenesis, leading to a rapid depletion of glucose stores and severe hypoglycemia.[1][8]
Caption: Simplified Pathway of this compound Toxicity.
Conclusion
The validation data clearly demonstrates that derivatization-free LC-MS methods are a robust and reliable alternative for the quantification of this compound. Their simplified workflow, reduced analysis time, and excellent performance make them an attractive option for high-throughput screening and routine analysis in food safety and clinical diagnostics. While derivatization-based methods have historically been the standard, the advantages offered by these newer techniques are compelling for modern analytical laboratories.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. fda.gov [fda.gov]
- 3. Detection of this compound and MCPA-carnitine in equine serum and muscle tissue: Optimisation and validation of a LC-MS-based method without derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Method validation study of this compound determination in ackee fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A sensitive LC–MS/MS method for the quantification of the plant toxins this compound and methylenecyclopropylglycine and their metabolites in cow’s milk and urine and application to farm milk samples from Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A sensitive LC-MS/MS method for the quantification of the plant toxins this compound and methylenecyclopropylglycine and their metabolites in cow's milk and urine and application to farm milk samples from Germany - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.fortunejournals.com [cdn.fortunejournals.com]
The Peril of the Unripe: A Comparative Analysis of Hypoglycin A Levels in Ackee Fruit
For researchers, scientists, and drug development professionals, understanding the toxicological profile of natural compounds is paramount. This guide provides a detailed comparative analysis of Hypoglycin (B18308) A levels in the ripe versus unripe arils of the ackee fruit (Blighia sapida), a potent natural toxin responsible for "Jamaican Vomiting Sickness." This document summarizes quantitative data, presents a detailed experimental protocol for Hypoglycin A analysis, and visualizes the toxin's metabolic pathway and the analytical workflow.
The ackee fruit, a culinary staple in Jamaica, presents a significant health risk when consumed before it is fully ripe. The unripe fruit contains high concentrations of the toxic amino acid this compound, which dramatically decrease as the fruit matures. Ingestion of unripe ackee can lead to severe hypoglycemia, vomiting, and in some cases, death. The stark difference in this compound concentration between the unripe and ripe fruit underscores the importance of proper identification and handling of this tropical delicacy.
Quantitative Comparison of this compound Levels
Multiple studies have quantified the concentration of this compound in ackee arils at different stages of maturity. The data consistently demonstrates a significant reduction in the toxin as the fruit ripens and naturally opens. Unripe, closed ackee pods contain dangerously high levels of this compound, which can be over 1000 parts per million (ppm).[1][2] In contrast, the edible arils of the fully ripe, opened fruit contain negligible amounts of the toxin, often below the limit of detection of analytical methods.
For instance, one study reported that uncooked unripe ackee fruit contained 124.4 ± 6.7 mg of this compound per 100 g of fresh weight, while uncooked ripe fruit contained only 6.4 ± 1.1 mg/100 g.[3][4][5] Another investigation found that this compound concentrations in the aril of unripe ackee were as high as 711 mg/100 g, which dropped below the detection limit of 1.2 mg/100 g in the ripe aril.[6] In some cases, the concentration in green, immature arilli has been reported to be as high as 8000 mg/kg (8000 ppm), which decreased to 271 mg/kg (271 ppm) in the ripe fruit.[7][8] The U.S. Food and Drug Administration (FDA) considers ackee products with this compound levels exceeding 100 parts per million (ppm) to be adulterated and unsafe for consumption.[1]
The following table summarizes the findings from various studies, highlighting the stark contrast in this compound levels between unripe and ripe ackee arils.
| Ripeness Stage | This compound Concentration (mg/100g) | This compound Concentration (ppm) | Reference |
| Unripe (uncooked) | 124.4 ± 6.7 | ~1244 | [3][4][5] |
| Ripe (uncooked) | 6.4 ± 1.1 | ~64 | [3][4][5] |
| Unripe | 711 | 7110 | [6] |
| Ripe | < 1.2 (below detection limit) | < 12 | [6] |
| Immature (green) | ~800 | ~8000 | [7][8] |
| Ripe | ~27.1 | ~271 | [7][8] |
| Unripe | >100 | >1000 | [2] |
| Ripe | <0.01 | <0.1 | [2] |
Experimental Protocol: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
Several analytical methods have been developed for the quantification of this compound in ackee fruit, with High-Performance Liquid Chromatography (HPLC) being a commonly employed technique. The following is a detailed protocol based on established methods.[3][4][5][9][10]
1. Sample Preparation and Extraction
-
Homogenization: Weigh 100 g of ackee arils (either ripe or unripe) and homogenize with 195 mL of 80% ethanol (B145695) in water.[5]
-
Centrifugation: Centrifuge the homogenate at 2000 x g for 10 minutes to separate the solid and liquid phases.[5]
-
Fat Removal: Decant the supernatant and wash it with two 200-mL portions of toluene (B28343) to remove lipids.[5]
-
Filtration: Filter the aqueous extract through Whatman No. 4 filter paper.[3]
-
Evaporation and Acidification: Reduce a 200 mL aliquot of the filtered extract to 10 mL using a rotary evaporator. Acidify the concentrated extract by adding 1 mL of 0.5N HCl.[3]
2. Derivatization
Since this compound lacks a strong chromophore for UV detection, a derivatization step is necessary. Phenylisothiocyanate (PITC) is commonly used to form a phenylthiocarbamyl (PTC) derivative that can be detected by UV absorbance.[9][10]
-
The extracted sample is reacted with PITC to form the PTC-Hypoglycin A derivative.[9]
3. HPLC Analysis
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: A reverse-phase C18 column (e.g., Waters-Spherisorb ODS2, 5-µm film thickness, 250 × 4.6 mm) is suitable for separation.[3]
-
Mobile Phase: A gradient elution is typically employed.
-
Buffer A: 0.05M ammonium (B1175870) acetate (B1210297) (pH 6.8).[3]
-
Buffer B: 0.1M ammonium acetate in a mixture of acetonitrile, methanol, and water (44:10:46, v/v/v) at pH 6.8.[3]
-
-
Elution Program: Start with 100% Buffer A for 0.2 minutes, then transition to 50% Buffer A over 35 minutes.[3]
-
Flow Rate: 1 mL/min.[3]
-
Injection Volume: 20 µL.[3]
4. Quantification
-
A standard curve is generated using known concentrations of a this compound standard that has also been derivatized with PITC.
-
The concentration of this compound in the samples is determined by comparing the peak area of the PTC-Hypoglycin A derivative to the standard curve.
Visualizing the Process and Pathway
To better understand the experimental process and the mechanism of toxicity, the following diagrams are provided.
Caption: Experimental workflow for this compound quantification.
Caption: Simplified signaling pathway of this compound toxicity.
References
- 1. This compound and Ackee Fruit | FDA [fda.gov]
- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 3. scispace.com [scispace.com]
- 4. High-performance liquid chromatographic analysis of amino acids in ackee fruit with emphasis on the toxic amino acid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound content in the aril, seeds, and husks of ackee fruit at various stages of ripeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tracking hypoglycins A and B over different maturity stages: implications for detoxification of ackee (Blighia sapida K.D. Koenig) fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Method validation study of this compound determination in ackee fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanisms of Action: Hypoglycin A vs. Methylenecyclopropylglycine (MCPG)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biochemical mechanisms of two potent phytotoxins: Hypoglycin A, found in the unripe ackee fruit (Blighia sapida), and its lower homologue, methylenecyclopropylglycine (B50705) (MCPG), found in lychee fruit (Litchi chinensis). Ingestion of these toxins is linked to severe metabolic disorders, namely Jamaican Vomiting Sickness and a form of acute hypoglycemic encephalopathy, respectively.[1][2][3] Understanding their distinct molecular actions is critical for developing diagnostic and therapeutic strategies.
Both this compound and MCPG are pro-toxins, meaning they are converted into their toxic forms within the body.[2][4] Their toxicity stems from the profound disruption of mitochondrial fatty acid β-oxidation and branched-chain amino acid catabolism. This interference blocks the primary energy source during fasting periods and halts gluconeogenesis, the body's process for generating glucose, leading to a rapid and severe depletion of glycogen (B147801) stores and life-threatening hypoglycemia.[2][5]
Metabolic Activation and Pathway Inhibition
The initial step in the toxic mechanism for both compounds is metabolic activation. This compound is metabolized to methylenecyclopropylacetic acid (MCPA), which is subsequently converted to its active CoA ester, MCPA-CoA.[5][6] Similarly, MCPG is metabolized into methylenecyclopropylformyl-CoA (MCPF-CoA).[7][8] These CoA-adducts are the ultimate toxic agents that inhibit key metabolic enzymes.
The diagram below illustrates the parallel activation pathways and their subsequent inhibitory effects on cellular metabolism.
Caption: Metabolic activation of this compound and MCPG and their inhibition of key energy pathways.
Comparative Analysis of Molecular Targets and Effects
While both toxins induce hypoglycemia by disrupting β-oxidation, their specific molecular targets differ significantly. This compound's metabolite, MCPA-CoA, primarily acts as a suicide inhibitor of several acyl-CoA dehydrogenases, while MCPF-CoA from MCPG has a distinct and somewhat broader inhibition profile.
Quantitative Data on Enzyme Inhibition
The following table summarizes the principal enzyme targets and the observed inhibitory effects based on experimental data.
| Toxin (Active Metabolite) | Primary Enzyme Target(s) | Observed Effect | Reference(s) |
| This compound (MCPA-CoA) | Short-Chain Acyl-CoA Dehydrogenase (SCAD) | Severe, irreversible inactivation | [6][9] |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Severe, irreversible inactivation | [6][9] | |
| Isovaleryl-CoA Dehydrogenase (IVDH) | Severe, irreversible inactivation; specific inhibition | [9][10] | |
| 2-Methyl-Branched Chain Acyl-CoA Dehydrogenase (2-meBCADH) | Slow and mild inactivation | [9] | |
| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Not significantly inactivated | [6][9] | |
| MCPG (MCPF-CoA) | Enoyl-CoA Hydratase (Crotonase) | Strong inhibition (~80% decrease in activity) | [7][11][12] |
| 2-Methyl-Branched Chain Acyl-CoA Dehydrogenase (2-meBCADH) | Strong inhibition (>80% decrease in activity) | [11][12] | |
| General Acyl-CoA Dehydrogenase | Not significantly changed in vivo | [11][12] |
This differential inhibition explains the distinct metabolic profiles observed in patients. For instance, the potent inhibition of SCAD, MCAD, and IVDH by MCPA-CoA leads to the accumulation of metabolites from fatty acids and the amino acid leucine.[9] In contrast, MCPG's action against enoyl-CoA hydratase and 2-meBCADH points to a different blockade point in the metabolic cascade.[7][12]
Experimental Protocols
Characterizing the inhibitory action of these toxins relies on robust enzymatic assays. A key method is the Acyl-CoA Dehydrogenase (ACAD) activity assay.
Protocol: Spectrophotometric Acyl-CoA Dehydrogenase Inhibition Assay
This protocol describes a common method to measure the activity of ACADs (e.g., MCAD) and assess inhibition by compounds like MCPA-CoA.
Principle: The assay measures the rate of reduction of an electron acceptor, which is coupled to the oxidation of an acyl-CoA substrate by the dehydrogenase enzyme. The change in absorbance of the electron acceptor is monitored over time. A decrease in this rate in the presence of an inhibitor indicates enzyme inhibition.
Materials and Reagents:
-
Purified Acyl-CoA Dehydrogenase (e.g., human MCAD)
-
Substrate: Butyryl-CoA or Octanoyl-CoA (for MCAD)
-
Inhibitor: MCPA-CoA
-
Electron Acceptor: Ferricenium hexafluorophosphate (B91526) or an alternative electron transfer flavoprotein (ETF) system
-
Buffer: Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.6)
-
Spectrophotometer capable of reading at the appropriate wavelength for the chosen electron acceptor.
Procedure:
-
Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor in the buffer. All reactions are typically performed at a controlled temperature (e.g., 25°C or 37°C).
-
Pre-incubation with Inhibitor: To assess irreversible or time-dependent inhibition, the enzyme is pre-incubated with the inhibitor (MCPA-CoA) for a defined period before the substrate is added. A control sample is incubated with buffer alone.
-
Reaction Initiation: The reaction is initiated by adding the acyl-CoA substrate to the cuvette containing the enzyme (or enzyme-inhibitor mixture) and the electron acceptor.
-
Data Acquisition: Immediately begin monitoring the change in absorbance at the specific wavelength for the electron acceptor. Record the absorbance at regular intervals (e.g., every 15 seconds) for several minutes.
-
Analysis: Calculate the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the curve. Compare the velocity of the inhibited reaction to the control reaction to determine the percentage of inhibition.
The workflow for this type of experiment is visualized below.
Caption: Standard experimental workflow for an enzyme inhibition assay.
Conclusion
This compound and MCPG, despite their structural similarity and shared outcome of inducing profound hypoglycemia, operate through distinct molecular mechanisms.
-
Shared Mechanism: Both are pro-toxins activated to CoA esters that inhibit mitochondrial energy metabolism, block gluconeogenesis, and cause severe hypoglycemia.[2][8]
-
Key Difference: Their toxic metabolites target different enzymes within the β-oxidation and amino acid catabolism pathways. MCPA-CoA is a potent and specific suicide inhibitor of short- and medium-chain acyl-CoA dehydrogenases, as well as isovaleryl-CoA dehydrogenase.[9] In contrast, MCPF-CoA primarily inhibits enoyl-CoA hydratase and 2-methyl-branched chain acyl-CoA dehydrogenase.[11][12]
This distinction is crucial for researchers in toxicology and drug development, as it underscores how subtle changes in molecular structure can dramatically alter enzymatic targets. A thorough understanding of these unique inhibitory profiles is essential for diagnosing exposure and designing targeted interventions for these life-threatening poisonings.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Probable Toxic Cause for Suspected Lychee-Linked Viral Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Metabolites for Assessing Human Exposure to Soapberry Toxins this compound and Methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jamaican vomiting sickness - Wikipedia [en.wikipedia.org]
- 6. Hypoglycine A | C7H11NO2 | CID 11768666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: a specific inhibitor of isovaleryl CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of hypoglycaemic action of methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of hypoglycaemic action of methylenecyclopropylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Efficacy of Adsorbents in Binding Hypoglycin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various adsorbents in binding Hypoglycin (B18308) A (HGA), a potent toxin found in the unripe fruit of the ackee tree and seeds of the box elder tree. Ingestion of HGA can lead to Jamaican Vomiting Sickness, a serious condition characterized by hypoglycemia and severe metabolic disruption. The use of adsorbents to mitigate HGA absorption in the gastrointestinal tract is a critical area of research. This document summarizes key experimental findings, details methodologies, and presents a clear comparison to aid in the development of effective intervention strategies.
Comparative Efficacy of Adsorbents
An important study by Krägeloh et al. (2018) investigated the in vitro binding capacity of several substances commonly used in veterinary practice for Hypoglycin A.[1][2] The study identified activated charcoal and an activated charcoal composition as potent binders of HGA.[1][3] The binding was found to be dependent on both the dose of the adsorbent and the pH of the surrounding medium.[1][3] Other substances tested included di-tri-octahedral smectite and mineral oil.[1][2] While the qualitative results are clear, specific quantitative data on the percentage of HGA bound under different conditions were not available in the reviewed literature.
Due to the limited availability of specific quantitative data for this compound binding, the following table presents a qualitative comparison based on the findings of Krägeloh et al. (2018) and general knowledge of adsorbent properties.
| Adsorbent | Efficacy in Binding this compound | Key Characteristics |
| Activated Charcoal | High [1][3] | Possesses a large surface area and porous structure, enabling the adsorption of a wide range of toxins.[4] Its efficacy is influenced by dose and pH.[1][3] |
| Activated Charcoal Composition | High [1][3] | A formulation containing activated charcoal, likely with other components to enhance its adsorptive properties. |
| Di-tri-octahedral Smectite | Lower than Activated Charcoal | A type of clay mineral. The binding capacity for HGA was found to be less potent compared to activated charcoal in the primary study.[1][2] |
| Mineral Oil | Not effective as a binder | Functions as a laxative and is not considered an adsorbent for toxins like HGA.[1][2] |
Experimental Protocols
The evaluation of adsorbent efficacy in binding this compound typically involves a combination of in vitro binding assays and intestinal absorption models. The following are detailed methodologies based on the protocols described in the literature.[1][2]
In Vitro Binding Assay
This experiment is designed to determine the direct binding capacity of an adsorbent for this compound in a controlled environment.
Materials:
-
This compound standard solution
-
Adsorbent materials (e.g., activated charcoal, di-tri-octahedral smectite)
-
Simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) with varying pH values
-
Centrifuge
-
High-performance liquid chromatography (HPLC) or other suitable analytical method for HGA quantification
Procedure:
-
Preparation of HGA Solutions: A stock solution of this compound is prepared and diluted to a known concentration in SGF and SIF at different pH levels (e.g., pH 3, 5, and 7) to mimic the conditions of the gastrointestinal tract.
-
Incubation: A specified amount of each adsorbent is added to the HGA solutions. The mixtures are then incubated at a physiologically relevant temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours) with constant agitation to ensure thorough mixing.
-
Separation: Following incubation, the samples are centrifuged at high speed to separate the adsorbent (with bound HGA) from the supernatant (containing unbound HGA).
-
Quantification: The concentration of unbound this compound remaining in the supernatant is determined using a validated analytical method such as HPLC.
-
Calculation of Binding Capacity: The amount of HGA bound to the adsorbent is calculated by subtracting the concentration of unbound HGA from the initial concentration. The binding efficacy is typically expressed as a percentage of the total HGA bound.
Ussing Chamber Model for Intestinal Absorption
The Ussing chamber is an ex vivo technique used to study the transport of ions, nutrients, and toxins across epithelial tissues, providing a model for intestinal absorption.[5][6]
Materials:
-
Freshly isolated intestinal tissue (e.g., jejunum) from a suitable animal model
-
Ussing chamber apparatus
-
Krebs-Ringer bicarbonate buffer or other appropriate physiological saline solution
-
This compound
-
The most effective adsorbent identified from the in vitro binding assay
-
Analytical instrumentation for HGA quantification
Procedure:
-
Tissue Preparation: A segment of the intestine is excised, and the mucosal layer is carefully separated and mounted between the two halves of the Ussing chamber, separating the mucosal (apical) and serosal (basolateral) sides.[5]
-
Equilibration: Both chambers are filled with oxygenated physiological buffer maintained at 37°C. The tissue is allowed to equilibrate for a period to ensure its viability.
-
Experiment:
-
Control: this compound is added to the mucosal side of the chamber. Samples are taken from both the mucosal and serosal chambers at regular intervals to determine the rate of HGA transport across the intestinal epithelium.
-
Treatment: The effective adsorbent is added to the mucosal chamber along with this compound. Samples are again collected from both chambers over time.
-
-
Analysis: The concentration of this compound in the collected samples is measured.
-
Evaluation of Efficacy: The efficacy of the adsorbent in reducing intestinal absorption is determined by comparing the amount of HGA transported to the serosal side in the presence and absence of the adsorbent.
Visualizing the Process
To better understand the mechanisms and methodologies discussed, the following diagrams illustrate the toxic pathway of this compound and the experimental workflow for evaluating adsorbents.
References
- 1. Identification of this compound binding adsorbents as potential preventive measures in co-grazers of atypical myopathy affected horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. madbarn.com [madbarn.com]
- 4. Activated charcoal adsorbs aflatoxin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Ussing type chamber model to study the intestinal transport and modulation of specific tight-junction genes using a colonic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Hypoglycin A Quantification: An Inter-laboratory Perspective
For researchers, scientists, and drug development professionals, the accurate quantification of Hypoglycin (B18308) A (HGA) is critical due to its association with toxic hypoglycemic syndrome, notably Jamaican Vomiting Sickness. The ingestion of unripe ackee fruit (Blighia sapida) or seeds from certain maple trees (Acer species), which contain HGA, can lead to severe illness and even death.[1][2] This guide provides a comparative overview of the prevalent analytical methods for HGA quantification, summarizing their performance based on published experimental data and outlining their methodologies.
The primary analytical techniques for HGA quantification involve chromatography coupled with mass spectrometry or UV detection. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method, often employed without the need for derivatization.[3][4][5] High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is another common approach, though it typically requires a derivatization step to enhance the chromophoric properties of HGA for detection.[6]
Comparative Performance of Hypoglycin A Quantification Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, the nature of the sample matrix, and the available instrumentation. The following table summarizes key performance parameters from various validated methods for HGA quantification.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Citation(s) |
| LC-MS/MS | ||||||
| Without Derivatization | Equine Serum & Muscle | - | - | 93-108 | <10 | [3] |
| Cow's Milk | - | 1.12 µg/L | 89-106 | ≤ 20 | [4] | |
| Ackee Fruit | - | - | 70-120 | ≤ 20 | [5] | |
| With Dansyl Derivatization | Whole Blood | 0.35 µg/L | 0.8 µg/L | - | - | [1][7] |
| HPLC-UV | ||||||
| With PITC Derivatization | Canned Ackee Fruit | - | - | 94.37-129.18 | 1.35-11.86 | [8] |
Note: "-" indicates that the specific data was not provided in the cited source. Performance characteristics can vary based on the specific laboratory, instrumentation, and matrix.
The Importance of Inter-laboratory Comparison
While individual laboratories validate their methods, inter-laboratory comparisons, or proficiency tests, are crucial for ensuring the reliability and comparability of results across different institutions. Such studies involve a coordinating body sending identical samples to multiple laboratories for analysis. The results are then collated and statistically analyzed to assess the performance of each laboratory and the method as a whole. This process is vital for establishing standardized methods and ensuring consistent data quality in research and regulatory settings.[9][10]
Below is a generalized workflow for an inter-laboratory comparison study for this compound quantification.
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of results. Below are summaries of methodologies for two common approaches to HGA quantification.
LC-MS/MS Method without Derivatization for HGA in Ackee Fruit
This method allows for the direct quantification of HGA, simplifying the sample preparation process.[5]
-
Extraction: A 3-gram test portion of the ackee fruit is homogenized with an 8:2 ethanol:water solution.
-
Centrifugation: The homogenate is centrifuged to separate the solid and liquid phases.
-
Dilution and Injection: The supernatant is diluted with the initial mobile phase and injected into the LC-MS/MS system.
-
Chromatography: Separation is achieved on a mixed-mode analytical column (e.g., Acclaim™ Trinity™ Q1). The mobile phase consists of a gradient of water:acetonitrile with ammonium (B1175870) formate (B1220265) at a pH of 2.9.[5]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Two MS/MS transitions are typically monitored for positive identification of HGA.[5] An isotopically labeled internal standard, such as L-Leucine-d3, can be used to correct for matrix effects and instrument drift.[5]
HPLC-UV Method with PITC Derivatization for HGA in Canned Ackee Fruit
This method involves a derivatization step to enable UV detection of HGA.[8]
-
Extraction: this compound is extracted from the ackee fruit using an 80% ethanol-water solution.
-
Centrifugation and Filtration: The extract is centrifuged, and the supernatant is filtered.
-
Derivatization: The sample extract is reacted with phenylisothiocyanate (PITC) to form the phenylthiocarbamyl (PTC) derivative of HGA.
-
Chromatography: The PTC-HGA derivative is separated using reversed-phase HPLC.
-
UV Detection: The derivative is detected by a UV detector at a wavelength of 254 nm.[8]
Conclusion
Both LC-MS/MS and HPLC-UV methods are capable of reliably quantifying this compound in various matrices. LC-MS/MS methods, particularly those that do not require derivatization, offer high specificity and simplified sample preparation. HPLC-UV methods, while requiring a derivatization step, provide a robust and accessible alternative. The choice of method should be guided by the specific research or regulatory question, the available resources, and the desired performance characteristics. To ensure data comparability and accuracy across different laboratories, participation in inter-laboratory comparison studies is highly recommended. Such programs are essential for validating the performance of analytical methods and for the standardization of HGA quantification.
References
- 1. A validated method for quantifying this compound in whole blood by UHPLC-HRMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of this compound and methylenecyclopropylglycine in human plasma by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of this compound and MCPA-carnitine in equine serum and muscle tissue: Optimisation and validation of a LC-MS-based method without derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sensitive LC–MS/MS method for the quantification of the plant toxins this compound and methylenecyclopropylglycine and their metabolites in cow’s milk and urine and application to farm milk samples from Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Method validation study of this compound determination in ackee fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ifatest.eu [ifatest.eu]
A Comparative Guide to the Validation of Analytical Methods for Hypoglycin A in Commercial Food Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the quantification of Hypoglycin (B18308) A (HGA) in commercial food products. HGA is a naturally occurring toxic amino acid found in the unripe fruit of the ackee tree (Blighia sapida) and certain maple species. Its consumption can lead to a condition known as "Jamaican Vomiting Sickness," which is characterized by hypoglycemia and can be fatal.[1][2][3] Accurate and reliable analytical methods are therefore crucial for the monitoring of HGA in food products to ensure consumer safety. The U.S. Food and Drug Administration (FDA) has set a concentration limit for HGA in canned ackee at 100 µg/g.[1]
Comparison of Analytical Method Performance
The validation of analytical methods for HGA primarily revolves around liquid chromatography-tandem mass spectrometry (LC-MS/MS), which has proven to be a more accurate and reliable technique compared to traditional LC/UV methods as it is less prone to background interference.[1] Both methods requiring derivatization and direct analysis techniques have been successfully validated. Derivatization, often using agents like phenylisothiocyanate (PITC) or dansyl chloride, has historically been employed to enhance the chromatographic retention and detection of HGA.[1][2][4] However, recent advancements have led to the development of robust methods that can directly analyze the underivatized amino acid, simplifying sample preparation and reducing analysis time.[1][4][5]
The following table summarizes the performance characteristics of various validated methods for the determination of HGA in different food and biological matrices.
| Analytical Technique | Matrix | Derivatization | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Linearity (R²) | Reference |
| LC-MS/MS | Ackee Fruit | None | Not Specified | 70-120 | ≤ 20 | > 0.995 | [1] |
| HPLC-UV | Canned Ackee Fruit | PITC | 1.4 µg/mL | 94.37 - 129.18 | 1.35 - 11.86 | Not Specified | [2][4] |
| LC-MS/MS | Plant Material | None | 0.5 µg/g | 84–94 | 3–16 | 0.999 | [4] |
| UPLC-MS/MS | Maple Samples | None | 16.4 µg/kg | 90-105 | ≤ 20 | Not Specified | [6] |
| UHPLC-HRMS/MS | Whole Blood | Dansyl Chloride | 0.8 µg/L | Not Specified | Not Specified | Not Specified | [3][5] |
| UPLC-MS/MS | Cow's Milk | None | 1.12 µg/L | 89-106 | ≤ 20 | Not Specified | [7][8] |
| LC-ESI-MS/MS | Milk | Fmoc | 9 µg/L | Not Specified | Not Specified | 0.96 | [9] |
Experimental Workflows and Logical Relationships
The general workflow for the validation of an analytical method for HGA in food products involves several key stages, from sample preparation to data analysis and validation assessment. The following diagram illustrates a typical workflow.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments cited in the validation of HGA analytical methods.
Method 1: LC-MS/MS without Derivatization for HGA in Ackee Fruit[1]
-
Sample Preparation:
-
Weigh a 3-gram test portion of the ackee fruit.
-
Add an ethanolic solution and shake for extraction.
-
Centrifuge the mixture.
-
Dilute the resulting sample extract before injection.
-
-
Liquid Chromatography:
-
Column: Acclaim™ Trinity™ Q1 (3 µm, 100 x 3 mm) mixed-mode analytical column.
-
Mobile Phase: A gradient of ammonium (B1175870) formate/formic acid buffer and acetonitrile.
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
-
Run Time: 15 minutes.
-
-
Mass Spectrometry:
-
Instrument: Tandem mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Monitoring: Multiple Reaction Monitoring (MRM) mode.
-
Transitions: Two MS-MS transitions were monitored for HGA for identification and quantification.
-
Internal Standard: An isotopically-labeled internal standard (L-Leucine d3) was used to correct for matrix effects and instrument signal drift.
-
Method 2: HPLC-UV with PITC Derivatization for HGA in Canned Ackee Fruit[2][4]
-
Sample Preparation and Derivatization:
-
Extract Hypoglycin A from the ackee fruit sample using 80% ethanol-water.
-
Centrifuge the extract and then filter it.
-
React the sample extract with phenylisothiocyanate (PITC) to form the phenylthiocarbamyl (PTC) derivative of HGA.
-
-
High-Performance Liquid Chromatography:
-
Chromatography: Reversed-phase chromatography.
-
Detection: UV detector at a wavelength of 254 nm.
-
Separation: The PTC-HGA derivative is separated from other components.
-
Method 3: UPLC-MS/MS without Derivatization for HGA in Maple Samples[6]
-
Sample Preparation:
-
Extraction of HGA from maple samples (leaves, seeds, or seedlings).
-
Use seeds of Acer platanoides (Norway maple) as a blank matrix for method validation.
-
-
Ultra-Performance Liquid Chromatography:
-
Instrument: UPLC system.
-
Linear Range: The method demonstrated linearity in the range of 0.5–100 ng/mL, which is equivalent to 10–2000 µg of toxin per kg of plant material.
-
-
Mass Spectrometry:
-
Instrument: Tandem mass spectrometer.
-
Validation: The method was validated according to European Union SANTE/2019/12682 guidelines.
-
Method 4: UPLC-MS/MS without Derivatization for HGA in Cow's Milk[7][8]
-
Sample Preparation:
-
Develop an extraction procedure for milk samples. For urine samples, a "dilute-and-shoot" approach was used.
-
-
Ultra-Performance Liquid Chromatography:
-
Instrument: UPLC system.
-
-
Mass Spectrometry:
-
Instrument: Tandem mass spectrometer.
-
Quantification: MS/MS analysis was performed in multiple reaction monitoring (MRM) mode.
-
Validation: The methods were validated according to European Union guidelines using blank raw milk and urine as matrices.
-
This guide provides a foundational understanding of the current validated methods for this compound analysis. Researchers and professionals are encouraged to consult the referenced literature for more in-depth information and specific application details. The choice of method will depend on the specific food matrix, available instrumentation, and the required sensitivity and throughput.
References
- 1. fda.gov [fda.gov]
- 2. Method validation study of this compound determination in ackee fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A validated method for quantifying this compound in whole blood by UHPLC-HRMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A sensitive LC-MS/MS method for the quantification of the plant toxins this compound and methylenecyclopropylglycine and their metabolites in cow's milk and urine and application to farm milk samples from Germany - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A sensitive LC–MS/MS method for the quantification of the plant toxins this compound and methylenecyclopropylglycine and their metabolites in cow’s milk and urine and application to farm milk samples from Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of Hypoglycin A and Hypoglycin B Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic degradation pathways of two naturally occurring toxins, Hypoglycin A and Hypoglycin B. Found in the unripe fruit of the ackee tree (Blighia sapida) and certain maple species, these compounds are known for their potent hypoglycemic effects. Understanding their distinct metabolic fates is crucial for toxicology research and the development of potential therapeutic interventions. This document summarizes current knowledge on their degradation, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathways.
Introduction to this compound and Hypoglycin B
This compound is a non-proteinogenic amino acid that acts as a protoxin. Its toxicity arises from its metabolism to a potent inhibitor of fatty acid metabolism and gluconeogenesis.[1][2] Hypoglycin B is a dipeptide, specifically a γ-glutamyl conjugate of this compound.[3][4] It is generally considered to be a less potent toxin, primarily acting as a precursor to this compound.[5]
Degradation Pathways: A Comparative Overview
The metabolic pathways of this compound and Hypoglycin B diverge significantly, with the degradation of Hypoglycin B primarily feeding into the pathway of this compound.
This compound Degradation Pathway
The metabolism of this compound is a multi-step process that leads to the formation of a highly toxic metabolite.
-
Transamination: Upon ingestion, this compound undergoes transamination, primarily in the liver, catalyzed by a cytosolic aminotransferase. This reaction converts this compound into methylenecyclopropylpyruvate (B1263610) (MCP-pyruvate).[6][7]
-
Oxidative Decarboxylation: MCP-pyruvate is then transported into the mitochondria where it undergoes oxidative decarboxylation. This critical step is catalyzed by the branched-chain α-keto acid dehydrogenase complex, the same enzyme complex responsible for the metabolism of branched-chain amino acids like leucine, isoleucine, and valine.[1][2] This reaction produces the highly toxic metabolite, methylenecyclopropylacetyl-CoA (MCPA-CoA).[1][7]
-
Toxic Action of MCPA-CoA: MCPA-CoA is the ultimate toxic species. It potently and irreversibly inhibits several acyl-CoA dehydrogenases that are essential for the β-oxidation of fatty acids.[6][7] This blockage of fatty acid metabolism severely limits energy production from fats. Furthermore, MCPA-CoA inhibits key enzymes involved in gluconeogenesis, the process of generating glucose from non-carbohydrate sources.[1][2] The dual inhibition of fatty acid oxidation and gluconeogenesis leads to a rapid depletion of liver glycogen (B147801) stores and profound hypoglycemia, the hallmark of Jamaican Vomiting Sickness.[1][2]
-
Detoxification and Excretion: The body attempts to detoxify MCPA-CoA through two main routes. It can be hydrolyzed back to methylenecyclopropylacetic acid (MCPAA) by acyl-CoA hydrolase.[6] More significantly, it can be conjugated with glycine (B1666218) by the mitochondrial enzyme glycine-N-acylase to form methylenecyclopropylacetyl-glycine (MCPA-Gly), which is then excreted in the urine.[6][7]
Hypoglycin B Degradation Pathway
The metabolism of Hypoglycin B is less complex and is primarily characterized by its conversion to this compound.
-
Hydrolysis: Hypoglycin B, being a γ-glutamyl dipeptide of this compound, can be hydrolyzed to release free this compound and glutamic acid. This reaction is likely catalyzed by the enzyme γ-glutamyl transpeptidase (GGT), which is known to cleave γ-glutamyl bonds.[8][9] This conversion effectively transforms the less toxic Hypoglycin B into the more potent protoxin, this compound.
-
Further Metabolism: Once this compound is released, it enters its own degradation pathway as described above, leading to the formation of the toxic MCPA-CoA.
There is currently limited evidence to suggest a significant, direct degradation pathway for Hypoglycin B that does not involve its initial hydrolysis to this compound. The primary role of Hypoglycin B in toxicology appears to be that of a precursor or a storage form of this compound.[8]
Quantitative Data Summary
Quantitative data comparing the degradation rates and efficiencies of this compound and Hypoglycin B are limited. The available data primarily focus on the concentrations of these toxins in their natural sources and in biological samples following exposure.
Table 1: Concentration of this compound and Hypoglycin B in Ackee Fruit at Different Maturity Stages
| Ackee Variety | Maturity Stage | Tissue | This compound (mg/kg) | Hypoglycin B (mg/kg) |
| 'Cheese' | Green | Arilli | ~8000 | Not Detected |
| 'Cheese' | Green | Seeds | ~8000 | 1629 |
| 'Cheese' | Ripe | Arilli | 271 | Not Detected |
| 'Cheese' | Ripe | Seeds | 1451 | 11774 |
Data adapted from Bowen-Forbes and Minott, 2011.[3] This study highlights the inverse relationship between this compound in the arilli and Hypoglycin B in the seeds during ripening, suggesting the conversion of this compound to Hypoglycin B as a detoxification mechanism for the fruit.[3]
Table 2: In Vitro Degradation in Ruminal Fluid Batch Cultures (48-hour incubation)
| Compound | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Decrease |
| This compound | 4.7 ± 1.4 | Not measurable after 24h | >99% |
| Hypoglycin B | 19.9 ± 5.41 | 1.0 ± 1.2 | ~95% |
Data adapted from Engel et al., 2025.[8] This in vitro study demonstrated a rapid decrease in both compounds, with a notable increase in this compound concentration in the first 24 hours in incubations containing sycamore maple seeds, coinciding with a decrease in Hypoglycin B, supporting the conversion of Hypoglycin B to this compound.[8]
Experimental Protocols
Quantification of this compound, Hypoglycin B, and Metabolites by LC-MS/MS
This protocol provides a general framework for the analysis of this compound, B, and their metabolites in biological matrices.
Objective: To accurately quantify the concentrations of this compound, Hypoglycin B, MCPA-Gly, and other relevant metabolites in samples such as plasma, urine, or tissue homogenates.
Methodology:
-
Sample Preparation:
-
For plasma or urine, a simple protein precipitation is often sufficient. Add a 3-5 fold excess of cold acetonitrile (B52724) to the sample.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
For tissue samples, homogenization in a suitable buffer (e.g., phosphate-buffered saline) is required before protein precipitation.
-
-
Chromatographic Separation:
-
Utilize a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A C18 reversed-phase column is commonly used.
-
The mobile phase typically consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
The gradient program should be optimized to achieve good separation of the analytes from matrix components.
-
-
Mass Spectrometric Detection:
-
Employ a tandem mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. Specific precursor-to-product ion transitions for each analyte and an internal standard should be determined and optimized.
-
Example transitions:
-
This compound: m/z 142.1 -> 96.1
-
MCPA-Gly: m/z 170.1 -> 114.1
-
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations prepared in a matrix matching the samples.
-
Include quality control samples at low, medium, and high concentrations to ensure accuracy and precision.
-
In Vitro Metabolism Study Using Liver Microsomes
This protocol outlines a general procedure to assess the metabolic stability of this compound and Hypoglycin B in a simplified in vitro system.
Objective: To determine the rate of metabolism of this compound and Hypoglycin B by phase I enzymes present in liver microsomes.
Methodology:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Liver microsomes (e.g., from human or rat)
-
The test compound (this compound or Hypoglycin B) at a final concentration of 1-10 µM.
-
-
-
Pre-incubation:
-
Pre-incubate the reaction mixture at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding a solution of NADPH (final concentration ~1 mM), the essential cofactor for cytochrome P450 enzymes.
-
-
Incubation and Sampling:
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.
-
-
Termination of Reaction:
-
Immediately stop the reaction in the collected aliquots by adding a 2-3 fold volume of cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Conclusion
The degradation pathways of this compound and Hypoglycin B are intricately linked, with Hypoglycin B primarily serving as a precursor to the more toxic this compound. The metabolism of this compound via the branched-chain α-keto acid dehydrogenase complex to the toxic metabolite MCPA-CoA is the key event in its toxicity. While the conversion of Hypoglycin B to this compound is understood to occur, further research is needed to fully elucidate the enzymes involved and to explore the possibility of alternative, direct degradation pathways for Hypoglycin B. The experimental protocols provided herein offer a framework for researchers to further investigate the metabolism and toxicokinetics of these important natural toxins. A deeper understanding of these pathways is essential for developing effective strategies to mitigate the risks associated with their ingestion and for exploring their potential pharmacological applications.
References
- 1. Metabolism of gamma-glutamyl amino acids and peptides in mouse liver and kidney in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tracking hypoglycins A and B over different maturity stages: implications for detoxification of ackee (Blighia sapida K.D. Koenig) fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. azolifesciences.com [azolifesciences.com]
- 5. Toxicological Analysis of Hepatocytes Using FLIM Technique: In Vitro versus Ex Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transport of gamma-glutamyl amino acids: role of glutathione and gamma-glutamyl transpeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 9. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Hypoglycin A in Ackee Fruit: Accuracy and Precision
The accurate and precise quantification of Hypoglycin (B18308) A (HGA), a toxic amino acid found in the unripe ackee fruit, is critical for ensuring food safety and for research into its toxicological effects. This guide provides a comparative overview of common analytical methods for HGA determination, focusing on their performance in terms of accuracy and precision. The information is intended for researchers, scientists, and professionals in drug development who require reliable methods for the detection and quantification of this compound.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two predominant techniques for the analysis of Hypoglycin A. Historically, HPLC methods have required a pre-column derivatization step to make the polar HGA molecule more amenable to reverse-phase chromatography and to enhance its detectability by UV. More recent advancements have led to the development of direct analysis methods using LC-MS/MS, which offer increased specificity and sensitivity.
Table 1: Performance Characteristics of Analytical Methods for this compound Quantification
| Method | Derivatization Agent | Detection | Spike Level (µg/g) | Accuracy (Mean Recovery %) | Precision (%CV or %RSD) | Limit of Quantification (LOQ) (µg/g) | Reference |
| HPLC-UV | Phenylisothiocyanate (PITC) | UV (254 nm) | 48.4 | 129.18 ± 15.32 | 11.86 | Not Reported | [1][2] |
| 96.8 | 107.95 ± 5.42 | 5.02 | [1][2] | ||||
| 201.6 | 99.12 ± 2.09 | 2.11 | [1][2] | ||||
| 403.2 | 94.37 ± 1.27 | 1.35 | [1][2] | ||||
| LC-MS/MS | None (Direct Analysis) | MS/MS | 17, 33, and 66 | 70 - 120 | ≤ 20 | Not explicitly stated for ackee, but a related method reported 0.5 µg/g in plant material. | [3][4] |
| LC-MS/MS | None (Direct Analysis) | HRMS | Not specified for ackee | 90 - 105 (for HGA in maple) | ≤ 20 (for HGA in maple) | 16.4 µg/kg (0.0164 µg/g) (for HGA in maple) | [5] |
Key Observations:
-
The HPLC-UV method with PITC derivatization demonstrates excellent accuracy and precision, particularly at higher concentrations of HGA.[1][2] However, the accuracy decreases and variability increases at the lowest spike level.[1][2]
-
The direct analysis LC-MS/MS method offers a wider acceptable range for recovery (70-120%) and a precision of ≤ 20% RSD.[3] This method eliminates the need for a derivatization step, thereby simplifying sample preparation and reducing analysis time.[3][6]
-
A high-resolution mass spectrometry (HRMS) based LC-MS/MS method, although validated for maple samples, shows very good recovery (90-105%) and a significantly lower limit of quantification, indicating its potential for high-sensitivity analysis.[5]
Experimental Protocols
Below are detailed methodologies for both a traditional HPLC-UV method and a modern direct analysis LC-MS/MS method.
1. Reversed-Phase HPLC with Pre-Column Derivatization (PITC)
This method is based on the protocol validated for the analysis of HGA in canned ackee fruit.[1][2]
-
Sample Preparation and Extraction:
-
Derivatization:
-
HPLC-UV Analysis:
2. Rapid LC-MS/MS Method (Direct Analysis)
This method allows for the direct quantification of underivatized this compound.[3]
-
Sample Preparation and Extraction:
-
LC-MS/MS Analysis:
-
Inject the diluted extract directly into the LC-MS/MS system.
-
Separate this compound using a mixed-mode analytical column (e.g., Acclaim™ Trinity™ Q1).[3] This type of column can retain the polar HGA without derivatization.
-
Perform detection and quantification using a tandem mass spectrometer. Monitor at least two specific mass-to-charge (m/z) transitions for HGA to ensure accurate identification and quantification.[3]
-
An isotopically labeled internal standard, such as L-Leucine-d3, can be used to correct for matrix effects and instrument signal drift.[3]
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the two described methods.
Caption: Workflow for this compound analysis by HPLC-UV with PITC derivatization.
Caption: Workflow for direct this compound analysis by LC-MS/MS.
References
Comparative Analysis of MCPA-CoA and MCPF-CoA as Inhibitors of Mitochondrial β-Oxidation
A detailed guide for researchers, scientists, and drug development professionals on the inhibitory mechanisms and effects of MCPA-CoA and MCPF-CoA, supported by experimental data.
This guide provides a comprehensive comparison of the inhibitory effects of two toxic metabolites, methylenecyclopropylacetyl-CoA (MCPA-CoA) and methylenecyclopropylformyl-CoA (MCPF-CoA), on the mitochondrial fatty acid β-oxidation pathway. Both compounds are known to disrupt this critical energy-producing process, leading to severe metabolic disturbances, including hypoglycemia.[1][2][3] This document outlines their distinct mechanisms of action, presents available quantitative inhibitory data, details relevant experimental protocols, and provides visual diagrams of the metabolic pathways and experimental workflows.
Mechanism of Action: Distinct Targets in the β-Oxidation Pathway
MCPA-CoA and MCPF-CoA, derived from the naturally occurring toxins hypoglycin (B18308) A and methylenecyclopropylglycine (B50705) (MCPG) respectively, inhibit β-oxidation by targeting different enzymatic steps.[2]
MCPA-CoA , the active metabolite of hypoglycin A, primarily acts as an irreversible, suicide inhibitor of several acyl-CoA dehydrogenases (ACADs) .[4] Its inhibitory action is most pronounced against short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD), as well as isovaleryl-CoA dehydrogenase (IVD), which is involved in leucine (B10760876) metabolism.[1][4] It shows significantly less or no activity against long-chain acyl-CoA dehydrogenase (LCAD).[4] This inhibition leads to the accumulation of short- and medium-chain acyl-CoA esters.
MCPF-CoA , the active metabolite of MCPG, specifically targets and inactivates enoyl-CoA hydratase (ECH) , the second enzyme in the β-oxidation spiral.[5][6] This enzyme is responsible for the hydration of the trans-Δ²-enoyl-CoA intermediate. MCPF-CoA has been shown to irreversibly inactivate both the monofunctional enoyl-CoA hydratase (ECH1) and the enoyl-CoA hydratase activity of the mitochondrial trifunctional protein (MTP).[6]
Quantitative Inhibitory Data
The following tables summarize the available quantitative data on the inhibitory potency of MCPA-CoA and MCPF-CoA. It is crucial to note that the data were obtained from different studies with varying experimental systems, and thus, a direct comparison of potency should be made with caution. The primary value of this data is in understanding the specific enzyme targets and the concentrations at which these inhibitors are effective.
Table 1: Inhibitory Potency of MCPA-CoA on Acyl-CoA Dehydrogenases
| Target Enzyme | Parameter | Value (µM) | Experimental System | Method of Measurement |
| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | IC₅₀ | 1.6 ± 0.3 | HEK-293 Cells | Butyryl-carnitine accumulation |
| Isovaleryl-CoA Dehydrogenase (IVD) | IC₅₀ | 1.2 ± 0.1 | HEK-293 Cells | Isovaleryl-carnitine accumulation |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | IC₅₀ | 7.8 ± 1.0 | HEK-293 Cells | C8-carnitine accumulation |
Data sourced from: Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC - NIH.[1]
Table 2: Inhibitory Potency of MCPF-CoA on Enoyl-CoA Hydratase (MTP α-subunit)
| Inhibitor Diastereomer | Kᵢ (µM) | kᵢₙₐ꜀ₜ (min⁻¹) | Experimental System |
| (R)-MCPF-CoA | 60 ± 7 | 0.053 ± 0.004 | Purified MTP α-subunit |
| (S)-MCPF-CoA | 66 ± 8 | 0.049 ± 0.003 | Purified MTP α-subunit |
Data sourced from: Comparative Inhibition Studies of Enoyl-CoA Hydratase 1 and Enoyl-CoA Hydratase 2 in Long-Chain Fatty Acid Oxidation | Organic Letters - ACS Publications.[6]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
References
- 1. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic annotation of 2-ethylhydracrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Validating Biomarkers for Hypoglycin A Exposure in Humans: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated biomarkers for detecting human exposure to Hypoglycin (B18308) A (HGA), the toxin responsible for Jamaican Vomiting Sickness. The document outlines the performance of various biomarkers, details the analytical methodologies for their detection, and presents supporting experimental data to aid researchers in selecting the most appropriate diagnostic and research tools.
Introduction to Hypoglycin A and its Biomarkers
This compound is a naturally occurring amino acid protoxin found in the unripe fruit of the ackee tree (Blighia sapida) and certain maple species.[1] Upon ingestion, HGA is metabolized to the highly toxic methylenecyclopropylacetyl-CoA (MCPA-CoA).[2][3][4] MCPA-CoA disrupts mitochondrial fatty acid β-oxidation and gluconeogenesis, leading to severe hypoglycemia, vomiting, and in some cases, death.[1][2][3][4]
Accurate and timely detection of HGA exposure is critical for diagnosis and treatment. Several biomarkers have been identified in blood and urine, offering direct or indirect evidence of HGA ingestion. This guide focuses on the comparative validation of these key biomarkers.
Comparison of Key Biomarkers for HGA Exposure
The primary biomarkers for HGA exposure can be categorized as the parent compound in blood and its metabolites in urine. The choice of biomarker and matrix depends on the timing of exposure and the specific analytical capabilities available.
| Biomarker | Matrix | Type | Advantages | Disadvantages |
| This compound (HGA) | Blood (Serum/Plasma) | Direct | Direct evidence of exposure. | Rapid elimination may lead to false negatives if sampling is delayed.[5] |
| Methylenecyclopropylacetyl-glycine (MCPA-Gly) | Urine | Indirect (Metabolite) | Longer detection window compared to blood HGA. Non-invasive sample collection. | Indirect measure of exposure. |
| Methylenecyclopropylformyl-glycine (MCPF-Gly) | Urine | Indirect (Metabolite) | Biomarker for the related toxin, methylenecyclopropylglycine (B50705) (MCPG). Non-invasive sample collection. | Not a direct metabolite of HGA. |
| MCPA-carnitine | Blood (Serum), Urine | Indirect (Metabolite) | Indicates disruption of fatty acid metabolism. | Less commonly reported in human studies compared to MCPA-Gly. |
| Dicarboxylic Acids | Urine | Indirect (Metabolic Signature) | Indicates blockage of fatty acid oxidation.[6] | Not specific to HGA exposure; can be elevated in other metabolic disorders. |
Performance of Analytical Methods
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the quantification of HGA and its metabolites. The performance of these methods is summarized below.
This compound in Blood (Serum/Plasma)
| Method | Derivatization | LOD/LOQ | Linearity | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| UHPLC-HRMS/MS | Dansyl Chloride | LOD: 0.35 µg/L | 0.8 - 500 µg/L | Not Specified | Not Specified | [4] |
| LC-MS | None | Not Specified | r² = 0.999 | 93% - 108% | < 10% | [2] |
| aTRAQ® Assay | aTRAQ® Reagent | Not Specified | 0.09 - 50 µmol/L | Not Specified | < 8% | [7] |
HGA Metabolites in Urine
| Method | Analytes | LRL | Linearity | Accuracy | Precision (%RSD) | Reference |
| HPLC-MS/MS | MCPA-Gly, MCPF-Gly | 0.10 µg/mL | 0.10 - 20 µg/mL (r > 0.99) | ≥ 80% | ≤ 15% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biomarker assays. Below are representative protocols for the analysis of HGA and its metabolites.
Protocol 1: Quantification of HGA in Whole Blood by UHPLC-HRMS/MS
This method involves a derivatization step to improve chromatographic separation and detection sensitivity.
1. Sample Preparation:
- Perform solid-phase extraction (SPE) of whole blood samples using HILIC cartridges.
- Elute the analyte and dry the eluate under nitrogen.
- Reconstitute the dried extract in a suitable buffer.
2. Derivatization:
- Add dansyl chloride solution to the reconstituted extract.
- Incubate the mixture to allow for the derivatization reaction to complete.
3. UHPLC-HRMS/MS Analysis:
- Inject the derivatized sample into the UHPLC system.
- Separate the analyte on a suitable reversed-phase column.
- Detect and quantify the dansylated HGA using a high-resolution mass spectrometer operating in tandem MS mode.
Protocol 2: Quantification of MCPA-Gly and MCPF-Gly in Urine by HPLC-MS/MS
This method offers a straightforward approach for analyzing urinary metabolites.
1. Sample Preparation:
- Centrifuge urine samples to remove particulate matter.
- Perform a simple dilution of the urine supernatant with an appropriate buffer.
- Add an internal standard to the diluted sample.
2. HPLC-MS/MS Analysis:
- Inject the diluted urine sample directly into the HPLC-MS/MS system.
- Separate the metabolites using a reversed-phase column.
- Monitor the specific mass transitions for MCPA-Gly and MCPF-Gly for quantification.
Signaling Pathways and Experimental Workflows
Visual representations of the metabolic pathway of HGA and a typical experimental workflow for biomarker validation are provided below using Graphviz (DOT language).
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for biomarker validation.
Conclusion
The validation of biomarkers for this compound exposure is essential for clinical diagnosis, epidemiological studies, and food safety monitoring. While the direct measurement of HGA in blood provides definitive proof of recent exposure, its short half-life is a limitation. Urinary metabolites, particularly MCPA-Gly, offer a longer detection window and are readily analyzed by robust and sensitive HPLC-MS/MS methods. The choice of biomarker and analytical strategy should be guided by the specific research or clinical question, sample availability, and the required analytical sensitivity and specificity. This guide provides the foundational information for researchers to make informed decisions in the field of HGA toxicology.
References
- 1. A High-Performance Liquid Chromatography- Tandem Mass Spectrometry- Based Targeted Metabolomics Kidney Dysfunction Marker Panel in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of this compound and MCPA-carnitine in equine serum and muscle tissue: Optimisation and validation of a LC-MS-based method without derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Content in Blood and Urine Discriminates Horses with Atypical Myopathy from Clinically Normal Horses Grazing on the Same Pasture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A validated method for quantifying this compound in whole blood by UHPLC-HRMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ackee Fruit Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Jamaican vomiting sickness. Biochemical investigation of two cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. madbarn.com [madbarn.com]
Comparative Analysis of Hypoglycin A Content in Acer Species: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Hypoglycin (B18308) A (HGA) content across various Acer species, targeting researchers, scientists, and drug development professionals. The data presented is compiled from multiple scientific studies and aims to serve as a valuable resource for understanding the distribution of this toxic amino acid within the Acer genus.
Introduction to Hypoglycin A
This compound is a naturally occurring protoxin found in several plant species, most notably in the unripe fruit of the ackee tree (Blighia sapida) and in various parts of certain maple (Acer) species.[1] If ingested, HGA is metabolized to the highly toxic methylenecyclopropylacetyl-CoA (MCPA-CoA).[1][2] This metabolite irreversibly inhibits enzymes crucial for fatty acid β-oxidation and gluconeogenesis, leading to severe hypoglycemia and a condition known as atypical myopathy (AM) in horses, or Jamaican vomiting sickness in humans.[1][2][3] Given its potent biological activity, understanding the distribution and concentration of HGA in different Acer species is of significant interest to toxicologists, veterinarians, and researchers in drug discovery.
Data Summary: this compound Content in Acer Species
The following table summarizes the quantitative data on HGA concentrations found in various tissues of different Acer species, as reported in the scientific literature. Concentrations are presented in milligrams per kilogram (mg/kg) to facilitate direct comparison.
| Acer Species | Plant Part | This compound Concentration (mg/kg) | Analytical Method | Reference |
| Acer pseudoplatanus (Sycamore Maple) | Seeds | 40 - 9120 | GC-MS, LC-MS/MS | [4][5][6][7][8] |
| Seedlings | 770 - 4508 | LC-MS/MS | [8][9] | |
| Leaves | Undetectable - 3202 | LC-MS/MS | [4][6][8][9] | |
| Sprouts | Positive (Concentrations varied) | LC-MS/MS | [6] | |
| Inflorescences | 24 (median) | LC-MS/MS | [9] | |
| Acer negundo (Box Elder) | Seeds | Concentrations reported but not consistently quantified in comparable units in the provided search results. | - | [1][10] |
| Seedlings | 550 (median) | LC-MS/MS | [9] | |
| Leaves | Undetectable - 14 (median) | LC-MS/MS | [9] | |
| Inflorescences | 24 (median) | LC-MS/MS | [9] | |
| Acer saccharinum (Silver Maple) | Samaras, Leaves, Inflorescences | 56 (in all parts) | LC-MS/MS | [9] |
| Acer saccharum (Sugar Maple) | Seeds | Detected (semi-quantitative) | Not specified | [4] |
| - | Identified | LC-MS/MS | [9] | |
| Acer palmatum (Japanese Maple) | Seeds | Detected (semi-quantitative) | Not specified | [4] |
| - | Identified | LC-MS/MS | [9] | |
| Acer spicatum (Mountain Maple) | Seeds | Detected (semi-quantitative) | Not specified | [4] |
| Acer buergerianum (Trident Maple) | - | Identified | LC-MS/MS | [9] |
| Acer griseum (Paperbark Maple) | - | Identified | LC-MS/MS | [9] |
| Acer oblongum (Himalayan Maple) | - | Identified | LC-MS/MS | [9] |
| Acer platanoides (Norway Maple) | Seeds, Leaves, Sprouts | Not Detectable | LC-MS/MS | [6][11] |
| Acer campestre (Field Maple) | Seeds, Leaves, Sprouts | Not Detectable | LC-MS/MS | [6][11] |
Note: The concentration of this compound can be highly variable depending on factors such as the individual tree, geographic location, season, and specific analytical methods used.[4][6] "Not Detectable" indicates that the concentration was below the limit of quantification of the analytical method used in the cited study.
Experimental Protocols
The quantification of this compound in plant material typically involves extraction followed by analysis using chromatographic techniques coupled with mass spectrometry. Below are generalized methodologies based on published research.
Sample Preparation and Extraction
-
Homogenization: A known weight of the plant material (e.g., seeds, leaves, seedlings) is cryogenically ground or homogenized to a fine powder.
-
Extraction: The homogenized sample is extracted with a solvent, commonly an aqueous ethanol (B145695) or methanol (B129727) solution (e.g., 80% ethanol or 1% formic acid in methanol).[12][13]
-
Sonication and Centrifugation: The mixture is often sonicated to enhance extraction efficiency and then centrifuged to pellet solid debris.[13]
-
Supernatant Collection: The resulting supernatant, containing the extracted amino acids including HGA, is carefully collected.
-
Cleanup (Optional): Depending on the sample matrix and analytical method, a solid-phase extraction (SPE) step using a material like C18 may be employed to remove interfering substances.[13]
-
Dilution: The final extract is diluted to a suitable concentration for instrumental analysis.
Analytical Quantification: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying HGA without the need for chemical derivatization.[8][14]
-
Chromatographic Separation: The sample extract is injected into a liquid chromatograph. A mixed-mode analytical column (e.g., possessing reversed-phase and ion-exchange properties) is often used to achieve good retention and separation of the polar HGA molecule.[12]
-
Mass Spectrometric Detection: The eluent from the chromatograph is introduced into a tandem mass spectrometer. The instrument is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for HGA are monitored for quantification.
-
Quantification: The concentration of HGA in the sample is determined by comparing the peak area of the analyte to a calibration curve generated from certified reference standards. An isotopically labeled internal standard may be used to correct for matrix effects and variations in instrument response.[12]
Visualized Pathways and Workflows
This compound Toxicity Pathway
The following diagram illustrates the metabolic activation of this compound and its subsequent inhibition of key metabolic pathways.
Caption: Metabolic pathway of this compound toxicity.
Generalized Experimental Workflow for HGA Quantification
This diagram outlines the typical steps involved in the analysis of this compound from plant samples.
Caption: Workflow for this compound analysis in plants.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 3. vettimes.com [vettimes.com]
- 4. This compound Concentrations in Seeds of Acer Pseudoplatanus Trees Growing on Atypical Myopathy‐Affected and Control Pastures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound concentrations in seeds of Acer pseudoplatanus trees growing on atypical myopathy-affected and control pastures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. paarden.vlaanderen [paarden.vlaanderen]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. This compound in Acer genus plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of this compound in the seeds of sycamore (Acer pseudoplatanus) and box elder (A. negundo) in New Zealand; the toxin associated with cases of equine atypical myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Concentrations in Maple Tree Species in the Netherlands and the Occurrence of Atypical Myopathy in Horses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Detection of equine atypical myopathy-associated this compound in plant material: Optimisation and validation of a novel LC-MS based method without derivatisation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Hypoglycin A
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Hypoglycin A, a naturally occurring toxic amino acid derivative. Adherence to these guidelines is essential for ensuring the safety of laboratory personnel and the environment.
Hazard Identification and Risk Assessment
This compound is a potent toxin known to cause Jamaican Vomiting Sickness, which can lead to severe hypoglycemia, seizures, coma, and even death.[1][2] It is a water-soluble compound found in the unripe fruit of the ackee tree (Blighia sapida) and the seeds of the box elder tree (Acer negundo).[3] The primary mechanism of toxicity involves the inhibition of fatty acid metabolism and gluconeogenesis.[3][4]
Quantitative Toxicity Data:
| Parameter | Value | Reference |
| Source Concentration (Unripe Ackee) | Up to 1000 ppm | [5] |
| FDA Adulterated Food Limit (Ackee) | > 100 ppm | [6] |
| CAS Number | 156-56-9 | [3] |
| Molar Mass | 141.170 g·mol−1 | [3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure to this compound. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields | To protect against splashes and aerosols. |
| Face Shield | To be worn in conjunction with goggles when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving with nitrile or neoprene gloves is recommended. Regularly inspect gloves for any signs of degradation or puncture.[7] |
| Body Protection | Laboratory Coat | A fully buttoned, long-sleeved lab coat is mandatory to protect skin and clothing. |
| Chemical-Resistant Apron | Recommended to be worn over the lab coat when handling larger quantities or during procedures with a high splash potential. | |
| Respiratory Protection | Chemical Fume Hood | All procedures involving solid this compound or the preparation of its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[7] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to experimental use.
3.1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a clearly labeled, tightly sealed container.
-
Keep the container in a designated, secure, and well-ventilated cool, dry place, away from incompatible materials.
3.2. Preparation of Solutions:
-
Don all required PPE as listed in the table above.
-
Perform all weighing and solution preparation activities within a chemical fume hood.
-
To minimize dust generation, handle solid this compound with care.
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
3.3. Experimental Use:
-
Clearly label all vessels containing this compound solutions.
-
Ensure that all personnel in the vicinity are aware of the hazards.
-
After handling, decontaminate all work surfaces with a suitable laboratory disinfectant.
-
Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material. Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For large spills, contact the institution's environmental health and safety (EHS) department immediately. |
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
5.1. Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid materials (e.g., gloves, pipette tips, absorbent paper) in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all aqueous and organic solutions containing this compound in separate, appropriately labeled, and sealed hazardous waste containers.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a puncture-resistant sharps container that is also labeled as hazardous waste.
5.2. Container Management:
-
All waste containers must be kept closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure all containers are properly labeled with "Hazardous Waste" and the chemical name "this compound".
5.3. Final Disposal:
-
Arrange for the pickup and disposal of hazardous waste through your institution's EHS department.
-
Do not dispose of this compound or its contaminated materials in the regular trash or down the drain.
Visual Guides
The following diagrams illustrate key workflows and pathways related to the safe handling of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Simplified signaling pathway of this compound toxicity.
References
- 1. Hypoglycine A | C7H11NO2 | CID 11768666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ackee Fruit Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Hypoglycin|For Research Applications [benchchem.com]
- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 6. This compound and Ackee Fruit | FDA [fda.gov]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
